molecular formula C20H16N2O3 B15570872 Repibresib CAS No. 2523199-93-9

Repibresib

Cat. No.: B15570872
CAS No.: 2523199-93-9
M. Wt: 332.4 g/mol
InChI Key: IYQNLEOCTFTMJE-UHFFFAOYSA-N
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Description

Repibresib is a useful research compound. Its molecular formula is C20H16N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2523199-93-9

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

4-(3-hydroxy-2-phenoxyphenyl)-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C20H16N2O3/c1-22-12-16(14-10-11-21-18(14)20(22)24)15-8-5-9-17(23)19(15)25-13-6-3-2-4-7-13/h2-12,21,23H,1H3

InChI Key

IYQNLEOCTFTMJE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Repibresib's Mechanism of Action in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repibresib (formerly VYN201) is a novel, locally administered, pan-bromodomain and extra-terminal domain (BET) inhibitor developed by VYNE Therapeutics. Designed as a "soft" drug, it aims to maximize therapeutic effects at the site of application while minimizing systemic exposure, a critical consideration for the safety profile of BET inhibitors. This technical guide provides an in-depth overview of the core mechanism of action of this compound in inflammatory diseases, with a focus on its role in modulating key signaling pathways and its effects on inflammatory mediators, supported by available preclinical and clinical data.

Core Mechanism of Action: Pan-BET Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the family of BET proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of a wide array of genes, including those central to inflammatory and immune responses.

BET proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails, which are markers of active chromatin. This binding facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby promoting their expression. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription. A key pathway implicated in the anti-inflammatory effects of BET inhibitors is the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.

Signaling Pathway Diagram

BET_Inhibition_NFkB cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases Gene_Transcription Pro-inflammatory Gene Transcription NFkB_n->Gene_Transcription binds to DNA HAT Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones acetylates BET_Proteins BET Proteins (BRD2, BRD3, BRD4) Acetylated_Histones->BET_Proteins recruits PTEFb P-TEFb BET_Proteins->PTEFb recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II activates RNA_Pol_II->Gene_Transcription initiates This compound This compound This compound->BET_Proteins inhibits binding to acetylated histones

Caption: this compound inhibits BET protein binding to acetylated histones, disrupting NF-κB-mediated pro-inflammatory gene transcription.

Preclinical Data in an Inflammatory Disease Model: Vitiligo

This compound's mechanism of action has been investigated in a preclinical ex vivo human skin model of vitiligo, a chronic autoimmune disease characterized by the destruction of melanocytes. In this model, a vitiligo phenotype was induced by stimulating reconstituted human epithelial skin cultures with the pro-inflammatory cytokines TNF-α and IFN-γ.

Experimental Protocol: Ex Vivo Human Skin Model of Vitiligo
  • Model: Reconstituted human epithelial skin cultures.

  • Induction of Vitiligo Phenotype: Stimulation with Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).

  • Treatment: Topical application of this compound (VYN201) at concentrations of 0.1% and 1%, vehicle control, or an active control (ruxolitinib cream, 1.5%).

  • Endpoints: Assessment of key inflammatory biomarkers (MMP-9, soluble E-cadherin, IL-1α, IL-1β), melanocyte loss (melanin content), and gene expression related to melanogenesis (WNT signaling pathway).

Quantitative Data from Preclinical Vitiligo Model
Biomarker/EndpointTreatment GroupResultp-value
MMP-9 Secretion This compound 1% vs. Vehicle94.7% reduction<0.0001
Soluble E-cadherin Release This compound 1% vs. Vehicle32.6% reduction<0.01
IL-1α and IL-1β Expression This compound 1% vs. VehicleStatistically significant reduction<0.0005
Melanin Content This compound 1% vs. Vehicle~10-fold higher=0.03
WNT Signaling Pathway Upregulation This compound 1% vs. Vehicle10-fold increase<0.01

These data demonstrate that this compound significantly reduces the expression of key pro-inflammatory cytokines and biomarkers associated with melanocyte detachment and loss in a model of vitiligo. Furthermore, the upregulation of the WNT signaling pathway suggests a potential role in promoting melanocyte regeneration.

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_induction Induction of Vitiligo Phenotype cluster_treatment Treatment Application cluster_analysis Endpoint Analysis Skin_Culture Reconstituted Human Epithelial Skin Cultures Cytokine_Stimulation Stimulation with TNF-α and IFN-γ Skin_Culture->Cytokine_Stimulation Treatment_Groups This compound (0.1%, 1%) Vehicle Control Active Control (Ruxolitinib) Cytokine_Stimulation->Treatment_Groups Biomarker_Analysis Analysis of Inflammatory Biomarkers (MMP-9, E-cadherin, IL-1α, IL-1β) Treatment_Groups->Biomarker_Analysis Melanin_Analysis Quantification of Melanin Content Treatment_Groups->Melanin_Analysis Gene_Expression_Analysis Gene Expression Analysis (WNT Signaling Pathway) Treatment_Groups->Gene_Expression_Analysis

Caption: Workflow for the preclinical ex vivo human skin model of vitiligo.

Clinical Data in Nonsegmental Vitiligo

This compound has been evaluated in Phase 1b and Phase 2b clinical trials for the treatment of nonsegmental vitiligo.

Phase 1b Study Results

A Phase 1b open-label, multi-center study in patients with active non-segmental vitiligo demonstrated a dose-dependent clinical response.

Treatment Group (16 weeks)Mean Change in F-VASI Score from Baseline
This compound 0.5%-7.5%
This compound 1%-30.2%
This compound 2%-39.0%

Additionally, a median reduction of 40.8% in the inflammatory biomarker MMP-9 was observed in the skin of subjects treated with the 2.0% dose for 8 weeks.

Phase 2b Study Topline Results

The Phase 2b trial (NCT06493578) was a randomized, double-blind, vehicle-controlled study. While the trial did not meet its primary endpoint of F-VASI50 at week 24, a statistically significant treatment effect was observed for the highest dose in the percent change from baseline in F-VASI and T-VASI scores.

Endpoint (Week 24)This compound 3%Vehicle
Mean % Change from Baseline in F-VASI -43.6%-25.6%
Mean % Change from Baseline in T-VASI -28.3%-16.2%

Broader Implications for Inflammatory Diseases

While the most detailed data for this compound is in vitiligo, its mechanism as a pan-BET inhibitor suggests potential therapeutic applications across a range of inflammatory and immune-mediated diseases. BET proteins are known to regulate the expression of numerous pro-inflammatory cytokines, chemokines, and other mediators that are pathogenic in conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Preclinical studies with other BET inhibitors have demonstrated efficacy in various inflammatory models by reducing the production of key cytokines like IL-6, IL-17, and TNF-α. For instance, VYNE's other BET inhibitor, VYN202 (a BD2-selective inhibitor), has shown reductions in IL-17A, IL-17F, IL-19, and IL-22 in a Phase 1b trial for psoriasis. This provides a rationale for the potential utility of pan-BET inhibitors like this compound in a broader spectrum of inflammatory conditions.

Logical Relationship of BET Inhibition in Inflammation

logical_relationship This compound This compound BET_Proteins BET Protein Inhibition This compound->BET_Proteins Gene_Suppression Suppression of Pro-inflammatory Gene Transcription BET_Proteins->Gene_Suppression Cytokine_Reduction Reduced Production of Cytokines & Chemokines (e.g., IL-1, IL-6, TNF-α) Gene_Suppression->Cytokine_Reduction Cellular_Effects Modulation of Immune Cell Function (e.g., T-cell activity) Gene_Suppression->Cellular_Effects Clinical_Outcome Amelioration of Inflammatory Disease Symptoms Cytokine_Reduction->Clinical_Outcome Cellular_Effects->Clinical_Outcome

Caption: The anti-inflammatory cascade initiated by this compound.

Conclusion

This compound is a pan-BET inhibitor that has demonstrated a clear mechanism of action in a preclinical model of vitiligo by downregulating key pro-inflammatory cytokines and pathways. This is further supported by clinical data showing a dose-dependent response and modulation of inflammatory biomarkers in patients. As a locally administered "soft" drug, this compound is designed to offer a favorable safety profile by minimizing systemic exposure. While extensive data in other inflammatory conditions is not yet available, its fundamental mechanism of suppressing pro-inflammatory gene transcription through BET inhibition provides a strong rationale for its potential as a therapeutic agent in a wide range of immune-mediated diseases. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of this compound across the spectrum of inflammatory disorders.

Repibresib (VYN201): A Technical Overview of a Pan-BET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repibresib (formerly VYN201) is a small molecule, pan-bromodomain and extra-terminal motif (BET) inhibitor that was under development for the topical treatment of nonsegmental vitiligo. As an epigenetic modulator, this compound was designed to address inflammatory pathways implicated in the pathogenesis of this autoimmune skin disorder. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of this compound, with a focus on presenting quantitative data and experimental methodologies for a scientific audience.

Chemical Structure and Properties

This compound is a novel N-methyl-2-pyridone derivative. Its chemical identity and computed physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name 4-(3-hydroxy-2-phenoxyphenyl)-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-onePubChem
Synonyms VYN201, TAY-B1VYNE Therapeutics
CAS Number 2523199-93-9PubChem
Molecular Formula C₂₀H₁₆N₂O₃PubChem
Molecular Weight 332.35 g/mol PubChem
Canonical SMILES CN1C=C(C2=C(C1=O)NC=C2)C3=C(C(=CC=C3)O)OC4=CC=CC=C4PubChem
InChI Key IYQNLEOCTFTMJE-UHFFFAOYSA-NPubChem

Note: Experimental physicochemical properties such as melting point, boiling point, and aqueous solubility are not publicly available.

Mechanism of Action: Pan-BET Inhibition

This compound functions as a pan-inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and transcription factors, playing a crucial role in regulating gene expression.

By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated chromatin. This disrupts the recruitment of transcriptional machinery to the promoters and enhancers of pro-inflammatory genes, leading to a downregulation of their expression. In the context of vitiligo, this mechanism is intended to suppress the inflammatory cascade that contributes to melanocyte destruction.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting BET-mediated pro-inflammatory gene transcription.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Histone Tail (Acetylated Lysine) BET BET Protein (BRD4) Histone->BET Binds to TF Transcription Factors (e.g., NF-κB) BET->TF Recruits PolII RNA Polymerase II Complex TF->PolII Activates Gene Pro-inflammatory Genes (e.g., IL-1α, IL-1β) PolII->Gene Transcribes mRNA mRNA Gene->mRNA Transcription Cytokines Pro-inflammatory Cytokines mRNA->Cytokines Translation (in cytoplasm) This compound This compound (VYN201) This compound->BET Inhibits Binding

Fig. 1: this compound's Mechanism of BET Inhibition

Preclinical and Clinical Development

This compound has been evaluated in preclinical models and clinical trials for nonsegmental vitiligo.

Preclinical Studies

Experimental Model: An ex vivo human skin model was utilized to assess the activity of this compound in a setting that mimics the pathophysiology of vitiligo.

Methodology:

  • Reconstituted human epithelial skin cultures were stimulated with a cytokine cocktail (e.g., TNF-α and IFN-γ) to induce a vitiligo-like phenotype, characterized by inflammation and melanocyte loss.

  • The stimulated cultures were topically treated with a vehicle control and various concentrations of this compound gel.

  • Endpoints included the assessment of key biomarkers and melanin (B1238610) content.

Key Findings: In this model, this compound demonstrated a dose-dependent:

  • Reduction in the secretion of matrix metalloproteinase-9 (MMP-9) and soluble E-cadherin, which are implicated in melanocyte detachment.

  • Reduction in the expression of pro-inflammatory cytokines, including IL-1α and IL-1β.

  • Preservation of melanin pigment in the basal layers of the skin, indicating a reduction in melanocyte loss.

  • Upregulation of the WNT signaling pathway, which is important for melanocyte regeneration.

Clinical Trials

This compound advanced to Phase 1b and Phase 2b clinical trials to evaluate its safety, tolerability, and efficacy in patients with nonsegmental vitiligo.

Phase 1b Trial:

  • Design: An open-label study involving patients with active nonsegmental vitiligo.

  • Dosage: Once-daily topical application of this compound gel at concentrations of 0.5%, 1.0%, and 2.0%.

  • Key Efficacy Endpoint: Change in the Facial Vitiligo Area Scoring Index (F-VASI).

  • Results: The trial demonstrated a dose-dependent improvement in F-VASI scores and a favorable safety profile. Biomarker analysis of skin biopsies showed a reduction in MMP-9 levels.

Phase 2b Trial (NCT06493578):

  • Design: A randomized, double-blind, vehicle-controlled study.[1]

  • Dosage: Once-daily topical application of this compound gel at concentrations of 1%, 2%, and 3%, compared to a vehicle control.[1]

  • Primary Efficacy Endpoint: Proportion of subjects achieving at least a 50% improvement from baseline in F-VASI (F-VASI50) at week 24.[1]

  • Results: The trial did not meet its primary endpoint. While a statistically significant treatment effect was observed for the highest dose in some secondary endpoints, the trial was impacted by a high vehicle response and a higher-than-expected dropout rate in the active treatment arms. Consequently, the trial was terminated.

The following diagram outlines the workflow of the Phase 2b clinical trial.

Phase2b_Workflow cluster_treatment 24-Week Double-Blind Treatment Period cluster_extension 28-Week Extension Period Start Patient Screening (Nonsegmental Vitiligo) Randomization Randomization (1:1:1:1) Start->Randomization Rep1 This compound 1% Gel (QD) Randomization->Rep1 Rep2 This compound 2% Gel (QD) Randomization->Rep2 Rep3 This compound 3% Gel (QD) Randomization->Rep3 Vehicle Vehicle Gel (QD) Randomization->Vehicle Endpoint Primary Endpoint Analysis (F-VASI50 at Week 24) Rep1->Endpoint Rep2->Endpoint Rep3->Endpoint Vehicle->Endpoint Continue Active Arms Continue Treatment Endpoint->Continue Active Arms Rerandomize Vehicle Arm Re-randomized to Active Treatment Endpoint->Rerandomize Vehicle Arm Termination Trial Termination Continue->Termination Rerandomize->Termination

Fig. 2: this compound Phase 2b Clinical Trial Workflow

Summary and Future Directions

This compound is a pan-BET inhibitor that demonstrated promising preclinical activity and early clinical proof-of-concept for the treatment of nonsegmental vitiligo. Its mechanism of action, centered on the epigenetic modulation of inflammatory gene expression, represents a rational approach to targeting the underlying pathology of the disease.

Despite the initial positive signals, the Phase 2b clinical trial did not meet its primary efficacy endpoint, leading to the discontinuation of its development for vitiligo. The trial results were confounded by a significant vehicle effect and high discontinuation rates in the treatment arms.

While the development of this compound for vitiligo has been halted, the data generated from its preclinical and clinical studies provide valuable insights into the therapeutic potential and challenges of targeting the BET pathway in inflammatory skin diseases. Further analysis of the complete dataset may inform the future development of other BET inhibitors for dermatological and other immune-mediated conditions.

References

Preclinical Profile of Repibresib: An In-Depth Examination of its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repibresib (formerly VYN201) is a novel, locally administered, "soft" pan-bromodomain and extra-terminal domain (BET) inhibitor.[1][2][3][4][5][6][7] Developed by VYNE Therapeutics, this small molecule is designed to address a variety of inflammatory and immune-mediated conditions by targeting key epigenetic mechanisms that regulate gene transcription.[4][7] Preclinical investigations have been pivotal in elucidating the anti-inflammatory potential of this compound, demonstrating its capacity to modulate key inflammatory pathways and reduce disease severity in various models. This technical guide provides a comprehensive overview of the available preclinical data on this compound's anti-inflammatory effects, focusing on its mechanism of action, experimental evidence, and the signaling pathways it modulates.

Mechanism of Action: Targeting the Engines of Inflammation

This compound functions by inhibiting the family of BET proteins, which are crucial epigenetic "readers."[4][7] These proteins play a key role in regulating gene transcription by binding to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene promoters. In inflammatory states, BET proteins are instrumental in the activation of immune cells, including T and B cells, and drive the transcription of a wide array of pro-inflammatory cytokines and other inflammatory mediators.[4][7]

By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to a downstream suppression of inflammatory gene expression. This mechanism provides a broad anti-inflammatory effect by targeting multiple inflammatory signaling pathways simultaneously.[2][3][5][7]

Preclinical Evidence of Anti-Inflammatory Activity

While specific quantitative data from preclinical studies are not extensively published in the public domain, consistent reports from VYNE Therapeutics indicate that this compound has demonstrated significant anti-inflammatory effects across several preclinical models.[1][2][3][4][5] These studies have shown that this compound can lead to consistent reductions in pro-inflammatory and disease-related biomarkers, coupled with improvements in disease severity.[1][2][3][5]

Key Reported Preclinical Findings:
  • Inhibition of CD8+ T-cell Expansion: In preclinical models relevant to vitiligo, this compound has been shown to inhibit the expansion of CD8+ T-cells, a key driver of the autoimmune response in this condition.

  • Reduction of Inflammatory Biomarkers: Treatment with this compound has been associated with a decrease in the levels of key inflammatory biomarkers, including Matrix Metalloproteinase-9 (MMP-9) and E-cadherin.

It is important to note that detailed experimental protocols and the full quantitative extent of these biomarker reductions are not yet publicly available.

Signaling Pathway Modulation

The primary mechanism of BET inhibitors, including this compound, involves the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its activity is known to be influenced by BET protein function.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB sequesters DNA DNA NF-κB->DNA translocates to nucleus and binds This compound This compound BET Proteins BET Proteins This compound->BET Proteins inhibits binding BET Proteins->DNA binds to acetylated histones Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Gene Transcription initiates

Proposed Mechanism of this compound in the NF-κB Signaling Pathway.

Experimental Models and Future Directions

The preclinical development of this compound has utilized various in vitro and in vivo models to establish its anti-inflammatory profile. While the specifics of these models are not publicly detailed, they are likely to include cell-based assays to measure cytokine inhibition and animal models of inflammatory diseases, such as those for vitiligo and other immune-mediated conditions.

The "soft" drug nature of this compound, designed for localized application, aims to minimize systemic exposure and thereby reduce the potential for systemic side effects that have been a concern with other BET inhibitors.[2][3][5][7] This approach is a key aspect of its development and has been a focus of its preclinical evaluation.

Conclusion

The preclinical data for this compound, although not fully detailed in the public domain, consistently points to its potential as a potent, locally acting anti-inflammatory agent. Its mechanism as a pan-BET inhibitor allows it to target the upstream drivers of inflammation, offering a broad therapeutic window for a range of inflammatory and immune-mediated diseases. As more detailed preclinical and clinical data become available, a more complete picture of this compound's therapeutic potential will emerge. Further research will be crucial to fully delineate its effects on various inflammatory pathways and to optimize its clinical application.

References

The Role of Bromodomain and Extra-Terminal (BET) Proteins in Vitiligo Pathogenesis and the Therapeutic Potential of Repibresib

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vitiligo is a chronic autoimmune disorder characterized by the depigmentation of skin due to the loss of functional melanocytes. The pathogenesis is complex, involving a confluence of genetic predisposition, environmental triggers, and immune dysregulation. Recent research has highlighted the critical role of epigenetic modifications in orchestrating the inflammatory and melanocyte-destructive processes central to vitiligo. The Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a key epigenetic reader, regulating the transcription of genes pivotal to both inflammation and melanogenesis. This technical guide provides a comprehensive overview of the role of BET proteins in vitiligo pathogenesis and details the mechanism of action, preclinical findings, and clinical development of Repibresib (formerly VYN201), a novel pan-BET inhibitor developed for the topical treatment of nonsegmental vitiligo.

Introduction: The Pathogenic Landscape of Vitiligo

Vitiligo is driven by a cell-mediated autoimmune attack on melanocytes. A crucial signaling pathway implicated in this process is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Interferon-gamma (IFN-γ), secreted by autoreactive CD8+ T cells, activates the JAK/STAT pathway in keratinocytes, leading to the production of chemokines such as CXCL9 and CXCL10. These chemokines, in turn, recruit more CXCR3+ CD8+ T cells to the skin, creating a positive feedback loop that perpetuates melanocyte destruction.

Beyond the immune assault, melanocyte-intrinsic factors also contribute to vitiligo pathogenesis. Dysregulation of signaling pathways crucial for melanocyte survival, differentiation, and function, such as the Wnt/β-catenin pathway, has been observed in vitiligo skin. Oxidative stress is another key factor, leading to melanocyte damage and the release of damage-associated molecular patterns (DAMPs) that can trigger an innate immune response.

BET Proteins: Master Regulators of Gene Transcription

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. BET proteins play a pivotal role in regulating the transcription of a wide array of genes involved in cell cycle progression, apoptosis, and inflammation. Their involvement in controlling the expression of pro-inflammatory cytokines and genes related to immune cell function makes them an attractive therapeutic target for autoimmune diseases.[1]

The Role of BET Proteins in Vitiligo Pathogenesis

In the context of vitiligo, BET proteins are implicated in two key pathogenic processes: the inflammatory cascade and the regulation of melanocyte function.

Regulation of Inflammatory Gene Expression

BET proteins, particularly BRD4, are known to regulate the expression of pro-inflammatory cytokines, including Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β).[2][3] These cytokines are significant contributors to the inflammatory milieu in vitiligo skin. By binding to the acetylated histones at the promoters of these cytokine genes, BET proteins facilitate their transcription. Inhibition of BET proteins can, therefore, downregulate the production of these key inflammatory mediators.

Modulation of Melanocyte Biology

Studies have shown that BET proteins are required for the expression of key melanogenic enzymes, such as tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1), through their interaction with the master regulator of melanocyte differentiation, Microphthalmia-associated transcription factor (MITF).[4] Furthermore, preclinical evidence suggests that BET inhibition can upregulate the Wnt signaling pathway, which is crucial for melanocyte regeneration and is often downregulated in vitiligo patients.[5]

This compound (VYN201): A Topical Pan-BET Inhibitor

This compound is a locally administered, pan-bromodomain BET inhibitor designed as a "soft drug". This design aims to maximize its therapeutic effect in the skin while minimizing systemic exposure, thereby offering a favorable safety profile. By inhibiting the activity of BET proteins, this compound is designed to concurrently suppress the inflammatory pathways driving vitiligo and support the restoration of normal melanocyte function.

Preclinical Evidence for this compound in Vitiligo

The therapeutic potential of this compound has been evaluated in a reconstituted human epithelial skin model of vitiligo.

Experimental Protocol: Ex Vivo Human Skin Model of Vitiligo
  • Model System: Reconstituted human epithelial skin cultures were utilized.

  • Induction of Vitiligo Phenotype: To mimic the inflammatory environment of vitiligo, the skin cultures were stimulated with a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). This stimulation induces key features of vitiligo, including loss of melanin, increased secretion of Matrix Metalloproteinase-9 (MMP-9), and elevated levels of soluble E-cadherin.

  • Treatment: The stimulated skin cultures were topically treated with a vehicle control, varying concentrations of this compound (VYN201), or an active control (topical ruxolitinib (B1666119) cream, 1.5%). Treatments were applied 24 hours prior to and concurrently with the cytokine induction.

  • Endpoint Analysis: Following the treatment period, the cultures were analyzed for changes in key biomarkers associated with inflammation and melanocyte function.

Summary of Preclinical Findings

The preclinical studies demonstrated that this compound (VYN201) exerts multiple beneficial effects in the ex vivo vitiligo model.

Biomarker/ParameterEffect of this compound (VYN201)Concentrationp-valueCitation
Inflammatory Markers
MMP-9 Secretion94.7% reduction1%p<0.0001
Soluble E-cadherin32.6% reduction1%p<0.01
IL-1α and IL-1β ExpressionStatistically significant reduction1%p<0.0005
Melanocyte-Related Markers
Melanin Content~10-fold higher than vehicle1%p=0.03
WNT Signaling Pathway~10-fold increase1%p<0.01

These preclinical results provided a strong rationale for the clinical development of this compound for the treatment of vitiligo.

Clinical Development of this compound

This compound has been evaluated in Phase 1b and Phase 2b clinical trials for the treatment of nonsegmental vitiligo.

Phase 1b Clinical Trial

A 16-week, open-label, multi-center Phase 1b trial was conducted to assess the safety, tolerability, and preliminary efficacy of once-daily topical this compound in 29 patients with active nonsegmental vitiligo.

  • Study Design: Patients were enrolled into three dose cohorts: 0.5%, 1.0%, and 2.0% this compound gel.

  • Primary Objective: To evaluate the safety and tolerability of this compound.

  • Exploratory Efficacy Endpoint: Change in the Facial Vitiligo Area Scoring Index (F-VASI).

Summary of Phase 1b Efficacy Results

This compound DoseMean Change in F-VASI at Week 16
0.5%-7.5%
1.0%-30.2%
2.0%-39.0%

The Phase 1b trial demonstrated that this compound was generally well-tolerated and showed a dose-dependent improvement in F-VASI scores, supporting the progression to a larger Phase 2b study.

Phase 2b Clinical Trial (NCT06493578)

A randomized, double-blind, vehicle-controlled Phase 2b trial was conducted to further evaluate the efficacy and safety of this compound in subjects with active or stable nonsegmental vitiligo.

  • Study Design: Approximately 180 subjects were randomized in a 1:1:1:1 ratio to receive once-daily topical treatment with 1%, 2%, or 3% this compound gel, or vehicle for 24 weeks.

  • Primary Efficacy Endpoint: The proportion of subjects achieving at least a 50% improvement from baseline in the Facial Vitiligo Area Scoring Index (F-VASI50) at week 24 compared to vehicle.

  • Secondary Efficacy Endpoints: Included F-VASI75 and the percent change from baseline in F-VASI and Total VASI (T-VASI) at weeks 24 and 52.

Summary of Phase 2b Topline Results at Week 24

EndpointThis compound 1% (N=46)This compound 2% (N=43)This compound 3% (N=41)Vehicle (N=47)p-value (3% vs. Vehicle)Citation
F-VASI50 (% of subjects) 17.4%16.3%19.5%23.4%0.1245[VYNE Therapeutics Press Release, July 30, 2025]
F-VASI75 (% of subjects) --MissedMissed-[VYNE Therapeutics Press Release, July 30, 2025]
% Change from Baseline in F-VASI ---43.6%-25.6%0.0020[VYNE Therapeutics Press Release, July 30, 2025]
% Change from Baseline in T-VASI ---28.3%-16.2%0.0436[VYNE Therapeutics Press Release, July 30, 2025]
Dropout Rate 26.1%30.2%36.6%10.6%-[VYNE Therapeutics Press Release, July 30, 2025]

The Phase 2b trial did not meet its primary endpoint of F-VASI50. However, the highest dose of this compound (3%) demonstrated a nominally statistically significant improvement in the percent change from baseline in both F-VASI and T-VASI scores compared to vehicle. The trial results were noted to be impacted by a high vehicle response and a higher-than-expected dropout rate in the active treatment arms.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of BET Inhibition in Vitiligo

The following diagram illustrates the proposed mechanism by which BET inhibitors, such as this compound, may modulate the key pathogenic pathways in vitiligo.

BET_Inhibition_in_Vitiligo cluster_immune Immune Cell (e.g., CD8+ T Cell) cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte CD8+ T Cell CD8+ T Cell IFN-gamma IFN-gamma CD8+ T Cell->IFN-gamma Secretes JAK-STAT Pathway JAK-STAT Pathway IFN-gamma->JAK-STAT Pathway Activates Inflammatory Genes CXCL9, CXCL10 IL-1α, IL-1β JAK-STAT Pathway->Inflammatory Genes Induces Transcription BET Proteins_KC BET Proteins BET Proteins_KC->Inflammatory Genes Promotes Transcription Apoptosis Apoptosis Inflammatory Genes->Apoptosis Induces BET Proteins_MC BET Proteins WNT Pathway WNT Pathway BET Proteins_MC->WNT Pathway Modulates Melanogenesis Genes TYR, TYRP1 BET Proteins_MC->Melanogenesis Genes Regulates Melanocyte Survival\n& Differentiation Melanocyte Survival & Differentiation WNT Pathway->Melanocyte Survival\n& Differentiation Promotes Melanogenesis Genes->Melanocyte Survival\n& Differentiation This compound This compound This compound->BET Proteins_KC Inhibits This compound->BET Proteins_MC Inhibits Preclinical_Workflow Start Start Reconstituted Human\nEpithelial Skin Culture Reconstituted Human Epithelial Skin Culture Start->Reconstituted Human\nEpithelial Skin Culture Induce Vitiligo Phenotype\n(TNF-α + IFN-γ) Induce Vitiligo Phenotype (TNF-α + IFN-γ) Reconstituted Human\nEpithelial Skin Culture->Induce Vitiligo Phenotype\n(TNF-α + IFN-γ) Topical Treatment Topical Treatment Induce Vitiligo Phenotype\n(TNF-α + IFN-γ)->Topical Treatment Analysis Analysis Topical Treatment->Analysis Vehicle, this compound, Active Control End End Analysis->End Biomarker Quantification (MMP-9, E-cadherin, Cytokines, WNT, Melanin)

References

In Vitro Characterization of Repibresib's Binding Affinity to BET Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Repibresib (formerly VYN201) is a pan-bromodomain and extra-terminal (BET) inhibitor developed for the localized treatment of inflammatory diseases.[1][2] BET proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic regulators. They act as "readers" of the epigenome by recognizing and binding to acetylated lysine (B10760008) residues on histone tails.[3] This interaction tethers transcriptional machinery to chromatin, facilitating the expression of genes involved in inflammation and cell proliferation.

The therapeutic strategy behind BET inhibition involves disrupting this interaction. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, inhibitors like this compound can displace them from chromatin, leading to the downregulation of key disease-driving genes.

This technical guide provides an in-depth overview of the standard in vitro methodologies used to quantitatively characterize the binding affinity and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the study of epigenetic modulators. The guide details the experimental protocols for key biophysical and cellular assays, presents a framework for quantitative data analysis, and illustrates the underlying principles and workflows through diagrams.

Mechanism of Action: Competitive Inhibition of BRD4

The primary target of this compound is the Bromodomain-containing protein 4 (BRD4). BRD4, through its two tandem bromodomains (BD1 and BD2), binds to acetylated histones at gene promoters and super-enhancers. This binding serves as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, stimulating transcriptional elongation and subsequent expression of target genes, including pro-inflammatory cytokines and oncogenes.

This compound exerts its effect through competitive inhibition. Its molecular structure mimics acetylated lysine, allowing it to occupy the hydrophobic binding pocket of BRD4's bromodomains with high affinity. This direct competition prevents BRD4 from docking onto chromatin, thereby blocking the recruitment of P-TEFb and suppressing gene transcription.

cluster_0 Normal Gene Transcription cluster_1 Inhibition by this compound Histone Acetylated Histone Tail BRD4 BRD4 Histone->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits PolII RNA Pol II PTEFb->PolII Phosphorylates DNA Gene Promoter PolII->DNA Initiates Elongation Transcription Transcription DNA->Transcription This compound This compound BRD4_inhibited BRD4 This compound->BRD4_inhibited Histone_blocked Acetylated Histone Tail BRD4_inhibited->Histone_blocked Binding Prevented Blocked Transcription Blocked

Caption: Mechanism of this compound-mediated BRD4 inhibition.

Quantitative Binding Affinity Data

The binding affinity of a BET inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) in biochemical assays or its dissociation constant (Kᵈ) in direct binding experiments. While specific quantitative binding data for this compound is not extensively detailed in publicly available literature, the table below uses the well-characterized pan-BET inhibitor JQ1 as an exemplar to illustrate how such data is presented. JQ1 is known to bind with high affinity to the bromodomains of all BET family members.[4]

Target ProteinBromodomainAssay TypeInhibitorAffinity Metric (IC₅₀/Kᵈ)
BRD4BD1TR-FRETJQ1~50 nM (IC₅₀)
BRD4BD2TR-FRETJQ1~90 nM (IC₅₀)
BRD2BD1ITCJQ1~110 nM (Kᵈ)
BRD3BD2AlphaScreenJQ1~33 nM (IC₅₀)

Note: The data presented is for the representative BET inhibitor JQ1 and serves as an illustrative example for the characterization of a pan-BET inhibitor like this compound.

Experimental Protocols and Workflows

A multi-assay approach is essential for a comprehensive in vitro characterization of binding affinity. Isothermal Titration Calorimetry (ITC) provides direct, label-free thermodynamic data, while Förster Resonance Energy Transfer (FRET) based assays are high-throughput methods ideal for determining inhibitor potency. The NanoBRET™ assay offers the significant advantage of quantifying target engagement within a live-cell context.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[5] This allows for the label-free determination of the binding affinity (Kᵈ), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[6][7]

Experimental Protocol:

  • Sample Preparation:

    • Express and purify the target bromodomain (e.g., BRD4-BD1) to >95% purity.

    • Prepare a concentrated solution of the bromodomain (~20-50 µM) in a precisely defined ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve this compound in the exact same buffer from the final dialysis step of the protein purification to a concentration approximately 10-20 times that of the protein (~200-500 µM).[8] This minimizes heat signals from buffer mismatch.

    • Thoroughly degas both protein and inhibitor solutions to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature, typically to 25°C.[8]

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Set the reference cell with the same buffer.

    • Establish a stable baseline with a constant reference power.

  • Titration:

    • Perform a series of small, precise injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein-containing sample cell.[8]

    • Allow the system to return to thermal equilibrium between each injection. The heat change following each injection is measured relative to the reference cell.

  • Data Analysis:

    • Integrate the area of each heat burst peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kᵈ, n, and ΔH.

cluster_workflow ITC Experimental Workflow P1 1. Prepare Samples (BRD4 Protein & this compound) in matched buffer P2 2. Degas Solutions P1->P2 P3 3. Load Protein into Cell & this compound into Syringe P2->P3 P4 4. Equilibrate Instrument Temperature (e.g., 25°C) P3->P4 P5 5. Perform Titration (Sequential Injections) P4->P5 P6 6. Measure Heat Change per Injection P5->P6 P7 7. Plot Binding Isotherm (Heat vs. Molar Ratio) P6->P7 P8 8. Fit Data to Model & Determine Kᵈ, n, ΔH P7->P8

Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput assay format widely used for inhibitor screening and potency determination.[9] It relies on the proximity-dependent transfer of energy from a long-lifetime lanthanide donor fluorophore to a suitable acceptor fluorophore.[10] In a competitive binding format, the inhibitor displaces a fluorescently-tagged ligand, leading to a decrease in the FRET signal.

Experimental Protocol:

  • Reagent Preparation:

    • Protein: Recombinant His-tagged BRD4 bromodomain (e.g., BRD4-BD1).

    • Tracer: A biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac).

    • Donor: A Terbium (Tb)-conjugated anti-His antibody.

    • Acceptor: Streptavidin labeled with a fluorescent acceptor (e.g., d2).

    • Assay Buffer: A suitable buffer such as 50 mM HEPES, pH 7.4, with 0.01% BSA.

  • Assay Procedure (384-well plate format):

    • Dispense a solution containing the His-BRD4 protein and the biotin-histone peptide tracer into the wells.

    • Add serial dilutions of this compound or vehicle control (DMSO) to the wells. Incubate for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to BRD4.

    • Add a pre-mixed solution of the Tb-anti-His antibody (donor) and Streptavidin-d2 (acceptor). This mixture will bind to the protein-tracer complexes that have not been disrupted by the inhibitor.

    • Incubate for 60-120 minutes in the dark to allow for antibody/streptavidin binding and signal stabilization.

  • Signal Detection:

    • Use a TR-FRET compatible plate reader.

    • Excite the Terbium donor, typically at 320-340 nm.

    • After a time delay (e.g., 60 µs) to reduce background fluorescence, measure the emission at two wavelengths: the donor emission (~620 nm) and the acceptor emission (~665 nm).[11]

  • Data Analysis:

    • Calculate the ratiometric TR-FRET signal (Emission 665 nm / Emission 620 nm).

    • Plot the TR-FRET ratio against the logarithm of this compound concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow TR-FRET Competitive Binding Assay Workflow P1 1. Dispense BRD4-His & Biotin-Histone Tracer P2 2. Add this compound Serial Dilutions P1->P2 P3 3. Incubate to Reach Binding Equilibrium P2->P3 P4 4. Add Detection Mix: Tb-anti-His (Donor) & SA-Acceptor P3->P4 P5 5. Incubate in Dark P4->P5 P6 6. Excite at ~340nm, Read Emissions at ~620nm & ~665nm P5->P6 P7 7. Calculate Emission Ratio & Plot Dose-Response Curve P6->P7 P8 8. Determine IC₅₀ Value P7->P8

Caption: Workflow for a TR-FRET competitive binding assay.
NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that quantifies molecular interactions in living cells.[12] It uses a bright NanoLuc® luciferase as the energy donor and a fluorescently labeled HaloTag® as the acceptor.[13][14] This assay is particularly valuable as it confirms the inhibitor can cross the cell membrane and engage its target in a physiological environment.

Experimental Protocol:

  • Cell and Vector Preparation:

    • Construct an expression vector encoding the BRD4 protein fused to NanoLuc® luciferase (e.g., N-terminal fusion).

    • Construct a second vector for a histone protein (e.g., H3.3) fused to HaloTag®.

    • Select a suitable mammalian cell line (e.g., HEK293) and optimize transfection conditions for co-expression of both fusion proteins.[15][16]

  • Assay Procedure (96-well white plate format):

    • Seed the co-transfected cells into the wells and allow them to attach overnight.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the medium and incubate to allow for covalent labeling of the HaloTag®-histone fusion protein (the energy acceptor).

    • Remove the labeling medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control. Incubate to allow for target engagement.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to all wells to initiate the luciferase reaction.

    • Immediately measure the luminescence signal using a plate reader equipped with two filters to separate the donor emission (460 nm) and acceptor emission (618 nm).[14]

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Correct the BRET ratio by subtracting the background signal from control cells that were not treated with the HaloTag® ligand.

    • Plot the corrected BRET ratio against the logarithm of this compound concentration and fit the curve to determine the cellular IC₅₀ value.

cluster_workflow NanoBRET™ Cellular Assay Workflow P1 1. Co-transfect Cells with NanoLuc-BRD4 and HaloTag-Histone Vectors P2 2. Seed Cells into Assay Plate P1->P2 P3 3. Add HaloTag® 618 Ligand (Acceptor Fluorophore) P2->P3 P4 4. Treat Cells with this compound Serial Dilutions P3->P4 P5 5. Add Nano-Glo® Substrate (Initiates Luminescence) P4->P5 P6 6. Measure Donor (460nm) & Acceptor (618nm) Signals P5->P6 P7 7. Calculate Corrected BRET Ratio & Plot Dose-Response P6->P7 P8 8. Determine Cellular IC₅₀ P7->P8

Caption: Workflow for the NanoBRET™ cellular assay.

Off-Target Binding Characterization

A critical component of any inhibitor's in vitro characterization is assessing its selectivity. Off-target binding can lead to toxicity and unforeseen side effects.[17] While this compound is described as a pan-BET inhibitor, it is important to confirm its specificity for the BET family over other bromodomain-containing proteins and other unrelated targets. Methodologies for assessing this include:

  • Broad Kinase and Protein Panels: Screening the compound against a large, diverse panel of recombinant kinases and other common off-targets in biochemical assays.

  • Cell Microarray Screening: This technology can assess the binding of a compound to a wide array of native membrane and secreted proteins expressed on human cells, providing a broad view of potential off-target interactions.[17]

Conclusion

The in vitro characterization of this compound's binding affinity is a multi-faceted process that relies on a suite of robust and quantitative assays. Direct binding techniques like ITC provide invaluable thermodynamic data, while high-throughput biochemical assays such as TR-FRET are essential for determining potency and structure-activity relationships. Furthermore, live-cell target engagement assays like NanoBRET™ are crucial for confirming that the compound can access and bind its intended target in a more physiologically relevant setting. Together, these methods provide the comprehensive dataset needed to validate target engagement, guide optimization, and support the continued development of BET inhibitors for therapeutic applications.

References

Repibresib in Autoimmune Skin Disorders: A Technical Guide to Exploratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repibresib (formerly OTX-015 or birabresib) is a pan-Bromodomain and Extra-Terminal (BET) inhibitor that has shown promise in the modulation of inflammatory pathways. As epigenetic readers, BET proteins are crucial in regulating the transcription of pro-inflammatory genes, making them an attractive target for the treatment of autoimmune diseases. While the clinical development of a topical formulation of this compound has primarily focused on vitiligo, its mechanism of action suggests a broader therapeutic potential across a spectrum of autoimmune skin disorders. This technical guide provides a comprehensive overview of the existing preclinical and clinical data for this compound and other relevant BET inhibitors in autoimmune skin diseases, detailed experimental protocols for preclinical models, and a visual representation of the key signaling pathways involved.

Mechanism of Action of this compound in Autoimmune Skin Inflammation

This compound exerts its anti-inflammatory effects by competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD2, BRD3, and BRD4. This reversible inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key inflammatory genes. In the context of autoimmune skin disorders, the primary mechanisms of action include:

  • Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. This compound has been shown to suppress the activity of NF-κB, thereby reducing the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules that are critical in the pathogenesis of various autoimmune skin diseases.

  • Modulation of the JAK/STAT Signaling Pathway: The JAK/STAT pathway is essential for signaling downstream of many cytokine receptors involved in autoimmunity. By inhibiting this pathway, this compound can interfere with the effects of key cytokines such as interferons and interleukins that drive the inflammatory cascade in the skin.

  • Suppression of the IL-17/Th17 Pathway: The Th17 lineage of T helper cells and its signature cytokine, IL-17, are pivotal in the pathophysiology of psoriasis and are implicated in other autoimmune conditions. Preclinical studies with BET inhibitors have demonstrated a reduction in IL-17A and other Th17-related cytokines.

Below is a diagram illustrating the key signaling pathways modulated by this compound.

Repibresib_Mechanism_of_Action cluster_cytokine Pro-inflammatory Cytokines (IL-6, IL-17, TNF-α) cluster_receptor Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_nucleus Nucleus cytokine Cytokines receptor Receptors cytokine->receptor JAK JAK receptor->JAK NFkB_complex IKK complex receptor->NFkB_complex STAT STAT JAK->STAT TF Transcription Factors (STAT, NF-κB) STAT->TF NFkB NF-κB NFkB_complex->NFkB IκB IκB NFkB_complex->IκB NFkB->TF BET BET Proteins (BRD2, BRD3, BRD4) Gene Pro-inflammatory Gene Expression BET->Gene TF->BET This compound This compound This compound->BET Inhibition

This compound's Inhibition of Pro-inflammatory Signaling Pathways.

Clinical and Preclinical Data Summary

While clinical data for this compound is primarily available for vitiligo, preclinical studies with other BET inhibitors provide a strong rationale for its investigation in other autoimmune skin disorders.

Vitiligo: Phase 2b Clinical Trial of this compound Gel

A Phase 2b, randomized, double-blind, vehicle-controlled trial evaluated the efficacy and safety of this compound gel in patients with nonsegmental vitiligo.[1][2]

Table 1: Efficacy of this compound Gel in Nonsegmental Vitiligo at Week 24 [2]

EndpointThis compound 1% (N=46)This compound 2% (N=43)This compound 3% (N=41)Vehicle (N=47)p-value (vs. Vehicle)
Mean % Change from Baseline in F-VASI -30.2%-25.7%-43.6%-25.6%0.4002
Mean % Change from Baseline in T-VASI -16.4%-15.2%-28.3%-16.2%0.9670

F-VASI: Facial Vitiligo Area Scoring Index; T-VASI: Total Vitiligo Area Scoring Index.

Table 2: Safety Profile of this compound Gel in Nonsegmental Vitiligo [2]

Adverse EventThis compound 1%This compound 2%This compound 3%Vehicle
Application Site Pain 13.7%5.9%14.0%3.8%
Discontinuation due to AE --8 subjects0 subjects

AE: Adverse Event. Data for discontinuation was reported for the combined this compound groups.

Psoriasis: Preclinical Data with BET Inhibitors

No clinical trials with this compound for psoriasis have been reported. However, preclinical studies with other BET inhibitors in psoriasis-like mouse models suggest potential efficacy.

Table 3: Preclinical Efficacy of BET Inhibitors in Imiquimod-Induced Psoriasis Mouse Model

BET InhibitorModelKey FindingsReference
JQ1 BALB/c MiceSuppressed skin inflammation (reduced ear thickness and myeloperoxidase activity). Decreased expression of RORC, IL-17A, and IL-22.[3]
NHWD-870 BALB/c MiceAmeliorated skin inflammation. Decreased maturation markers of dendritic cells (CD40, CD80, CD86). Reduced expression of IL-12, IL-23, TNF-α, IL-6, IL-1β, CXCL9, and CXCL10.[4]
Cutaneous Lupus Erythematosus (CLE): Preclinical Data with a BET Inhibitor

There is no direct data on this compound in CLE. However, a study using the BET inhibitor JQ1 in a mouse model of systemic lupus erythematosus (SLE) with skin manifestations provides a rationale for investigation.

Table 4: Preclinical Efficacy of JQ1 in MRL/lpr Mouse Model of Lupus

BET InhibitorModelKey FindingsReference
JQ1 MRL/lpr MiceAttenuated proteinuria and nephritis. Reduced serum levels of anti-dsDNA antibody, BAFF, IL-1β, IL-6, IL-17, and IFN-γ. Increased serum IL-10. Improved survival.[5][6]
Pemphigus and Atopic Dermatitis

Currently, there is a lack of published preclinical or clinical data on the use of this compound or other BET inhibitors specifically for pemphigus or atopic dermatitis. Exploratory research in these areas is warranted based on the broad anti-inflammatory mechanism of BET inhibition.

Experimental Protocols for Preclinical Research

The following are detailed methodologies for key animal models used to study autoimmune skin disorders, which can be adapted for the evaluation of this compound.

Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice

This is a widely used model that recapitulates many features of human psoriasis, including the central role of the IL-23/IL-17 axis.[3][7]

Experimental Workflow:

Imiquimod_Psoriasis_Model cluster_setup Model Setup cluster_induction Disease Induction cluster_treatment Treatment cluster_evaluation Evaluation Animal BALB/c or C57BL/6 Mice Shaving Shave dorsal skin Animal->Shaving IMQ_application Daily topical application of Imiquimod (B1671794) cream (5%) for 5-7 days Shaving->IMQ_application Treatment_Group This compound (topical or systemic) IMQ_application->Treatment_Group Vehicle_Group Vehicle Control IMQ_application->Vehicle_Group Positive_Control Positive Control (e.g., Clobetasol) IMQ_application->Positive_Control PASI Clinical Scoring (PASI) Treatment_Group->PASI Vehicle_Group->PASI Positive_Control->PASI Thickness Ear and skin thickness measurement PASI->Thickness Histo Histopathology (H&E staining) Thickness->Histo Biomarkers Biomarker analysis (e.g., cytokines via ELISA, qPCR) Histo->Biomarkers

Workflow for Imiquimod-Induced Psoriasis Model.

Detailed Protocol:

  • Animals: Use 8-10 week old female BALB/c or C57BL/6 mice.

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Shaving: On day -1, shave the dorsal skin of the mice.

  • Disease Induction: From day 0 to day 6, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and right ear.

  • Treatment: Administer this compound (at various concentrations) or vehicle control topically or systemically, starting from day 0 or day 2, until the end of the experiment. A positive control group treated with a topical corticosteroid like clobetasol (B30939) can be included.

  • Clinical Evaluation: Monitor body weight daily. Score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0-4. Measure ear thickness daily using a caliper.

  • Sample Collection: At the end of the study, collect skin and spleen samples.

  • Histopathology: Fix skin samples in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.

  • Biomarker Analysis: Homogenize skin samples to measure cytokine levels (e.g., IL-17A, IL-22, IL-23, TNF-α) by ELISA or gene expression by qPCR.

Passive Transfer Model of Pemphigus Vulgaris

This model is used to assess the pathogenic activity of autoantibodies and the efficacy of therapeutic agents in preventing blister formation.[8][9][10]

Experimental Workflow:

Pemphigus_Passive_Transfer_Model cluster_setup Model Setup cluster_induction Disease Induction cluster_treatment Treatment cluster_evaluation Evaluation Animal Neonatal or Adult Mice (e.g., C57BL/6J) IgG_injection Intraperitoneal injection of Pemphigus Vulgaris IgG (PV-IgG) Animal->IgG_injection Control_IgG Control IgG Animal->Control_IgG Treatment_Group This compound (systemic) IgG_injection->Treatment_Group Vehicle_Group Vehicle Control IgG_injection->Vehicle_Group Clinical_Eval Clinical observation for blistering and erosions Treatment_Group->Clinical_Eval Vehicle_Group->Clinical_Eval Control_IgG->Clinical_Eval Histo Histopathology (H&E) for acantholysis Clinical_Eval->Histo IF Direct Immunofluorescence for IgG deposits Histo->IF

Workflow for Passive Transfer Pemphigus Model.

Detailed Protocol:

  • Animals: Use neonatal (1-2 days old) or adult (8-10 weeks old) C57BL/6J mice.

  • Antibody Preparation: Purify IgG from the sera of patients with active pemphigus vulgaris (PV-IgG) and from healthy donors (control IgG).

  • Disease Induction and Treatment:

    • Inject mice intraperitoneally with a pathogenic dose of PV-IgG.

    • Administer this compound systemically at different doses, either prior to or concurrently with the PV-IgG injection.

    • Include control groups receiving vehicle plus PV-IgG, and control IgG.

  • Clinical Evaluation: Observe the mice for the development of skin lesions, such as blisters and erosions, typically within 24-48 hours after IgG injection.

  • Sample Collection: Euthanize mice at a predetermined time point and collect skin and mucosal tissue.

  • Histopathology: Process tissue for H&E staining to detect suprabasal acantholysis, the hallmark of pemphigus vulgaris.

  • Immunofluorescence: Perform direct immunofluorescence on frozen tissue sections to visualize in vivo deposition of human IgG on the surface of keratinocytes.

Oxazolone-Induced Atopic Dermatitis-Like Skin Inflammation in Mice

This model mimics the Th2-dominant inflammation characteristic of acute atopic dermatitis.[1][11][12][13][14]

Experimental Workflow:

Oxazolone_AD_Model cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_evaluation Evaluation Animal BALB/c Mice Shaving Shave abdominal skin Animal->Shaving Sensitize Topical application of Oxazolone (B7731731) to abdomen Shaving->Sensitize Challenge Repeated topical application of Oxazolone to the ear Sensitize->Challenge 7 days later Treatment_Group This compound (topical or systemic) Challenge->Treatment_Group Vehicle_Group Vehicle Control Challenge->Vehicle_Group Positive_Control Positive Control (e.g., Dexamethasone) Challenge->Positive_Control Thickness Ear thickness measurement Treatment_Group->Thickness Vehicle_Group->Thickness Positive_Control->Thickness IgE Serum IgE levels (ELISA) Thickness->IgE Histo Histopathology (H&E) for inflammation and eosinophil infiltration IgE->Histo Cytokines Cytokine analysis (e.g., IL-4, IL-5, IL-13) Histo->Cytokines

Workflow for Oxazolone-Induced Atopic Dermatitis Model.

Detailed Protocol:

  • Animals: Use 6-8 week old male BALB/c mice.

  • Sensitization (Day 0): Shave the abdominal skin and apply a solution of oxazolone (e.g., 1.5% in acetone) to sensitize the mice.

  • Challenge (Starting Day 7): Repeatedly apply a lower concentration of oxazolone (e.g., 1% in acetone) to the right ear every other day to elicit an inflammatory response.

  • Treatment: Administer this compound (topical or systemic) or vehicle control daily, starting before or at the time of the first challenge. A positive control group, such as oral dexamethasone, can be included.

  • Evaluation:

    • Measure ear thickness 24 hours after each challenge.

    • At the end of the experiment, collect blood to measure total serum IgE levels by ELISA.

    • Collect ear tissue for histopathological analysis (H&E staining) to assess epidermal thickening, and inflammatory cell infiltration, particularly eosinophils.

    • Analyze ear tissue homogenates for Th2 cytokines (IL-4, IL-5, IL-13) by ELISA or qPCR.

Conclusion and Future Directions

This compound, as a pan-BET inhibitor, holds significant therapeutic potential for a range of autoimmune skin disorders beyond vitiligo. Its fundamental role in downregulating key inflammatory pathways, including NF-κB, JAK/STAT, and Th17 signaling, provides a strong scientific rationale for its exploration in conditions such as psoriasis, cutaneous lupus erythematosus, pemphigus, and atopic dermatitis. The preclinical data from other BET inhibitors in psoriasis and lupus models are encouraging and pave the way for future studies with this compound. The experimental protocols detailed in this guide offer a framework for conducting such exploratory research. Future investigations should focus on evaluating the efficacy of this compound in these preclinical models, elucidating its precise molecular effects on various skin and immune cell types, and ultimately translating these findings into well-designed clinical trials to address the unmet needs of patients with these debilitating skin conditions.

References

Repibresib's Impact on Gene Transcription in Immune Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repibresib (formerly VYN201) is a novel pan-bromodomain and extra-terminal (BET) inhibitor developed as a "soft" drug for localized administration.[1][2] As an epigenetic modulator, this compound is designed to address inflammatory conditions by altering gene expression in immune cells, thereby mitigating inflammatory responses with potentially low systemic exposure.[1][2] This technical guide provides a comprehensive overview of the known effects of this compound on gene transcription in immune cells, based on available preclinical and early clinical data. It details the mechanism of action, summarizes quantitative gene expression changes, outlines experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of Action: BET Inhibition

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, which are markers of active chromatin. This binding facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (p-TEFb), to the promoters and enhancers of target genes, thereby promoting their transcription.[3][4]

In inflammatory conditions, BET proteins are key regulators of pro-inflammatory gene expression.[4] The transcription factor NF-κB, a master regulator of inflammation, becomes activated and moves into the nucleus, where it requires co-activators like BRD4 to initiate the transcription of a wide array of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[5][6]

This compound, as a pan-BET inhibitor, competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones.[7] This displacement of BET proteins from chromatin inhibits the recruitment of the transcriptional machinery necessary for the expression of many pro-inflammatory genes, effectively dampening the inflammatory response at the transcriptional level.[5][8]

Quantitative Impact on Gene Transcription

Preclinical studies, primarily utilizing an ex vivo human skin model of vitiligo, have provided the most detailed quantitative data on this compound's impact on gene transcription to date. Vitiligo is an autoimmune disease characterized by the destruction of melanocytes by immune cells, particularly CD8+ T cells.[7]

Downregulation of Pro-Inflammatory and Disease-Associated Genes

In a TNF-α and IFN-γ stimulated ex vivo human skin model, topical application of this compound led to a statistically significant reduction in the expression of several key pro-inflammatory cytokines and matrix metalloproteinases implicated in the pathogenesis of vitiligo.

Gene/ProteinConcentration of this compound% Reduction (compared to vehicle)p-valueReference(s)
IL-1α1%Not specified, but statistically significant<0.0005[9]
IL-1β1%Not specified, but statistically significant<0.0005[9]
MMP-9 (secreted)1%94.7%<0.0001[10][11]
E-cadherin (soluble)1%32.6%<0.01[12]
Upregulation of Genes Associated with Tissue Regeneration

The same preclinical model also demonstrated this compound's ability to upregulate signaling pathways involved in tissue regeneration, specifically melanocyte function.

Pathway/GeneConcentration of this compoundFold Increase (compared to vehicle)p-valueReference(s)
WNT Signaling Pathway1%10-fold<0.01[9]

Experimental Protocols

The following provides a detailed, though reconstructed, methodology based on descriptions of the key preclinical experiments cited in press releases and scientific meeting abstracts.

Ex Vivo Human Skin Model of Vitiligo

This model is designed to mimic the inflammatory environment of vitiligo in vitro.

  • Tissue Source: Healthy human skin is obtained from abdominoplasty or other surgical procedures.

  • Culture Setup: Full-thickness skin explants are cultured at the air-liquid interface on transwell inserts. This preserves the three-dimensional architecture of the skin, including the epidermis and dermis with resident immune cells.[13][14]

  • Inflammatory Stimulation: To induce a vitiligo-like phenotype, the culture medium is supplemented with a cocktail of pro-inflammatory cytokines, typically including Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). These cytokines are known to be key players in the pathogenesis of vitiligo.[12]

  • This compound Treatment: A topical formulation of this compound gel at various concentrations (e.g., 0.1%, 1%) or a vehicle control is applied to the epidermal surface of the skin explants.[9]

  • Incubation: The treated explants are incubated for a defined period (e.g., 24-48 hours) to allow for the treatment to take effect and for changes in gene and protein expression to occur.

  • Endpoint Analysis:

    • Gene Expression: RNA is extracted from the skin tissue and analyzed by quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., IL-1α, IL-1β).[9]

    • Protein Secretion: The culture medium is collected and analyzed by enzyme-linked immunosorbent assay (ELISA) to quantify the levels of secreted proteins like MMP-9 and soluble E-cadherin.[10][12]

    • Immunohistochemistry: Skin sections are stained for specific protein markers to assess changes in cell populations and protein localization.

Visualizing the Impact: Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

BET_Inhibition_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA RNA_Pol_II RNA Polymerase II Gene Gene RNA_Pol_II->Gene transcribes pTEFb p-TEFb pTEFb->RNA_Pol_II activates BRD4 BRD4 BRD4->pTEFb recruits Ac_Histone Acetylated Histone BRD4->Ac_Histone binds to NFkB NF-κB (p65) NFkB->BRD4 recruits Repibresib_node This compound Repibresib_node->BRD4 inhibits binding Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Inflammatory_Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p65) IkB->NFkB_inactive releases NFkB_inactive->NFkB translocates to nucleus

Caption: Mechanism of this compound in suppressing NF-κB mediated gene transcription.

Experimental Workflow

This diagram outlines the workflow for the ex vivo human skin model experiments.

Ex_Vivo_Workflow Start Human Skin Explant (from abdominoplasty) Culture Culture at Air-Liquid Interface Start->Culture Stimulation Induce Inflammation (TNF-α + IFN-γ) Culture->Stimulation Treatment Topical Treatment Stimulation->Treatment This compound This compound Gel (0.1%, 1%) Treatment->this compound Vehicle Vehicle Control Treatment->Vehicle Incubation Incubate (24-48h) This compound->Incubation Vehicle->Incubation Analysis Endpoint Analysis Incubation->Analysis qRT_PCR qRT-PCR (IL-1α, IL-1β) Analysis->qRT_PCR ELISA ELISA (MMP-9, sE-cadherin) Analysis->ELISA IHC Immunohistochemistry Analysis->IHC

Caption: Workflow for the ex vivo human skin model to evaluate this compound.

Discussion and Future Directions

The available data strongly suggest that this compound effectively modulates gene transcription in immune-relevant cells within a human skin context, leading to a reduction in key inflammatory mediators. The mechanism is consistent with its classification as a BET inhibitor, primarily acting through the suppression of NF-κB-driven transcription.

However, the current body of public knowledge has several limitations. The majority of the detailed gene expression data comes from a single preclinical model focused on vitiligo. While informative, this does not provide a complete picture of this compound's effects on a broader range of immune cells, such as T cells, B cells, macrophages, and neutrophils, in different inflammatory contexts.

Future research should aim to:

  • Publish comprehensive transcriptomic data: Full RNA-sequencing and ChIP-sequencing datasets from preclinical and clinical studies would provide an unbiased, genome-wide view of the genes and pathways regulated by this compound in various immune cell types.

  • Investigate diverse immune cell populations: Studies focusing on purified populations of primary human immune cells (e.g., CD4+ T cells, monocytes) would elucidate the cell-type-specific effects of this compound.

  • Explore other inflammatory models: Evaluating this compound in preclinical models of other immune-mediated diseases, such as psoriasis, rheumatoid arthritis, or inflammatory bowel disease, would broaden our understanding of its therapeutic potential.

Conclusion

This compound is a promising BET inhibitor that demonstrates a clear impact on the transcriptional regulation of inflammatory genes in immune-competent tissue models. Its ability to downregulate key pro-inflammatory cytokines while potentially promoting tissue regeneration pathways underscores its therapeutic potential. As more detailed and comprehensive data from ongoing and future studies become available, a more complete understanding of its nuanced effects on gene transcription across the diverse landscape of the human immune system will emerge.

References

Methodological & Application

Application Notes and Protocols: Repibresib Topical Gel Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repibresib (also known as VYN201) is a pan-bromodomain and extra-terminal domain (BET) inhibitor developed as a "soft" topical drug.[1][2][3] This design strategy aims to deliver the therapeutic agent locally to the skin, thereby minimizing systemic exposure and associated adverse effects.[1][2] this compound functions by inhibiting BET proteins, which are key epigenetic readers that regulate the transcription of genes involved in inflammatory signaling pathways. Preclinical studies have demonstrated the potential of this compound to reduce pro-inflammatory biomarkers. However, a Phase 2b clinical trial of a this compound topical gel for nonsegmental vitiligo did not meet its primary or secondary endpoints. This document provides detailed application notes and protocols for the formulation of a this compound topical gel and its evaluation in preclinical in vivo models of skin inflammation.

Mechanism of Action: BET Inhibition in Inflammatory Signaling

BET proteins, particularly BRD4, play a crucial role in the transcription of pro-inflammatory genes by binding to acetylated histones and recruiting transcriptional machinery. In inflammatory conditions, the transcription factor NF-κB is a master regulator. Upon activation by inflammatory stimuli, the p65 subunit of NF-κB translocates to the nucleus and binds to the promoter and enhancer regions of target genes, including various cytokines and chemokines. BRD4 interacts with acetylated p65, facilitating the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent transcriptional elongation. This compound, as a pan-BET inhibitor, competitively binds to the bromodomains of BET proteins, displacing them from chromatin and preventing their interaction with acetylated histones and transcription factors like NF-κB. This leads to the suppression of inflammatory gene transcription.

BET_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) inhibits IκB-P P-IκB IκB->IκB-P NF-κB_nuc NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nuc translocation Proteasome Proteasome IκB-P->Proteasome degradation Gene Inflammatory Gene Transcription NF-κB_nuc->Gene BRD4 BRD4 P-TEFb P-TEFb BRD4->P-TEFb recruits BRD4->Gene recruits Ac Ac Ac->BRD4 binds RNA_Pol_II RNA Pol II P-TEFb->RNA_Pol_II activates RNA_Pol_II->Gene This compound This compound This compound->BRD4 inhibits

Caption: this compound inhibits BET proteins, disrupting NF-κB mediated inflammatory gene transcription.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound (VYN201) in an Ex Vivo Vitiligo Model

BiomarkerTreatment (1%)% Reduction vs. Vehicle
Secreted MMP-9This compound94.7%
Soluble E-cadherinThis compound32.6%

Table 2: Clinical Trial Results of this compound Gel in Nonsegmental Vitiligo (Phase 2b)

ParameterThis compound 1%This compound 2%This compound 3%Vehicle
Primary Endpoint
≥50% F-VASI ImprovementNot MetNot MetNot MetNot Met
Adverse Events
Application Site Pain--14%3.8%
Discontinuation due to AE8 subjects across all this compound arms0

F-VASI: Facial Vitiligo Area Scoring Index; AE: Adverse Event.

Experimental Protocols

Protocol 1: Preparation of this compound Topical Hydrogel (1% w/w)

This protocol describes the preparation of a carbopol-based hydrogel suitable for preclinical topical application.

Materials:

Procedure:

  • Carbopol Dispersion: Slowly disperse 1 g of Carbopol 940 in 88 g of purified water with continuous stirring using a magnetic stirrer. Avoid clump formation. Allow the dispersion to hydrate (B1144303) for at least 2 hours (or overnight) to ensure complete swelling of the polymer.

  • Drug Solubilization: In a separate beaker, dissolve 1 g of this compound in 5 g of ethanol and 5 g of propylene glycol with gentle stirring until a clear solution is obtained.

  • Mixing: Add the this compound solution to the carbopol dispersion with continuous stirring until a homogenous mixture is formed.

  • Neutralization and Gel Formation: While stirring, slowly add triethanolamine dropwise to the mixture. Monitor the pH of the formulation using a calibrated pH meter. Continue adding TEA until the pH reaches a neutral range (e.g., 6.5-7.0), at which point a transparent gel will form.

  • Final Weight Adjustment: If necessary, add purified water to adjust the final weight of the gel to 100 g.

  • Storage: Store the prepared gel in an airtight container at a controlled room temperature, protected from light.

Gel_Formulation_Workflow A 1. Carbopol 940 Dispersion in Purified Water C 3. Mixing of Phases A->C B 2. This compound Solubilization in Ethanol & Propylene Glycol B->C D 4. Neutralization with Triethanolamine (TEA) C->D E 5. pH Adjustment & Gel Formation D->E F 6. Final this compound Topical Gel E->F

Caption: Workflow for the preparation of the this compound topical hydrogel.

Protocol 2: In Vivo Efficacy Evaluation in an Imiquimod-Induced Psoriasis Mouse Model

This protocol outlines a common preclinical model to assess the anti-inflammatory efficacy of topical formulations.

Animals:

  • 8-10 week old female BALB/c or C57BL/6 mice.

Materials:

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Hair Removal: On day -1, shave the dorsal back skin of the mice over an area of approximately 2x3 cm.

  • Disease Induction: From day 0 to day 5, apply a daily topical dose of 62.5 mg of imiquimod 5% cream to the shaved back skin and the right ear of each mouse.

  • Treatment Application:

    • Divide mice into treatment groups (n=6-8 per group): Vehicle, this compound 1%, this compound 2%, this compound 3%, and Positive Control.

    • Starting from day 1, two hours after imiquimod application, topically apply 100 mg of the respective treatment gel/cream to the inflamed back skin.

  • Evaluation of Psoriasis-like Inflammation:

    • Daily Monitoring: From day 0 to day 6, record the body weight of each mouse.

    • PASI Scoring: Score the severity of erythema (redness), scaling, and skin thickness of the back skin daily from day 1 to day 6 using a 0-4 scale for each parameter (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative PASI score is the sum of these individual scores.

    • Skin Thickness Measurement: Measure the thickness of the back skin fold daily using calipers.

  • Endpoint Analysis (Day 6):

    • Euthanize the mice and collect the treated skin and spleen.

    • Histology: Fix a portion of the skin in 10% neutral buffered formalin for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Biomarker Analysis: Homogenize the remaining skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) by ELISA or qPCR.

    • Spleen Weight: Weigh the spleen as an indicator of systemic inflammation.

InVivo_Study_Workflow cluster_prep Preparation cluster_induction Induction & Treatment cluster_eval Evaluation cluster_endpoint Endpoint Analysis (Day 6) A Acclimatization (1 week) B Shave Dorsal Back (Day -1) A->B C Daily Imiquimod Application (Days 0-5) B->C D Daily Topical Treatment (Vehicle, this compound, Positive Control) (Days 1-5) C->D E Daily Monitoring (Body Weight, PASI Score, Skin Thickness) (Days 0-6) D->E F Euthanasia & Tissue Collection E->F G Histology (H&E) F->G H Biomarker Analysis (Cytokines) F->H I Spleen Weight F->I

Caption: Experimental workflow for the in vivo efficacy study of this compound topical gel.

Protocol 3: In Vivo Skin Irritation Test

This protocol is essential to evaluate the local tolerance of the topical formulation.

Animals:

  • 8-10 week old female BALB/c mice.

Materials:

  • This compound topical gel (e.g., 3% w/w)

  • Vehicle control gel

  • 0.8% Formalin solution (positive control)

  • Saline (negative control)

Procedure:

  • Hair Removal: 24 hours before the test, carefully remove the hair from the dorsal area of the mice.

  • Treatment Application:

    • Divide the animals into four groups (n=5 per group).

    • Apply 100 mg of the respective substance (this compound gel, vehicle gel, saline, or 0.8% formalin) to the shaved skin area.

  • Observation:

    • Observe the application site for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after application.

    • Score the skin reactions based on a standardized scale (e.g., Draize scale).

  • Histological Analysis: At the end of the observation period, skin samples can be collected for histological examination to assess for signs of inflammation and cellular infiltration.

Conclusion

This compound is a pan-BET inhibitor with a mechanism of action that supports its investigation for inflammatory skin conditions. While clinical trial results in vitiligo were not successful, the preclinical data on biomarker reduction and the well-defined mechanism of BET inhibition provide a rationale for its further investigation in other dermatological diseases. The protocols provided herein offer a framework for the formulation of a this compound topical gel and its evaluation in relevant preclinical in vivo models, which are crucial steps in the drug development process. Careful consideration of the formulation characteristics and the choice of an appropriate animal model are paramount for obtaining meaningful and translatable results.

References

Assessing the Efficacy of Repibresib in Primary Human Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repibresib (VYN201) is a pan-bromodomain and extra-terminal motif (BET) inhibitor developed for the treatment of chronic inflammatory and immune-mediated conditions.[1] As a "soft" drug, it is designed for local administration to minimize systemic exposure while exerting its therapeutic effects.[1] The primary mechanism of action for this compound and other pan-BET inhibitors involves the reversible binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4). These proteins are crucial epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and transcription factors, thereby regulating the transcription of key genes involved in inflammation and cell proliferation. By inhibiting BET proteins, this compound effectively downregulates the expression of pro-inflammatory cytokines and oncogenes, such as c-MYC, making it a promising candidate for a variety of disease indications.

These application notes provide a comprehensive guide for assessing the efficacy of this compound in primary human cell cultures. The protocols detailed below are foundational for determining the compound's potency, mechanism of action, and therapeutic potential in a preclinical setting.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in primary human cell cultures in the public domain, the following tables present illustrative data based on the known activities of other well-characterized pan-BET inhibitors, such as JQ1. This data should be considered representative and is intended to guide researchers in structuring their own experimental findings.

Table 1: Illustrative Cell Viability (IC50) of a Pan-BET Inhibitor in Primary Human Cell Cultures

Cell TypeIllustrative IC50 (nM)AssayIncubation Time (hours)
Primary Human Dermal Fibroblasts800MTT72
Primary Human Peripheral Blood Mononuclear Cells (PBMCs)500CCK-872
Primary Human Keratinocytes650AlamarBlue72
Primary Human Synovial Fibroblasts750MTS72

Table 2: Illustrative Gene Expression Modulation by a Pan-BET Inhibitor in Activated Primary Human PBMCs

GeneFold Change (vs. Vehicle Control)MethodTreatment Time (hours)
IL6-2.5RT-qPCR24
TNF-3.1RT-qPCR24
CCL2-2.8RT-qPCR24
MYC-4.0RT-qPCR24
HEXIM1+2.2RT-qPCR24

Table 3: Illustrative Protein Expression Modulation by a Pan-BET Inhibitor in Activated Primary Human Macrophages

ProteinPercent Change (vs. Vehicle Control)MethodTreatment Time (hours)
IL-6-60%ELISA48
TNF-α-75%ELISA48
c-MYC-50%Western Blot48
BRD4No significant changeWestern Blot48

Signaling Pathway and Experimental Workflows

BET_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Transcription cluster_2 Cellular Response Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET recognizes PTEFb P-TEFb BET->PTEFb recruits TF Transcription Factors RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II activates Gene_Expression Target Gene Transcription RNA_Pol_II->Gene_Expression Inflammation Inflammation (IL-6, TNF-α) Gene_Expression->Inflammation Proliferation Cell Proliferation (c-MYC) Gene_Expression->Proliferation This compound This compound This compound->BET inhibits binding

Caption: Mechanism of action of this compound as a BET inhibitor.

Experimental_Workflow start Primary Human Cell Culture Isolation treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability gene_expression Gene Expression Analysis (RT-qPCR, RNA-seq) treatment->gene_expression protein_analysis Protein Analysis (Western Blot, ELISA) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability->data_analysis gene_expression->data_analysis protein_analysis->data_analysis

Caption: General experimental workflow for assessing this compound efficacy.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic or cytostatic effects of this compound on primary human cells.

Materials:

  • Primary human cells (e.g., dermal fibroblasts, PBMCs)

  • Complete culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count primary cells, ensuring >90% viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical starting concentration range for a dose-response experiment is 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

    • Carefully remove the medium from the wells and add 100 µL of the drug dilutions.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of MTT solvent to each well.

    • Gently agitate the plate to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Gene Expression Analysis (RT-qPCR)

This protocol is for quantifying changes in the expression of target genes following this compound treatment.

Materials:

  • Treated and control primary human cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (e.g., for IL6, TNF, MYC, and a housekeeping gene like GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment:

    • Culture and treat primary human cells with this compound at the desired concentrations and for the specified time points (e.g., 6, 12, 24 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Express the results as fold change relative to the vehicle-treated control.

Protocol 3: Protein Analysis (Western Blot)

This protocol is for detecting changes in the expression levels of specific proteins (e.g., c-MYC, BRD4) in primary human cells following treatment with this compound.

Materials:

  • Treated and control primary human cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against c-MYC, BRD4, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Capture the signal using an imaging system.

    • Use a loading control to normalize protein levels and quantify band intensities using densitometry software.

Conclusion

The protocols and illustrative data presented here provide a robust framework for the preclinical evaluation of this compound's efficacy in primary human cell cultures. By systematically assessing its impact on cell viability, gene expression, and protein levels, researchers can gain valuable insights into the therapeutic potential of this novel BET inhibitor. It is imperative for researchers to generate their own specific data for this compound in their primary cell systems of interest to accurately determine its potency and mechanism of action.

References

Application Notes and Protocols for the Quantification of Repibresib in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repibresib is a pan-bromodomain and extra-terminal (BET) inhibitor designed for local administration. As a "soft" drug, it is engineered to act locally with minimal systemic exposure. BET proteins are crucial regulators of gene transcription, and their inhibition has shown potential in modulating inflammatory responses. Accurate quantification of this compound in tissue samples is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. These application notes provide detailed protocols for the quantification of this compound in tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Signaling Pathway of this compound

This compound exerts its effect by inhibiting BET proteins, which play a key role in the transcriptional activation of pro-inflammatory genes. One of the primary pathways affected is the Nuclear Factor kappa B (NF-κB) signaling pathway. By binding to the bromodomains of BET proteins, particularly BRD4, this compound prevents their interaction with acetylated histones and transcription factors, such as the p65 subunit of NF-κB. This leads to the suppression of the transcription of various inflammatory cytokines and chemokines.

BET_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nucleus Inside Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Inflammatory_Stimulus->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates & Degrades NF_kB_p50_p65 NF-κB (p50/p65) NF_kB_p50_p65_active Active NF-κB (p50/p65) NF_kB_p50_p65->NF_kB_p50_p65_active Releases IkB->NF_kB_p50_p65 Inhibits Nucleus Nucleus NF_kB_p50_p65_active->Nucleus Translocates to DNA DNA NF_kB_p50_p65_active->DNA Binds to Promoter Regions Transcription_Machinery Transcription Machinery DNA->Transcription_Machinery Recruits BET_Proteins BET Proteins (e.g., BRD4) BET_Proteins->DNA Binds to Acetylated Histones This compound This compound This compound->BET_Proteins Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, MCP-1) Transcription_Machinery->Pro_inflammatory_Genes Initiates Transcription of Inflammatory_Response Inflammatory Response Pro_inflammatory_Genes->Inflammatory_Response Leads to

Caption: this compound inhibits BET proteins, disrupting the NF-κB signaling pathway and reducing inflammatory gene transcription.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in various mouse tissues, based on the performance of similar validated LC-MS/MS assays for other small molecule inhibitors. This data is for illustrative purposes to demonstrate the expected performance of the described method.

Tissue TypeLLOQ (ng/g)ULOQ (ng/g)Accuracy (%)Precision (%RSD)
Skin1100095.2 - 104.5< 10
Lung1100092.8 - 106.1< 12
Liver2200090.5 - 108.3< 15
Kidney2200091.7 - 107.9< 14
Spleen1100094.1 - 105.6< 11

LLOQ: Lower Limit of Quantification ULOQ: Upper Limit of Quantification %RSD: Percent Relative Standard Deviation

Experimental Workflow

The overall workflow for the quantification of this compound in tissue samples involves several key steps, from sample collection to data analysis.

Experimental_Workflow Sample_Collection Tissue Sample Collection Homogenization Tissue Homogenization Sample_Collection->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_MS_Analysis->Data_Analysis

Caption: Workflow for this compound quantification in tissue samples.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the quantification of this compound in tissue samples. A "fit-for-purpose" validation strategy is recommended for tissue homogenates, focusing on accuracy, precision, selectivity, and stability.[1][2][3]

Tissue Sample Homogenization
  • Preparation: Weigh the frozen tissue sample (approximately 50-100 mg) and record the weight.

  • Homogenization Buffer: Prepare a homogenization buffer (e.g., phosphate-buffered saline (PBS)).

  • Homogenization: Place the tissue in a 2 mL tube with ceramic beads. Add ice-cold homogenization buffer at a specific ratio (e.g., 1:3 w/v, tissue weight to buffer volume).

  • Bead Beating: Homogenize the tissue using a bead beater (e.g., FastPrep-24™) at 4-6 m/s for 20-40 seconds. Repeat if necessary, with cooling on ice between cycles to prevent degradation.

  • Aliquotting: Aliquot the resulting homogenate for storage at -80°C or immediate use in the extraction procedure.

Sample Extraction (Protein Precipitation)
  • Sample Aliquot: In a clean microcentrifuge tube, add 100 µL of the tissue homogenate.

  • Internal Standard: Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled this compound) to all samples, calibration standards, and quality control (QC) samples, except for the blank matrix.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the tubes for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrument and this compound.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by direct infusion of this compound and the internal standard to identify the precursor ion and the most abundant and stable product ions.

  • Source Parameters:

    • IonSpray Voltage: ~5500 V

    • Temperature: ~500°C

    • Gas 1 (Nebulizer Gas): To be optimized

    • Gas 2 (Heater Gas): To be optimized

    • Curtain Gas: To be optimized

    • Collision Gas: To be optimized

Method Validation

A full validation should be performed according to regulatory guidelines (e.g., FDA, EMA, ICH M10).[4] For tissue homogenates, a fit-for-purpose validation should assess the following parameters:[1][2][3]

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of this compound and the IS in blank tissue homogenate.

  • Calibration Curve: A calibration curve should be prepared in the corresponding blank tissue homogenate. A linear range appropriate for the expected concentrations should be established with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. Accuracy should be within ±20% of the nominal concentration, and precision (%RSD) should be ≤20%.[2][3]

  • Matrix Effect: Assessed to ensure that the tissue matrix does not suppress or enhance the ionization of this compound or the IS.

  • Stability: Stability of this compound in tissue homogenate under various storage and processing conditions (e.g., freeze-thaw, bench-top, and long-term storage).

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in tissue samples. The detailed protocols for tissue homogenization, sample extraction, and bioanalytical method validation will enable researchers to obtain reliable data to support the development of this novel therapeutic agent. Adherence to these guidelines and proper method validation are critical for ensuring the quality and integrity of the bioanalytical results.

References

Application Notes: Evaluating the Efficacy of Repibresib in 3D Skin Equivalent Models of Vitiligo

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Repibresib (formerly VYN201) is a novel pan-bromodomain and extra-terminal domain (BET) inhibitor developed for the topical treatment of immuno-inflammatory skin conditions such as vitiligo. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of pro-inflammatory genes. By inhibiting these proteins, this compound aims to locally suppress the inflammatory pathways that contribute to the pathogenesis of vitiligo, a condition characterized by the autoimmune-mediated loss of melanocytes. Three-dimensional (3D) skin equivalent models, particularly reconstituted human epidermis (RHE) models, offer a physiologically relevant in vitro platform to assess the efficacy and mechanism of action of topical therapeutic agents like this compound. These models mimic the structure and function of human skin and can be stimulated with cytokines to replicate disease-specific inflammatory conditions.

Mechanism of Action

This compound is designed as a "soft" drug, allowing for localized activity in the skin with minimal systemic exposure. Its primary mechanism involves the inhibition of BET proteins, which are essential for the assembly of transcriptional machinery at the promoters and enhancers of key inflammatory genes. In the context of vitiligo, this inhibition is expected to downregulate the production of pro-inflammatory cytokines and chemokines that recruit and activate immune cells responsible for melanocyte destruction. Preclinical studies have indicated that this compound can reduce the expression of inflammatory biomarkers and protect melanocytes from apoptosis, thereby potentially halting the progression of depigmentation and promoting repigmentation.

Data Presentation

The following tables summarize the quantitative data from a preclinical study of this compound in a 3D human skin equivalent model of vitiligo. In this study, reconstituted human epithelial skin cultures were stimulated with Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) to induce a vitiligo-like phenotype. The models were then topically treated with this compound at concentrations of 0.1% and 1%.

Table 1: Effect of this compound on Melanin (B1238610) Content in a 3D Vitiligo Skin Model

Treatment GroupMelanin Level (Relative to Vehicle)P-value
Vehicle1x-
This compound 1%~10x higherp=0.03

Table 2: Effect of this compound on Pro-Inflammatory Biomarkers in a 3D Vitiligo Skin Model

BiomarkerTreatment GroupReduction vs. VehicleP-value
Secreted MMP-9 This compound 0.1%Statistically Significant<0.0001
This compound 1%94.7%<0.0001
Soluble E-cadherin This compound 0.1%Statistically Significant<0.01
This compound 1%32.6%<0.01

Table 3: Effect of this compound on Gene Expression in a 3D Vitiligo Skin Model

Gene/PathwayTreatment GroupRegulation vs. VehicleP-value
IL-1α This compound 0.1%Statistically Significant Reduction<0.0005
This compound 1%Statistically Significant Reduction<0.0005
IL-1β This compound 0.1%Statistically Significant Reduction<0.0005
This compound 1%Statistically Significant Reduction<0.0005
WNT Signaling Pathway This compound 0.1%Statistically Significant Upregulation<0.01
This compound 1%~10-fold increase<0.01

Experimental Protocols

Protocol 1: Establishment of a 3D Reconstituted Human Epidermis (RHE) Model of Vitiligo

This protocol describes the generation of an inflamed RHE model that mimics key aspects of vitiligo pathogenesis.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEK) and Melanocytes

  • Keratinocyte and Melanocyte growth media

  • Cell culture inserts (e.g., 0.4 µm pore size)

  • Recombinant Human TNF-α and IFN-γ

  • Phosphate-Buffered Saline (PBS)

  • Culture plates

Procedure:

  • Cell Culture: Culture NHEK and melanocytes separately in their respective growth media until they reach 80-90% confluency.

  • Seeding: Co-culture NHEK and melanocytes on cell culture inserts at a defined ratio. The inserts are placed in a deep-well plate containing keratinocyte growth medium.

  • Submerged Culture: Culture the cells submerged in the medium for 2-3 days to allow for the formation of a confluent monolayer.

  • Air-Liquid Interface (ALI) Culture: Lift the inserts to the air-liquid interface by lowering the medium level in the outer well. This exposes the apical surface of the cells to air, promoting epidermal stratification and differentiation.

  • Differentiation: Culture the RHE at the ALI for 10-14 days, changing the medium every 2-3 days.

  • Induction of Vitiligo Phenotype: To induce a vitiligo-like inflammatory environment, supplement the culture medium with TNF-α and IFN-γ at appropriate concentrations (e.g., 10-50 ng/mL each) for the final 48-72 hours of culture.

Protocol 2: Topical Application of this compound and Sample Collection

This protocol outlines the procedure for treating the 3D skin models with this compound.

Materials:

  • This compound formulated in a suitable vehicle (e.g., gel, cream)

  • Vehicle control

  • Positive control (e.g., topical ruxolitinib (B1666119) cream, 1.5%)

  • Sterile application tools (e.g., micropipette, spatula)

Procedure:

  • Pre-treatment: 24 hours prior to cytokine stimulation, topically apply a defined amount (e.g., 3 mg/cm²) of the this compound formulation, vehicle control, or positive control to the apical surface of the RHE models.

  • Co-treatment: At the time of cytokine induction, apply a fresh dose of the topical treatments.

  • Incubation: Incubate the treated models for the duration of the cytokine stimulation period (48-72 hours).

  • Sample Collection: At the end of the incubation period, collect the culture medium from the outer wells for cytokine and biomarker analysis. Harvest the RHE tissues for histological analysis, melanin quantification, and gene expression analysis.

Protocol 3: Quantification of Melanin Content

This protocol details the method for measuring melanin levels in the RHE tissues.

Materials:

  • Solubilization agent (e.g., Solvable™)

  • Synthetic melanin standard

  • Spectrophotometer or plate reader

Procedure:

  • Tissue Lysis: Harvest the RHE tissues and place them in a tube containing a solubilization agent.

  • Incubation: Heat the samples at 100°C for 45-60 minutes to extract the melanin.

  • Quantification: Measure the optical density of the supernatant at 490 nm.

  • Standard Curve: Prepare a standard curve using synthetic melanin to determine the concentration of melanin in the samples.

Protocol 4: Analysis of Secreted Biomarkers by ELISA

This protocol is for the quantification of secreted proteins like MMP-9 and soluble E-cadherin in the culture medium.

Materials:

  • ELISA kits for Human MMP-9 and E-cadherin

  • Culture medium collected from the RHE models

  • Plate reader

Procedure:

  • Sample Preparation: Centrifuge the collected culture medium to remove any cellular debris.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of the biomarkers based on the standard curve.

Protocol 5: Gene Expression Analysis by qPCR

This protocol describes the analysis of gene expression changes in the RHE tissues.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IL1A, IL1B, WNT pathway genes) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Homogenize the harvested RHE tissues and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using the cDNA, master mix, and specific primers for the genes of interest.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IFN-γ IFN-γ IFNGR IFNGR IFN-γ->IFNGR IKK IKK TNFR->IKK JAK/STAT JAK/STAT IFNGR->JAK/STAT IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB BET BET Proteins NF-κB->BET JAK/STAT->BET Transcription Transcription BET->Transcription This compound This compound This compound->BET Acetyl-Histones Acetyl-Histones Acetyl-Histones->BET Inflammatory_Genes Inflammatory Genes (IL-1α, IL-1β, MMP-9) Transcription->Inflammatory_Genes

Caption: this compound's mechanism of action in inhibiting inflammatory gene transcription.

Experimental_Workflow cluster_model_prep Model Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis start Culture NHEK & Melanocytes seeding Co-culture on Inserts start->seeding ali Air-Liquid Interface Culture seeding->ali pretreat Topical Application (this compound/Vehicle) ali->pretreat stim Induce Inflammation (TNF-α + IFN-γ) pretreat->stim harvest Harvest Tissues & Supernatant stim->harvest elisa ELISA (MMP-9, E-cadherin) harvest->elisa melanin Melanin Quantification harvest->melanin qpcr qPCR (Gene Expression) harvest->qpcr

Caption: Experimental workflow for evaluating this compound in a 3D skin model of vitiligo.

Application Notes and Protocols: Evaluating the Effect of Repibresib on Melanocyte Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repibresib is a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4][5] These proteins are crucial epigenetic readers that regulate gene transcription. In the context of melanocytes, BET proteins, particularly BRD2 and BRD4, play a significant role in differentiation and pigmentation. They interact with the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenesis, to control the expression of key pigment-producing genes like tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1).

Studies have shown that chemical inhibition of BET proteins can prevent the differentiation of melanoblasts into pigmented melanocytes and lead to the depigmentation of existing melanocytes. This makes this compound a compound of interest for studying and potentially modulating melanocyte function. While it has been investigated for vitiligo with the aim of promoting repigmentation, its phase 2b clinical trial did not meet its primary endpoint.

These application notes provide detailed protocols for evaluating the multifaceted effects of this compound on melanocyte function, including its impact on melanin (B1238610) synthesis, key enzymatic activity, and gene expression.

Key Experimental Areas

  • Melanin Content Quantification: To directly measure the effect of this compound on melanin production.

  • Tyrosinase Activity Assay: To assess the activity of the rate-limiting enzyme in melanogenesis.

  • Gene Expression Analysis of Melanogenesis Markers: To understand the molecular mechanism by which this compound affects pigmentation.

  • Melanosome Transfer Assay: To evaluate the impact of this compound on the transfer of melanin-containing organelles to keratinocytes.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Melanin Content in Cultured Melanocytes

Treatment GroupThis compound Concentration (µM)Melanin Content (µg/10^6 cells)% Inhibition/Stimulation vs. Control
Vehicle Control00%
This compound0.1
This compound1
This compound10
Positive Control (e.g., Kojic Acid)X

Table 2: Effect of this compound on Tyrosinase Activity in Melanocyte Lysates

Treatment GroupThis compound Concentration (µM)Tyrosinase Activity (U/mg protein)% Inhibition/Stimulation vs. Control
Vehicle Control00%
This compound0.1
This compound1
This compound10
Positive Control (e.g., Phenylthiourea)X

Table 3: Relative Gene Expression of Melanogenesis Markers in this compound-Treated Melanocytes

GeneTreatment GroupThis compound Concentration (µM)Fold Change in Gene Expression (vs. Vehicle Control)
MITFVehicle Control01.0
This compound0.1
This compound1
This compound10
TYRVehicle Control01.0
This compound0.1
This compound1
This compound10
TYRP1Vehicle Control01.0
This compound0.1
This compound1
This compound10
DCT (TRP2)Vehicle Control01.0
This compound0.1
This compound1
This compound10

Experimental Protocols

Melanin Content Assay

Principle: This assay quantifies the amount of melanin in cultured melanocytes by spectrophotometric measurement after solubilizing the pigment.

Materials:

  • Cultured human or murine melanocytes (e.g., HEMn, B16-F10)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • Spectrophotometer (plate reader or cuvette-based)

  • Synthetic melanin standard (for standard curve)

Protocol:

  • Cell Culture and Treatment:

    • Seed melanocytes in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Cell Lysis and Melanin Solubilization:

    • Wash the cells twice with PBS.

    • Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

    • Visually inspect the pellet for changes in pigmentation.

    • Solubilize the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO.

    • Incubate at 80°C for 1 hour to dissolve the melanin granules.

  • Quantification:

    • Centrifuge the lysate at 12,000 x g for 10 minutes to pellet any debris.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 470 nm using a spectrophotometer.

    • Prepare a standard curve using synthetic melanin dissolved in 1 N NaOH with 10% DMSO.

    • Calculate the melanin content in each sample from the standard curve and normalize to the cell number or total protein content.

Tyrosinase Activity Assay

Principle: This colorimetric assay measures the enzymatic activity of tyrosinase by monitoring the rate of L-DOPA oxidation to dopachrome (B613829).

Materials:

  • Cultured melanocytes treated with this compound as described above.

  • Lysis Buffer (e.g., 50 mM Sodium Phosphate Buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors).

  • L-DOPA (3,4-dihydroxyphenylalanine) solution (2 mg/mL in 50 mM Sodium Phosphate Buffer, pH 6.8).

  • Spectrophotometer capable of kinetic measurements at 475 nm.

Protocol:

  • Cell Lysate Preparation:

    • After treatment with this compound, wash cells with PBS and harvest.

    • Lyse the cell pellet in ice-cold Lysis Buffer.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration using a BCA or Bradford assay.

  • Enzymatic Reaction:

    • In a 96-well plate, add 80 µL of each cell lysate (normalized for protein concentration).

    • Add 20 µL of L-DOPA solution to each well to initiate the reaction.

    • Immediately measure the absorbance at 475 nm every minute for at least 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) from the linear portion of the kinetic curve.

    • Tyrosinase activity can be expressed as the rate of dopachrome formation per milligram of protein.

Gene Expression Analysis (RT-qPCR)

Principle: This protocol uses reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA levels of key genes involved in melanogenesis, providing insight into the transcriptional effects of this compound.

Materials:

  • Cultured melanocytes treated with this compound.

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes (MITF, TYR, TYRP1, DCT) and a housekeeping gene (e.g., GAPDH, ACTB).

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from this compound-treated and control cells according to the manufacturer's protocol.

    • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up qPCR reactions containing cDNA, forward and reverse primers for each gene, and SYBR Green master mix.

    • Run the reactions in a real-time PCR detection system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

    • Express the results as fold change relative to the vehicle-treated control group.

Visualizations: Signaling Pathways and Workflows

BET Protein-MITF Signaling in Melanogenesis

BET_MITF_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BET BET Proteins (BRD2/BRD4) Promoter Promoter Region (e.g., TYR, TYRP1) BET->Promoter MITF MITF MITF->Promoter AcetylatedHistones Acetylated Histones AcetylatedHistones->BET Binds to Transcription Gene Transcription Promoter->Transcription MelanogenesisGenes Melanogenesis Genes (mRNA) Transcription->MelanogenesisGenes Translation Translation MelanogenesisGenes->Translation MelanogenicEnzymes Melanogenic Enzymes (TYR, TYRP1) Translation->MelanogenicEnzymes Melanin Melanin Synthesis MelanogenicEnzymes->Melanin This compound This compound This compound->BET Inhibits

Caption: this compound inhibits BET proteins, disrupting their interaction with MITF and acetylated histones, which downregulates the transcription of melanogenesis genes.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_assays Functional & Molecular Assays Start Start: Melanocyte Culture Treatment Treat with this compound (Dose-Response) Start->Treatment MelaninAssay Melanin Content Assay Treatment->MelaninAssay TyrAssay Tyrosinase Activity Assay Treatment->TyrAssay qPCR Gene Expression (RT-qPCR) Treatment->qPCR DataAnalysis Data Analysis & Quantification MelaninAssay->DataAnalysis TyrAssay->DataAnalysis qPCR->DataAnalysis Conclusion Conclusion: Determine this compound's Effect on Melanocyte Function DataAnalysis->Conclusion

Caption: Workflow for assessing this compound's impact on melanocytes, from cell treatment to functional and molecular analysis.

References

Utilizing Repibresib to Study BET Protein Function in Dermatology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated lysine (B10760008) residues on histones and transcription factors, they orchestrate the expression of genes involved in cell proliferation, differentiation, and inflammation. In dermatology, dysregulation of BET protein function has been implicated in the pathogenesis of several inflammatory and pigmentary skin disorders, including psoriasis and vitiligo.

Repibresib (formerly VYN201) is a potent, locally administered, small-molecule pan-BET inhibitor. Its design as a "soft" drug aims to maximize therapeutic effects within the skin while minimizing systemic exposure. This makes it a valuable tool for investigating the specific roles of BET proteins in cutaneous biology and pathology. These application notes provide an overview of this compound, summarize key preclinical and clinical findings, and offer detailed protocols for its use in dermatological research.

Data Presentation

Preclinical Efficacy of BET Inhibitors
CompoundModel SystemKey FindingsReference
This compoundPreclinical vitiligo modelsReduced inflammatory biomarkers (MMP-9, E-cadherin), inhibited CD8+ T-cell expansion, and showed re-pigmentation effects.[1]
JQ1Imiquimod-induced psoriasis mouse modelRelieved skin injury, suppressed inflammation, and promoted keratinocyte apoptosis.[2]
JQ1TNF-α/IL-17A induced HaCaT cellsSuppressed viability and inflammation, and promoted apoptosis of keratinocytes.[2]
JQ1Melb-a melanoblastsInhibited melanogenesis and proliferation.[3][4]
Clinical Trial Data: this compound in Nonsegmental Vitiligo (Phase 2b Topline Results)

A randomized, double-blind, vehicle-controlled Phase 2b trial evaluated the efficacy and safety of once-daily this compound gel at 1%, 2%, and 3% concentrations for 24 weeks. The trial did not meet its primary endpoint of a ≥50% improvement in the Facial Vitiligo Area Scoring Index (F-VASI50) compared to vehicle.[5][6]

EndpointThis compound 3%Vehicle
F-VASI50 Responder Rate19.5%23.4%
Percent Change from Baseline in F-VASI-43.6%-25.6%
Percent Change from Baseline in T-VASI-28.3%-16.2%

Safety and Tolerability:

Adverse EventThis compound (All Doses)Vehicle
Treatment-Emergent AEsHigher rate than vehicle
Most Common AE (>5%)Cutaneous in nature
Application Site Pain (3% dose)14%3.8%
Discontinuation due to AEs8 subjects0 subjects

Signaling Pathways and Experimental Workflows

BET Protein Inhibition in Psoriasis Pathogenesis

BET proteins, particularly BRD4, play a significant role in the inflammatory cascade of psoriasis. They are involved in the transcription of pro-inflammatory cytokines and contribute to keratinocyte hyperproliferation. The diagram below illustrates the proposed mechanism of action for BET inhibitors in psoriasis.

BET_Inhibition_Psoriasis Mechanism of BET Inhibition in Psoriasis cluster_stimulus Inflammatory Stimulus cluster_cell Keratinocyte TLR_Agonist TLR Agonist (e.g., Imiquimod) TLR TLR TLR_Agonist->TLR activates Cytokines_Psoriasis Pro-inflammatory Cytokines (TNF-α, IL-17A) Cytokine_Receptor Cytokine Receptor Cytokines_Psoriasis->Cytokine_Receptor binds NFkB_Pathway NF-κB Pathway TLR->NFkB_Pathway activates Cytokine_Receptor->NFkB_Pathway activates MAPK_Pathway MAPK Pathway Cytokine_Receptor->MAPK_Pathway activates BET_Proteins_Psoriasis BET Proteins (BRD4) NFkB_Pathway->BET_Proteins_Psoriasis recruits MAPK_Pathway->BET_Proteins_Psoriasis recruits Transcription Gene Transcription BET_Proteins_Psoriasis->Transcription promotes Proliferation_Inflammation Hyperproliferation & Inflammatory Cytokines (IL-6, IL-8) Transcription->Proliferation_Inflammation leads to Repibresib_Psoriasis This compound (BET Inhibitor) Repibresib_Psoriasis->BET_Proteins_Psoriasis inhibits

Caption: Mechanism of BET Inhibition in Psoriasis.

BET Protein Function in Melanogenesis

In melanocytes, BET proteins are coactivators of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenesis. Inhibition of BET proteins can thus modulate melanin (B1238610) production.

BET_Function_Melanogenesis Role of BET Proteins in Melanogenesis cluster_cell_melanocyte Melanocyte MITF MITF BET_Proteins_Melanogenesis BET Proteins (BRD2, BRD4) MITF->BET_Proteins_Melanogenesis interacts with Melanogenic_Genes Melanogenic Genes (TYR, TYRP1) MITF->Melanogenic_Genes activates transcription of BET_Proteins_Melanogenesis->Melanogenic_Genes co-activates Melanin_Synthesis Melanin Synthesis Melanogenic_Genes->Melanin_Synthesis leads to Repibresib_Melanogenesis This compound (BET Inhibitor) Repibresib_Melanogenesis->BET_Proteins_Melanogenesis inhibits Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Keratinocyte/Melanocyte Cell Culture Stimulation Inflammatory Stimulation (e.g., TNF-α/IL-17A) Cell_Culture->Stimulation Treatment_InVitro Treatment with this compound Stimulation->Treatment_InVitro Assays Cell-Based Assays: - Proliferation (MTT/BrdU) - Melanin Content - Cytokine Secretion (ELISA) Treatment_InVitro->Assays Data_Analysis Data Analysis and Interpretation Assays->Data_Analysis Animal_Model Imiquimod-Induced Psoriasis Mouse Model Treatment_InVivo Topical Application of this compound Gel Animal_Model->Treatment_InVivo Evaluation Evaluation: - PASI Scoring - Ear Thickness - Histology - Cytokine Analysis Treatment_InVivo->Evaluation Evaluation->Data_Analysis Start Start Start->Cell_Culture Start->Animal_Model

References

Application Notes and Protocols for the Laboratory Synthesis of Repibresib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of Repibresib (also known as I-BET762 or GSK525762A), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Additionally, this document outlines experimental protocols for the evaluation of this compound's biological activity in a laboratory setting.

Introduction

This compound is a small molecule inhibitor that targets the BET family of bromodomains (BRD2, BRD3, and BRD4), which are key epigenetic readers involved in the regulation of gene transcription. By binding to the acetylated lysine (B10760008) recognition motifs of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene expression. This mechanism of action has made this compound a valuable tool for investigating the role of BET proteins in various biological processes and a potential therapeutic agent for diseases such as cancer and inflammatory conditions.

Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, with the chemical name (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetamide. The synthesis involves a multi-step process, and each step should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials and Reagents
  • Starting materials and reagents for each step (as detailed in the protocol)

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

  • Standard laboratory glassware and equipment (e.g., round-bottom flasks, condensers, magnetic stirrers, rotary evaporator)

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Benzodiazepine (B76468) Core Formation cluster_1 Step 2: Thionation cluster_2 Step 3: Triazole Ring Formation cluster_3 Step 4: N-Alkylation cluster_4 Step 5: Amide Coupling A 2-amino-5-chloro-2'-fluorobenzophenone B Intermediate 1 (Benzodiazepine) A->B Reaction with Glycine (B1666218) ethyl ester HCl C Intermediate 1 D Intermediate 2 (Thioamide) C->D Lawesson's Reagent E Intermediate 2 F Intermediate 3 (Triazolobenzodiazepine) E->F Acetic hydrazide G Intermediate 3 H Intermediate 4 G->H Methyl iodide I Intermediate 4 J This compound I->J 2-chloro-N-ethylacetamide, Coupling agent

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of (S)-7-(4-chlorophenyl)-5-methoxy-2-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • To a solution of 2-amino-5-chloro-4'-methoxybenzophenone in a suitable solvent, add a chiral glycine equivalent.

  • The reaction is typically carried out in the presence of a coupling agent and a base.

  • The reaction mixture is stirred at room temperature for a specified period until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the benzodiazepine core.

Step 2: Thionation of the Benzodiazepine Core

  • The benzodiazepine from Step 1 is dissolved in an anhydrous solvent like toluene.

  • Lawesson's reagent is added portion-wise to the solution.

  • The mixture is heated to reflux and stirred for several hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is purified to give the corresponding thioamide.

Step 3: Formation of the Triazole Ring

  • The thioamide from Step 2 is dissolved in a high-boiling point solvent such as n-butanol.

  • An excess of acetic hydrazide is added, and the mixture is heated to reflux for an extended period.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction and purified.

Step 4: Alkylation of the Triazole Ring

  • The triazolobenzodiazepine from Step 3 is dissolved in an anhydrous aprotic solvent like DMF.

  • A base, such as sodium hydride, is added carefully at 0 °C.

  • Methyl iodide is then added, and the reaction is stirred at room temperature.

  • The reaction is quenched with water, and the product is extracted and purified.

Step 5: Amide Coupling to Yield this compound

  • The product from Step 4 is first deprotected if necessary.

  • The resulting amine is then coupled with 2-(ethylamino)acetic acid using a standard peptide coupling agent (e.g., HATU, HOBt) in the presence of a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF.

  • The reaction is stirred at room temperature until completion.

  • The final product, this compound, is isolated and purified by chromatography.

Purification and Characterization

The final compound and all intermediates should be purified to >95% purity, as determined by High-Performance Liquid Chromatography (HPLC). The identity and structure of this compound should be confirmed by spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Activity of this compound

This compound is a potent inhibitor of BET bromodomains. Its biological activity can be assessed through various in vitro assays.

Signaling Pathway of BET Inhibition

BET_Inhibition_Pathway cluster_0 Normal Gene Transcription cluster_1 With this compound Histone Acetylated Histones BET BET Proteins (BRD2/3/4) Histone->BET TF Transcription Factors BET->TF This compound This compound Gene Target Genes (e.g., c-MYC, IL-6) TF->Gene Transcription Transcription Activation Gene->Transcription Transcription_inhibited Transcription Repression BET_inhibited BET Proteins This compound->BET_inhibited Binds to Bromodomain Gene_inhibited Target Genes Gene_inhibited->Transcription_inhibited

Caption: Mechanism of action of this compound.

This compound competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones.[4] This disrupts the recruitment of transcriptional machinery to the promoters of target genes, leading to the downregulation of their expression. Key target genes include oncogenes like c-MYC and pro-inflammatory cytokines such as IL-6.[3]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., a c-MYC dependent line like MOLM-13)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the wells and incubate for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cytokine Release Assay (ELISA)

This protocol measures the inhibition of cytokine release (e.g., IL-6) from stimulated immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • IL-6 ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PBMCs in a 96-well plate.

  • Compound Treatment: Pre-treat cells with serial dilutions of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL). Include unstimulated and vehicle controls.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Perform the IL-6 ELISA on the supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of IL-6 and determine the inhibitory effect of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

ParameterValueCell Line/AssayReference
IC₅₀ (BET Bromodomain Binding) 35 nMBiochemical Assay[5]
Dissociation Constant (Kd) 50.5 - 61.3 nMIsothermal Titration Calorimetry[5]
IC₅₀ (Cell Proliferation, MOLM-13) ~50 nMCell-based AssayN/A
IC₅₀ (IL-6 Inhibition, PBMCs) ~100 nMELISAN/A

Note: The IC₅₀ and Kd values can vary depending on the specific assay conditions and cell lines used. The values for cell proliferation and IL-6 inhibition are representative and should be determined experimentally.

Conclusion

This document provides a comprehensive guide for the synthesis and in vitro evaluation of this compound. The detailed protocols and supporting information are intended to facilitate research into the biological roles of BET proteins and the development of novel therapeutics targeting this important class of epigenetic regulators. Researchers should always adhere to appropriate laboratory safety practices when handling chemicals and performing experiments.

References

Application Notes and Protocols: Repibresib in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repibresib (also known as VYN201) is a small molecule, pan-inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[3][4] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to promoters and enhancers, activating the expression of key genes involved in cell proliferation, inflammation, and oncogenesis. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with chromatin and subsequently downregulating the transcription of target genes, such as the oncogene c-MYC and genes regulated by the NF-κB pathway. This mechanism of action makes this compound a promising candidate for the treatment of various cancers and inflammatory diseases.

High-throughput screening (HTS) assays are essential for the discovery and characterization of novel BET inhibitors like this compound. These assays enable the rapid screening of large compound libraries to identify molecules that can effectively disrupt the interaction between BET proteins and acetylated histones. This document provides a detailed overview of the application of this compound in HTS assays, including its mechanism of action, a representative experimental protocol, and data presentation.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the function of BET proteins, primarily BRD4. BRD4 is a key transcriptional co-activator that, upon binding to acetylated chromatin, recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex then phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of target genes, including critical oncogenes and pro-inflammatory cytokines.

By competitively binding to the bromodomains of BRD4, this compound displaces it from chromatin, thereby preventing the recruitment of P-TEFb and inhibiting transcriptional elongation. This leads to the suppression of genes that are crucial for cancer cell growth and survival, as well as those involved in inflammatory responses.

Repibresib_Signaling_Pathway cluster_nucleus Cell Nucleus Histones Acetylated Histones (on Chromatin) BRD4 BRD4 Histones->BRD4 binds to PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Gene Transcription (e.g., c-MYC, NF-κB targets) RNA_Pol_II->Transcription initiates Oncogenesis Oncogenesis & Inflammation Transcription->Oncogenesis promotes This compound This compound This compound->BRD4 inhibits binding

This compound's mechanism of action in the cell nucleus.

Quantitative Data

While specific high-throughput screening data for this compound is not publicly available, the following table presents hypothetical data that is representative of what would be generated in such an assay for a potent pan-BET inhibitor. The primary metric for potency in HTS is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the assay signal by 50%.

CompoundTargetAssay TypeIC50 (nM)Z'-factor
This compoundBRD4 (BD1)AlphaScreen500.85
This compoundBRD4 (BD2)AlphaScreen750.82
This compoundBRD2 (BD1)HTRF600.88
This compoundBRD3 (BD2)HTRF800.86
JQ1 (Control)BRD4 (BD1)AlphaScreen1000.87

Note: The Z'-factor is a statistical measure of the quality of an HTS assay, with values between 0.5 and 1.0 indicating an excellent assay.

Experimental Protocols

The following is a representative protocol for a high-throughput screening assay to identify and characterize inhibitors of the BRD4-histone interaction, such as this compound. This protocol is based on the widely used AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

Assay Principle:

The AlphaScreen assay is a bead-based, no-wash immunoassay that measures the interaction between two molecules. In this case, a biotinylated histone H4 peptide (acetylated) is captured by streptavidin-coated Donor beads, and a GST-tagged BRD4 bromodomain (BD1) is captured by anti-GST-coated Acceptor beads. When the BRD4 bromodomain binds to the acetylated histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor like this compound will disrupt the BRD4-histone interaction, leading to a decrease in the AlphaScreen signal.

Materials and Reagents:

  • Recombinant GST-tagged BRD4 (BD1) protein

  • Biotinylated, acetylated histone H4 peptide

  • Streptavidin-coated Donor beads

  • Anti-GST-coated Acceptor beads

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well white, opaque microplates

  • Plate reader capable of AlphaScreen detection

Experimental Workflow:

HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Start dispense_compounds Dispense Compounds (e.g., this compound) and GST-BRD4(BD1) into 384-well plate start->dispense_compounds incubate1 Incubate dispense_compounds->incubate1 add_peptide Add Biotinylated Acetylated Histone Peptide incubate1->add_peptide incubate2 Incubate add_peptide->incubate2 add_beads Add AlphaScreen Donor and Acceptor Beads (in the dark) incubate2->add_beads incubate3 Incubate (in the dark) add_beads->incubate3 read_plate Read Plate on AlphaScreen-capable Plate Reader incubate3->read_plate analyze_data Data Analysis (Calculate IC50 values) read_plate->analyze_data end End analyze_data->end

A typical workflow for an HTS assay to identify BET inhibitors.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and other test compounds in assay buffer.

  • Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate.

  • Protein Addition: Add a solution of GST-tagged BRD4 (BD1) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-protein binding.

  • Peptide Addition: Add a solution of the biotinylated, acetylated histone H4 peptide to all wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for protein-peptide binding.

  • Bead Addition: In a darkened room, add a mixture of the streptavidin-coated Donor beads and anti-GST-coated Acceptor beads to all wells.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-analyte binding.

  • Detection: Read the plate on a plate reader equipped for AlphaScreen detection.

Data Analysis:

The raw data from the plate reader is normalized to positive (no inhibitor) and negative (no BRD4 protein) controls. The percent inhibition for each compound concentration is calculated. An IC50 curve is then generated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Conclusion

This compound is a potent pan-BET inhibitor with a well-defined mechanism of action that makes it amenable to high-throughput screening. The AlphaScreen assay described here is a robust and sensitive method for identifying and characterizing inhibitors of the BET protein-histone interaction. This protocol can be adapted for screening other BET family members and for further profiling of hit compounds from a primary screen. The development and application of such HTS assays are critical for the discovery of novel epigenetic modulators for the treatment of cancer and inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Repibresib in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Repibresib in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (also known as VYN201) is a potent pan-bromodomain and extra-terminal motif (BET) inhibitor.[1][2][3][4][5] Like many small molecule inhibitors, this compound is hydrophobic, leading to poor aqueous solubility. This can result in compound precipitation in aqueous-based experimental buffers and cell culture media, leading to inaccurate and unreliable assay results.

Q2: What is the primary mechanism of action of this compound?

A2: this compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins (BRD2, BRD3, and BRD4). This prevents their interaction with acetylated histones and transcription factors, thereby modulating the transcription of target genes. A key pathway inhibited by this compound is the NF-κB signaling pathway, which plays a central role in inflammation by controlling the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Q3: In which solvents can I dissolve this compound?

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at or below 0.1%. High concentrations of DMSO can affect cell viability and experimental outcomes.

Troubleshooting Guide: this compound Solubility Issues

Issue 1: Precipitation Observed When Diluting DMSO Stock Solution in Aqueous Buffer (e.g., PBS, Cell Culture Media)

Cause: This is a common issue known as "crashing out." this compound is highly soluble in the non-polar environment of DMSO. When the DMSO stock is diluted into a polar aqueous buffer, the solvent polarity increases, causing the hydrophobic this compound to precipitate out of the solution.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining this compound solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Use of Co-solvents: Consider using a co-solvent system. For example, some formulations for poorly soluble BET inhibitors involve a mixture of DMSO, PEG300, and Tween-80.

  • Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the thermal stability of this compound.

  • Sonication: Brief sonication in a water bath sonicator after dilution can help to break down small precipitates and improve dissolution.

Issue 2: Inconsistent Results in Cellular Assays

Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the assay, resulting in high variability and non-reproducible data. The actual concentration of dissolved this compound may be significantly lower than the intended concentration.

Solutions:

  • Solubility Testing: Before conducting your main experiments, perform a simple solubility test. Prepare a series of dilutions of this compound in your final assay buffer and visually inspect for any precipitation after a short incubation period.

  • Use of Surfactants: The inclusion of a low concentration of a non-ionic surfactant, such as Tween-80 (e.g., 0.01-0.05%), in the assay buffer can help to maintain the solubility of hydrophobic compounds. However, ensure the surfactant concentration is not toxic to your cells.

  • Formulation with Serum: If your cell-based assay allows, the presence of serum (e.g., FBS) can aid in solubilizing hydrophobic compounds through binding to albumin.

Data Presentation

Table 1: Solubility of Structurally Similar Pan-BET Inhibitors

CompoundSolventSolubilityCitation(s)
JQ1 DMSO~10 mg/mL
Ethanol~10 mg/mL
1:9 DMF:PBS (pH 7.2)~0.1 mg/mL
Birabresib (OTX015) DMSO98 mg/mL (199.19 mM)
Ethanol11 mg/mL
WaterInsoluble

Note: This data is for structurally similar compounds and should be used as a guideline. It is recommended to perform your own solubility tests for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Add a sufficient volume of anhydrous, high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or higher).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of this compound for Cell-Based Assays

  • Thaw an aliquot of the high-concentration this compound DMSO stock solution.

  • Prepare an intermediate dilution of the stock solution in pure DMSO if a very low final concentration is required.

  • Warm the cell culture medium (with or without serum, as per your experimental design) to 37°C.

  • Add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (ideally ≤ 0.1%).

  • Immediately after adding the stock solution, mix the solution thoroughly by gentle vortexing or pipetting to ensure rapid and uniform dispersion.

  • Visually inspect the final solution for any signs of precipitation before adding it to the cells.

Mandatory Visualizations

Repibresib_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Gene_Transcription Inflammatory Gene Transcription NFkB_n->Gene_Transcription Binds to DNA BET_Proteins BET Proteins (BRD2/3/4) BET_Proteins->Gene_Transcription Promotes This compound This compound This compound->BET_Proteins Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Gene_Transcription->Cytokines

Caption: this compound inhibits BET proteins, blocking NF-κB mediated inflammatory gene transcription.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_troubleshooting Troubleshooting Start Start: this compound Powder Stock_Solution Prepare High-Concentration Stock in 100% DMSO Start->Stock_Solution Intermediate_Dilution Prepare Intermediate Dilution (Optional, in DMSO) Stock_Solution->Intermediate_Dilution Final_Dilution Add this compound Stock to Pre-warmed Media Stock_Solution->Final_Dilution Intermediate_Dilution->Final_Dilution Prewarm_Media Pre-warm Aqueous Buffer/ Cell Culture Media to 37°C Prewarm_Media->Final_Dilution Mix Mix Thoroughly Final_Dilution->Mix Check_Precipitation Visually Inspect for Precipitation Mix->Check_Precipitation Add_to_Cells Add to Experimental System Check_Precipitation->Add_to_Cells No Precipitate_Observed Precipitate Observed Check_Precipitation->Precipitate_Observed Yes End Proceed with Assay Add_to_Cells->End Optimize Optimize Protocol: - Lower Final Concentration - Use Co-solvents/Surfactants - Sonication Precipitate_Observed->Optimize Optimize->Final_Dilution

Caption: A logical workflow for preparing and troubleshooting this compound solutions in experiments.

References

Repibresib Gel Application in Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the application of Repibresib gel in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as VYN201) is a pan-bromodomain and extra-terminal domain (BET) inhibitor.[1][2] It is designed as a "soft" drug for local administration to minimize systemic exposure.[2][3][4] this compound works by inhibiting BET proteins, which are key regulators of gene expression. By inhibiting these proteins, this compound can reduce the expression of pro-inflammatory and disease-related genes, making it a promising candidate for treating various inflammatory and immune-mediated conditions.[3][5]

Q2: What is the formulation of this compound used in research?

This compound has been formulated as a topical gel for localized application.[6] Clinical trials in humans have evaluated concentrations of 1%, 2%, and 3% of this compound in a vehicle gel.[7] For animal studies, the specific vehicle composition may vary, but it is typically a hydrogel base designed for consistent drug release and good skin tolerability.

Q3: What are the key differences between animal and human skin to consider when applying this compound gel?

Extrapolating results from animal models to humans requires careful consideration of skin differences. Key variations include:

  • Thickness: Mouse skin is significantly thinner than human skin, which can affect drug penetration.

  • Hair Follicle Density: Rodent skin has a higher density of hair follicles, which can act as a reservoir for topical formulations and potentially enhance absorption.

  • Metabolism: The enzymatic activity in animal skin can differ from human skin, potentially altering the metabolism of topically applied drugs.[3]

  • Barrier Function: The lipid composition and overall barrier function of the stratum corneum can vary between species, influencing the rate and extent of drug absorption.

Q4: What are the reported adverse events associated with this compound gel in clinical trials?

In human clinical trials for nonsegmental vitiligo, the most common treatment-emergent adverse event was application site pain.[8][9] Other reported skin-related side effects were generally mild to moderate and often resolved during the study.[8] It is important to monitor for similar signs of skin irritation in animal models.

Troubleshooting Guide for this compound Gel Application in Animal Studies

This guide addresses common issues that may arise during the application of this compound gel in animal models.

Problem Potential Cause(s) Recommended Solution(s)
Variable drug absorption/inconsistent results - Improper application technique- Grooming behavior of animals removing the gel- Inconsistent dosing- Ensure a consistent, thin layer of gel is applied to the target area.- Use of an Elizabethan collar for a short period post-application to prevent grooming.- Accurately weigh the animal and the application device (e.g., syringe) before and after application to ensure consistent dosing.
Skin irritation at the application site (erythema, edema) - High concentration of this compound- Vehicle-induced irritation- Pre-existing skin sensitivity in the animal model- Consider a dose-ranging study to determine the optimal non-irritating concentration.- Test the vehicle alone as a control to rule out vehicle effects.- Ensure the application site is free of any prior irritation or injury.
Difficulty in applying a consistent dose - Viscosity of the gel- Animal movement during application- Allow the gel to reach room temperature before application to ensure consistent viscosity.- Use appropriate animal restraint techniques to minimize movement during application.
Loss of gel from the application site - Gel formulation is too fluid- Excessive grooming- If possible, adjust the viscosity of the gel formulation with appropriate gelling agents.- Apply the gel in a location less accessible to grooming (e.g., between the shoulder blades).

Experimental Protocols

Protocol for Topical Application of this compound Gel in a Rodent Model

This protocol provides a general guideline. Specific parameters should be optimized for your experimental design.

  • Animal Preparation:

    • Acclimatize animals to housing conditions for at least one week prior to the study.

    • If necessary, carefully clip the hair from the application site 24 hours before the first gel application. Avoid causing skin abrasions.

  • Dosage and Formulation:

    • Prepare this compound gel at the desired concentration (e.g., 1%, 2%, or 3%) in a suitable vehicle. A vehicle-only control group is essential.

    • Store the gel according to the manufacturer's recommendations.

  • Application Procedure:

    • Weigh the animal.

    • Draw the specified amount of gel into a syringe for accurate dosing.

    • Gently restrain the animal.

    • Apply a thin, even layer of the gel to the designated skin area.

    • If required, fit the animal with an Elizabethan collar for a defined period to prevent ingestion of the gel.

  • Monitoring and Assessment:

    • Observe the animals daily for any signs of skin irritation at the application site (e.g., redness, swelling, or lesions).

    • At the end of the study, collect skin samples for histological analysis and/or biomarker assessment.

Quantitative Data Summary

The following table summarizes the dosing information from the Phase 2b human clinical trial of this compound gel for nonsegmental vitiligo. This data can serve as a starting point for designing dose-ranging studies in animal models.

Treatment Group Concentration Application Frequency Key Efficacy Endpoint Adverse Events (>5%)
This compound Gel1%Once DailyF-VASI50 at Week 24Application site pain (13.7%)
This compound Gel2%Once DailyF-VASI50 at Week 24Application site pain (5.9%)
This compound Gel3%Once DailyF-VASI50 at Week 24Application site pain (14.0%)
Vehicle Gel0%Once DailyF-VASI50 at Week 24Application site pain (3.8%)

F-VASI50: ≥50% improvement in the Facial Vitiligo Area Scoring Index.[8]

Visualizations

Signaling Pathway of this compound

Repibresib_Pathway This compound This compound Gel BET_Proteins BET Proteins (BRD2, BRD3, BRD4) This compound->BET_Proteins Inhibits Transcriptional_Machinery Transcriptional Machinery BET_Proteins->Transcriptional_Machinery Recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BET_Proteins Gene_Expression Pro-inflammatory Gene Expression Transcriptional_Machinery->Gene_Expression Activates Inflammation Inflammation Gene_Expression->Inflammation Experimental_Workflow Start Study Initiation Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Hair_Clipping Hair Clipping (24h prior) Animal_Acclimatization->Hair_Clipping Baseline_Measurement Baseline Measurements Hair_Clipping->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Treatment_Phase Daily Topical Application (this compound Gel or Vehicle) Randomization->Treatment_Phase Monitoring Daily Monitoring (Skin irritation, general health) Treatment_Phase->Monitoring Endpoint Endpoint Analysis Treatment_Phase->Endpoint Monitoring->Treatment_Phase Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

References

addressing high vehicle effect in Repibresib clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Repibresib Clinical Trials. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges during their experiments, with a specific focus on addressing the high vehicle effect observed in the this compound clinical program.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound (formerly VYN201) is a pan-bromodomain and extra-terminal domain (BET) inhibitor developed as a locally administered "soft" drug.[1][2][3][4] Its design aims to address diseases with multiple inflammatory cell signaling pathways while ensuring low systemic exposure.[1][2][3] As a BET inhibitor, this compound functions as an epigenetic modulator. BET proteins are "readers" of the epigenome that recruit transcriptional factors essential for producing pro-inflammatory cytokines.[1] By inhibiting BET proteins, this compound can block the transcription of these cytokines, making it a potential treatment for immuno-inflammatory conditions like nonsegmental vitiligo.[1][5]

Q2: What is a "vehicle effect" in a clinical trial?

A2: A vehicle effect refers to the physiological or psychological response observed in a control group that receives the vehicle (the inactive substance, or placebo, used to deliver the active drug) without the active pharmaceutical ingredient (API). In topical drug trials, the vehicle is the gel, cream, or ointment base. Ideally, the vehicle should be inert, but sometimes its components can have unintended biological effects, leading to a "high vehicle effect" where the placebo group shows a significant response. This can make it difficult to determine the true efficacy of the active drug.[6]

Q3: Was a high vehicle effect observed in the this compound clinical trials?

A3: Yes. In the Phase 2b trial for this compound gel in patients with nonsegmental vitiligo, VYNE Therapeutics reported that the results were impacted by an "unusually high treatment effect in the vehicle arm".[7][8][9] This high vehicle response was a significant factor in the trial not meeting its primary endpoints, such as the proportion of subjects achieving a ≥50% improvement in the Facial Vitiligo Area Scoring Index (F-VASI50).[8][9]

Q4: What were the specific results of the Phase 2b trial that highlighted this effect?

A4: The trial did not meet its primary endpoint (F-VASI50) or a key secondary endpoint (F-VASI75).[8][9] However, the highest dose (3%) did show a statistically significant effect in the secondary endpoint of percent change from baseline in F-VASI score at 24 weeks. The high vehicle response was evident in this measure, where the vehicle group itself showed a substantial improvement, narrowing the therapeutic window.[7][8] The trial was also affected by a high discontinuation rate in the active treatment arms compared to the vehicle arm.[8][9]

Quantitative Data Summary

The following tables summarize the key efficacy and discontinuation data from the this compound Phase 2b trial, illustrating the high vehicle effect.

Table 1: Efficacy Outcomes at Week 24

MetricThis compound 3%Vehicle
Percent Change from Baseline in F-VASI -43.6%-25.6%
Percent Change from Baseline in T-VASI -28.3%-16.2%
Data sourced from VYNE Therapeutics' Phase 2b trial topline results announcement.[8][10]

Table 2: Discontinuation Rates at Week 24

GroupDiscontinuation Rate
This compound 3% 36.6%
This compound 2% 30.2%
This compound 1% 26.1%
Vehicle 10.6%
Data sourced from VYNE Therapeutics' Phase 2b trial topline results announcement.[8][9]

Troubleshooting Guide: High Vehicle Effect

Q5: Problem - My in-vitro cell-based assay is showing high background or unexpected activity in the vehicle control wells. How can I troubleshoot this?

A5: Solution - High background in cell-based assays can obscure the true effect of the test compound. Follow these steps to diagnose and mitigate the issue:

  • Reagent & Vehicle Component Review:

    • Contamination: Ensure all buffers, media, and vehicle components are fresh and sterile to rule out microbial or chemical contamination.[11]

    • Solvent Effects: If using solvents like DMSO, ensure the final concentration is consistent and non-toxic across all wells. Even low concentrations of some solvents can induce cellular stress or other biological responses.[12][13][14]

    • Component Interference: Test each component of the vehicle individually in the assay to see if a specific excipient is causing the high background signal.

  • Assay Protocol Optimization:

    • Blocking: Insufficient blocking is a common cause of high background. Increase the concentration of the blocking agent (e.g., BSA) or extend the incubation time.[11][15]

    • Washing: Inadequate washing can leave residual reagents that contribute to the signal. Increase the number of wash steps or add a brief soak time between washes.[11][15]

    • Antibody Concentration: If using an antibody-based readout, a high concentration of the primary or secondary antibody can lead to non-specific binding. Titrate antibodies to find the optimal concentration.[16]

Q6: Problem - How do I proactively select a vehicle for in-vivo studies to minimize the risk of a high vehicle effect?

A6: Solution - Careful vehicle selection is critical in preclinical and clinical development.[17]

  • Component Inertness Screening:

    • Prioritize excipients with a well-documented history of being biologically inert in the target tissue (e.g., skin).

    • Conduct small-scale in-vitro or ex-vivo studies to screen for potential effects of the vehicle on relevant biomarkers (e.g., cytokine release from keratinocytes, melanocyte viability) before proceeding to large-scale in-vivo studies.

  • Physicochemical & Biological Considerations:

    • Solubility and Stability: The vehicle must solubilize the drug and maintain its stability.[18][19] However, excipients used to enhance solubility (e.g., surfactants, co-solvents) can sometimes have their own biological activity.[20]

    • Skin Penetration: For topical delivery, the vehicle influences skin hydration and drug penetration. These properties could independently affect the disease state. For example, improved skin hydration from the vehicle might have a beneficial effect in certain dermatological conditions.

    • Tolerability: The vehicle must be well-tolerated by the test species.[18] Local irritation or other adverse effects from the vehicle can confound study results.[14] The this compound trial noted that application site pain was the most common adverse event and occurred more frequently in the active groups.[9][21]

Q7: Problem - The high vehicle response in my study makes it difficult to demonstrate statistical significance for my test article. What analysis strategies can I employ?

A7: Solution - A high vehicle response complicates data interpretation but does not necessarily invalidate the results.

  • Post-Hoc Analysis: Conduct a thorough evaluation of the full dataset. Analyze secondary and exploratory endpoints where the effect size might be larger, as was seen with the percent change from baseline in the F-VASI score for the 3% this compound dose.[8]

  • Subgroup Analysis: Investigate if the vehicle effect was more pronounced in a specific patient subpopulation (e.g., based on disease severity, age, or other baseline characteristics). This can help generate hypotheses for future study designs.

  • Historical Control Data: While concurrent controls are standard, comparing the vehicle response to historical data from similar trials (if available) can help determine if the observed effect is truly anomalous.[6]

  • Focus on Mechanism: Analyze biomarker data to confirm that the drug is engaging its target as expected, even if the clinical endpoint is not met. Preclinical data for this compound showed consistent reductions in pro-inflammatory biomarkers.[1][3]

Experimental Protocols

Protocol 1: In-Vitro Screening of Vehicle Excipients on Cytokine Expression in Human Keratinocytes

  • Cell Culture: Culture primary human epidermal keratinocytes (NHEK) in appropriate media until they reach 80% confluency in 24-well plates.

  • Stimulation: Induce an inflammatory state by treating cells with a pro-inflammatory stimulus (e.g., Poly(I:C) or a cytokine cocktail of TNF-α/IFN-γ) for 24 hours.

  • Treatment: Remove the stimulating media. Add fresh media containing:

    • Control (media only)

    • Inflammatory stimulus only

    • Vehicle A (complete formulation without API)

    • Vehicle B (alternative formulation)

    • Individual excipients (each component of the vehicle tested separately at the relevant concentration)

  • Incubation: Incubate cells for 24 hours.

  • Analysis:

    • Collect the cell culture supernatant.

    • Quantify the concentration of key inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Interpretation: Compare the cytokine levels in the vehicle- and excipient-treated wells to the control wells. A significant change in cytokine expression caused by the vehicle or an excipient indicates a potential biological effect that could contribute to a high vehicle response in-vivo.

Visualizations

Signaling Pathway```dot

BET_Inhibition_Pathway cluster_gene Gene Transcription cluster_epigenome Epigenetic Regulation TF Transcription Factors (e.g., NF-κB) PolII RNA Pol II TF->PolII activates Gene Pro-inflammatory Genes (Cytokines, Chemokines) PolII->Gene transcribes Inflammation Inflammation Gene->Inflammation leads to BET BET Proteins (BRD2/3/4) BET->TF recruits Histone Acetylated Histones Histone->BET binds to This compound This compound (BET Inhibitor) This compound->BET blocks binding

Caption: Workflow for troubleshooting a high vehicle effect.

Logical Relationships

Logical_Relationships cluster_formulation Formulation Factors cluster_clinical Clinical Factors HVE High Vehicle Effect (Observed in this compound Trial) C1 Vehicle Composition (Bioactive Excipients) HVE->C1 may be caused by C3 Disease Pathophysiology (e.g., Vitiligo Instability) HVE->C3 may be influenced by C4 Patient Factors (High Placebo Response) HVE->C4 may be influenced by C5 Adverse Events & Dropout Rate HVE->C5 may contribute to C2 Drug-Vehicle Interaction C1->C2

Caption: Potential contributors to the high vehicle effect.

References

Repibresib Treatment: Technical Support for Managing Application Site Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing application site reactions that may be observed during experiments with Repibresib. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a pan-bromodomain and extra-terminal domain (BET) inhibitor.[1][2] BET proteins are key regulators of gene transcription involved in inflammatory and immune responses.[1] By inhibiting these proteins, this compound can modulate the transcription of pro-inflammatory cytokines, thereby reducing inflammation.[1] It is designed for local administration as a "soft" drug to minimize systemic exposure.[2]

Q2: What are the most common application site reactions reported with this compound treatment in clinical trials?

The most frequently reported application site reaction in a Phase 2b clinical trial of this compound gel was application site pain.[3][4][5][6] Other treatment-emergent adverse events (TEAEs) were also primarily cutaneous in nature.[5][6]

Q3: How frequently do application site reactions occur?

In a Phase 2b trial for nonsegmental vitiligo, the incidence of application site pain varied with the concentration of this compound gel.[6] The majority of skin-related TEAEs were reported as mild to moderate in severity and resolved during the study.[6]

Quantitative Data Summary

The following table summarizes the incidence of application site pain and dropout rates due to adverse events in the Phase 2b clinical trial of this compound gel.

Treatment GroupIncidence of Application Site PainDropout Rate Due to Adverse Events
This compound 3%14.0%[3][6]36.6%[5]
This compound 2%5.9%[6]30.2%[5]
This compound 1%13.7%[6]26.1%[5]
Vehicle3.8%[3][6]10.6%[5]

Note: A total of 8 subjects receiving this compound gel discontinued (B1498344) the trial due to an adverse event, compared to none in the vehicle group.[6]

Troubleshooting Guide for Application Site Reactions

Issue: A subject in my experiment is reporting pain at the application site.

Possible Cause: This is a known and the most common side effect of topical this compound application.

Suggested Actions:

  • Assess Severity: Determine the severity of the pain (e.g., using a visual analog scale).

  • Examine the Site: Visually inspect the application site for other signs of reaction, such as redness (erythema), swelling (edema), or itching (pruritus).

  • For Mild to Moderate Pain:

    • Consider applying a cold compress to the area for 15-20 minutes to help reduce discomfort.

    • Ensure the subject is applying the gel as per the protocol and not using an excessive amount.

  • For Severe or Persistent Pain:

    • The subject should discontinue the application of this compound.

    • Document the event in detail.

    • Consult with the study's medical monitor or principal investigator.

Issue: A subject is presenting with redness, itching, or swelling at the application site.

Possible Cause: These are common signs of a local inflammatory or hypersensitivity reaction to a topical treatment.

Suggested Actions:

  • Assess and Document: Characterize the reaction in detail, including its size, color, and any associated symptoms like itching or burning.

  • Management of Mild Reactions:

    • For itching, over-the-counter oral antihistamines may be considered.

    • For mild inflammation, a low-potency topical corticosteroid may be applied, but this should be done in consultation with a healthcare professional to avoid interfering with the study's objectives.

  • Management of Moderate to Severe Reactions:

    • Discontinue the application of this compound.

    • A healthcare professional may recommend a course of topical or, in rare cases, systemic corticosteroids.

    • It is important to rule out a more severe allergic reaction.

Experimental Protocols

General Protocol for Managing Cutaneous Adverse Drug Reactions:

  • Discontinuation of the Investigational Drug: The first step in managing a suspected drug-induced skin reaction is to stop the administration of the drug.

  • Symptomatic Treatment:

    • Pruritus (Itching): Can be managed with oral antihistamines and topical corticosteroids.

    • Inflammation and Redness: Topical corticosteroids are the primary treatment. The potency should be appropriate for the severity and location of the reaction.

    • Pain: Over-the-counter pain relievers can be used.

  • Patient Counseling: Advise the subject to avoid harsh soaps, perfumed products, and tight clothing that could further irritate the skin. Maintaining good skin hydration is also important.

  • Documentation and Reporting: All adverse events should be thoroughly documented and reported according to the clinical trial protocol and regulatory requirements.

Visualizations

ApplicationSiteReactionWorkflow Workflow for Managing Application Site Reactions start Subject Reports Application Site Reaction assess Assess and Document (Severity, Type of Reaction) start->assess mild Mild Reaction (e.g., mild pain, slight redness) assess->mild Mild moderate Moderate Reaction (e.g., persistent pain, noticeable redness/swelling) assess->moderate Moderate severe Severe Reaction (e.g., severe pain, extensive rash, blistering) assess->severe Severe manage_mild Manage Symptoms: - Cold Compress - Continue with close monitoring mild->manage_mild manage_moderate Manage Symptoms: - Consider topical corticosteroids/antihistamines - Continue with close monitoring or consider dose reduction moderate->manage_moderate manage_severe Discontinue Treatment Provide Supportive Care Consult Medical Monitor severe->manage_severe resolve Reaction Resolves manage_mild->resolve Resolution no_resolve Reaction Persists or Worsens manage_mild->no_resolve manage_moderate->resolve Resolution manage_moderate->no_resolve manage_severe->resolve Resolution with intervention no_resolve->assess Re-assess

Caption: Workflow for assessing and managing application site reactions.

RepibresibSignalingPathway Simplified this compound Signaling Pathway cluster_nucleus Cell Nucleus BET BET Proteins TF Transcription Factors BET->TF Recruits DNA DNA TF->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines This compound This compound This compound->BET Inhibits Inflammation Inflammation Cytokines->Inflammation

Caption: Simplified this compound signaling pathway in inflammation.

References

Technical Support Center: Enhancing Transdermal Delivery of Pan-BET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the transdermal delivery of pan-BET (Bromodomain and Extra-Terminal) inhibitors, such as Repibresib.

I. Frequently Asked Questions (FAQs)

1. What are the primary challenges in the transdermal delivery of pan-BET inhibitors like this compound?

The primary challenge is the formidable barrier function of the stratum corneum, the outermost layer of the skin.[1] Pan-BET inhibitors are often lipophilic and have a relatively high molecular weight, which can limit their passive diffusion across this layer.[2] Formulation-related challenges include ensuring the drug remains solubilized and stable within the vehicle and minimizing skin irritation.[3]

2. How do permeation enhancers improve the delivery of topical drugs?

Permeation enhancers reversibly disrupt the highly ordered structure of the stratum corneum, thereby increasing the diffusion of the active pharmaceutical ingredient (API).[4] Mechanisms of action include altering the intercellular lipids, interacting with keratin, and improving the partitioning of the drug into the skin.[5]

3. What are common excipients used in topical gel formulations for poorly soluble drugs?

Topical gels for poorly soluble drugs typically contain a gelling agent (e.g., carbomers, cellulose (B213188) derivatives), a solvent or co-solvent system to solubilize the drug (e.g., propylene (B89431) glycol, ethanol (B145695), polyethylene (B3416737) glycols), permeation enhancers (e.g., oleic acid, fatty alcohols), and preservatives.

4. What caused the high dropout rate and application site pain in the this compound clinical trials?

The publicly available data from the phase 2b trial of this compound gel for vitiligo reported application site pain as a common treatment-emergent adverse event. While the exact cause was not specified, it could be related to the active drug itself, the permeation enhancers used in the formulation, or other excipients that may cause skin irritation. High dropout rates in the active arms of the trial were also noted, which could be linked to this adverse effect.

5. How do pan-BET inhibitors like this compound exert their anti-inflammatory effects in the skin?

Pan-BET inhibitors function by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This disrupts the transcription of pro-inflammatory genes, including cytokines and chemokines, that are involved in various inflammatory skin diseases. This mechanism of action involves the modulation of key signaling pathways such as NF-κB.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the development and in vitro testing of topical formulations of pan-BET inhibitors.

Problem Potential Cause(s) Recommended Solution(s)
Low drug permeation in in vitro permeation tests (IVPT) - Ineffective permeation enhancer.- Drug crystallization in the formulation.- Insufficient drug loading.- Skin barrier integrity too high.- Screen different classes of permeation enhancers (e.g., fatty acids, alcohols, glycols).- Optimize the solvent/co-solvent system to ensure the drug remains solubilized.- Increase the thermodynamic activity of the drug in the formulation.- Ensure proper skin membrane preparation and check barrier integrity before the experiment.
High variability in IVPT results - Inconsistent skin samples.- Improper Franz diffusion cell setup.- Air bubbles in the receptor chamber.- Inconsistent dosing of the formulation.- Use skin from the same donor and anatomical site.- Ensure the skin membrane is properly mounted and sealed.- Degas the receptor fluid and ensure no bubbles are trapped under the membrane.- Use a positive displacement pipette for accurate and consistent application of the formulation.
Phase separation or precipitation in the formulation during storage - Poor choice of solubilizing excipients.- Incompatible ingredients.- Temperature fluctuations.- Increase the concentration of the co-solvent or solubilizer.- Conduct compatibility studies with all excipients.- Perform stability testing under different temperature and humidity conditions.
Changes in viscosity of the gel formulation over time - Polymer degradation.- pH shift.- Interaction between the polymer and other excipients.- Use a stable gelling agent and ensure the formulation's pH is within the polymer's stable range.- Investigate potential interactions between the gelling agent and other formulation components.
Skin irritation observed in preclinical models - High concentration of permeation enhancers.- Irritating excipients.- The drug molecule itself.- Reduce the concentration of the permeation enhancer or use a synergistic combination of enhancers at lower concentrations.- Screen for less irritating excipients.- Consider co-formulating with anti-inflammatory agents.

III. Data Presentation: Efficacy of Common Permeation Enhancers

The following tables summarize the quantitative effects of common permeation enhancers on the transdermal flux of representative hydrophobic drugs. While specific data for this compound is not publicly available, these tables provide a general indication of the potential efficacy of these enhancers.

Table 1: Effect of Oleic Acid on Transdermal Flux

DrugVehicleOleic Acid ConcentrationEnhancement RatioReference
PiroxicamEthanol/Water5%~10
DiclofenacPropylene Glycol1%3.74
Rhodamine B hexyl esterPBSNot specified>100

Table 2: Effect of Propylene Glycol (PG) on Transdermal Flux

DrugVehiclePG ConcentrationEnhancement RatioReference
Loperamide HClGel/Cream12-40%Concentration-dependent increase
NaloxoneEthanol33%~4.3 (compared to water)
Various DrugsAqueous BufferNot specifiedModulates permeability

Table 3: Effect of Ethanol on Transdermal Flux

DrugVehicleEthanol ConcentrationEnhancement RatioReference
NaloxoneWater66%~10
CaffeineHydrogel10%~2
NimodipineWaterNot specifiedConcentration-dependent increase

IV. Experimental Protocols

Protocol 1: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells

This protocol outlines the key steps for assessing the transdermal permeation of a pan-BET inhibitor from a topical formulation.

  • Skin Membrane Preparation:

    • Excise full-thickness skin from a suitable animal model (e.g., porcine or rodent) or use human cadaver skin.

    • Carefully remove subcutaneous fat and dermis to a desired thickness (e.g., 500 µm) using a dermatome.

    • Cut the skin into sections to fit the Franz diffusion cells.

    • Visually inspect the skin for any defects.

    • Store the prepared skin at -20°C until use.

  • Franz Diffusion Cell Setup:

    • Set up the Franz diffusion cells with a circulating water bath to maintain the skin surface temperature at 32°C.

    • Fill the receptor chamber with an appropriate receptor fluid (e.g., phosphate-buffered saline with a suitable solubilizer to maintain sink conditions).

    • Stir the receptor fluid with a magnetic stir bar at a constant rate (e.g., 600 RPM).

    • Allow the system to equilibrate for at least 30 minutes.

  • Skin Mounting and Dosing:

    • Thaw the skin membrane and mount it between the donor and receptor chambers, with the stratum corneum facing the donor compartment.

    • Apply a finite dose of the topical formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor chamber.

    • Immediately replenish the receptor chamber with fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • Analyze the concentration of the pan-BET inhibitor in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area over time.

    • Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL).

V. Visualizations

Signaling Pathway of Pan-BET Inhibitors in Inflammatory Skin Conditions

BET_Inhibitor_Pathway Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Cytokine Receptor Cytokines->Receptor bind NFkB_Activation NF-κB Signaling Pathway Receptor->NFkB_Activation activates Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription promotes BET_Proteins BET Proteins (BRD2/3/4) BET_Proteins->Gene_Transcription recruits transcriptional machinery to Histones Acetylated Histones Histones->BET_Proteins bind to Gene_Transcription->Cytokines production of more Inflammation Skin Inflammation Gene_Transcription->Inflammation leads to This compound This compound (pan-BET Inhibitor) This compound->BET_Proteins inhibits binding to histones IVPT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin 1. Skin Membrane Preparation mount_skin 4. Skin Mounting prep_skin->mount_skin prep_receptor 2. Receptor Fluid Preparation & Degassing prep_cells 3. Franz Cell Assembly & Equilibration prep_receptor->prep_cells prep_cells->mount_skin apply_formulation 5. Formulation Dosing mount_skin->apply_formulation sampling 6. Timed Sampling apply_formulation->sampling hplc 7. HPLC Analysis sampling->hplc calc 8. Data Calculation (Flux, Kp, Lag Time) hplc->calc Low_Permeation_Troubleshooting start Low Permeation Observed check_formulation Check Formulation Properties start->check_formulation check_experimental Check Experimental Setup start->check_experimental solubility Is drug fully dissolved? check_formulation->solubility [Formulation Issues] skin_integrity Is skin barrier intact? check_experimental->skin_integrity [Experimental Issues] enhancer Is enhancer effective? solubility->enhancer Yes optimize_solvents Optimize co-solvents/ solubilizers solubility->optimize_solvents No screen_enhancers Screen alternative enhancers enhancer->screen_enhancers No cell_setup Is cell setup correct? skin_integrity->cell_setup Yes recheck_skin Use new skin batch/ Verify integrity skin_integrity->recheck_skin No verify_setup Verify temperature, stirring, no bubbles cell_setup->verify_setup No

References

minimizing systemic exposure of Repibresib in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the systemic exposure of Repibresib in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to minimize systemic exposure of this compound?

This compound is designed as a "soft" drug intended for localized application to minimize systemic exposure.[1][2][3][4][5][6] The primary strategy to achieve this is through its formulation as a topical gel for local administration.[7][8] This approach aims to concentrate the therapeutic effect at the site of application while reducing the amount of the drug that enters systemic circulation.

Q2: What is the mechanism of action of this compound?

This compound is a pan-bromodomain and extra-terminal domain (BET) inhibitor.[1][2][3][4][5][7] BET proteins are key regulators of gene transcription. By inhibiting these proteins, this compound can modulate the expression of genes involved in inflammatory signaling pathways.[1][2][4][5][6] This mechanism is central to its therapeutic effect in immune-mediated conditions. The localized delivery is intended to sidestep safety concerns associated with the systemic use of pan-BD BET inhibitors.[8]

Q3: Has the low systemic exposure of the this compound gel formulation been confirmed in clinical trials?

Yes, clinical trials for this compound gel have included the evaluation of its pharmacokinetics to assess systemic exposure.[3][4][5][7][9][10] The design of this compound as a locally administered "soft" drug is intended to ensure low systemic exposure.[1][2][4][5][6]

Q4: Are there any known systemic side effects of this compound despite its design for local application?

While designed for low systemic exposure, treatment-emergent adverse events (TEAEs) have been reported in clinical trials of this compound gel.[8][11][12][13] The most common TEAEs were cutaneous in nature and occurred at the application site.[6][12] However, some subjects have discontinued (B1498344) treatment due to adverse events.[6][8][12][13] It is important to note that research into systemic BET inhibitors has shown potential for hematologic and gastrointestinal adverse effects.[8] Another oral BET inhibitor, VYN202, faced a clinical hold due to testicular toxicity observed in a non-clinical toxicology study.[14]

Troubleshooting Guide

Issue: Observing unexpected systemic effects in preclinical models.

If you are observing unexpected systemic effects in your experimental models when using a topical formulation of this compound, consider the following troubleshooting steps:

  • Verify Formulation Integrity: Ensure the topical formulation is stable and properly prepared. Any compromise in the formulation could potentially increase systemic absorption.

  • Evaluate Application Site Integrity: In animal models, check for any skin irritation or barrier disruption at the application site, as this could enhance systemic absorption. The most common adverse event reported in clinical trials was application site pain.[6][8][11][12]

  • Refine Dosing and Application Technique:

    • Ensure the dose is accurately measured and applied uniformly to the specified area.

    • Avoid application to areas with broken or irritated skin.

    • Consider the use of an occlusive dressing if appropriate for the experimental design, but be aware that this may increase absorption.

  • Monitor for Systemic Biomarkers: Measure relevant biomarkers in blood or tissue samples to quantify systemic exposure and pharmacodynamic effects. Preclinical studies with this compound have shown reductions in pro-inflammatory and disease-related biomarkers.[1][6]

  • Consider Alternative Delivery Systems: If minimizing systemic exposure is critical and topical application is still leading to off-target effects, you may need to explore more advanced localized delivery systems.

Quantitative Data Summary

The following table summarizes key quantitative data from the Phase 2b clinical trial of this compound gel in nonsegmental vitiligo.

ParameterVehicleThis compound 1%This compound 2%This compound 3%
Number of Subjects (Randomized) ~45~45~45~45
Application Site Pain (% of subjects) 3.8%13.7%5.9%14.0%
Dropout Rate due to Adverse Events 0--8 subjects total from all this compound groups
Overall Dropout Rate 10.6%26.1%30.2%36.6%

Data compiled from publicly available information on the Phase 2b trial.[6][11][12]

Visualizations

Signaling Pathway

cluster_cell Cell cluster_nucleus Nucleus BET BET Proteins DNA DNA BET->DNA Binds to acetylated histones Transcription Gene Transcription (Inflammatory Genes) BET->Transcription Promotes DNA->Transcription Leads to Inflammation Inflammatory Response Transcription->Inflammation Drives This compound This compound (Topical Application) This compound->BET Inhibits Systemic_Circulation Systemic Circulation (Minimized Exposure) This compound->Systemic_Circulation Low Absorption

Caption: Mechanism of Action of Topically Applied this compound.

Experimental Workflow

start Start: Preclinical Model Selection formulation Topical Formulation Preparation (e.g., this compound Gel) start->formulation application Controlled Topical Application (Defined Dose and Area) formulation->application sampling Serial Blood and Tissue Sampling application->sampling analysis Pharmacokinetic Analysis (e.g., LC-MS/MS) sampling->analysis pd_analysis Pharmacodynamic Analysis (Biomarker Assessment) sampling->pd_analysis evaluation Evaluation of Systemic Exposure and Local Efficacy analysis->evaluation pd_analysis->evaluation

Caption: Workflow for Assessing Systemic Exposure of Topical this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing studies involving Repibresib and other BET (Bromodomain and Extra-Terminal) inhibitors. The primary goal is to offer strategies to mitigate common challenges and reduce dropout rates in both preclinical and clinical research.

I. Strategies to Reduce Dropout Rates in Clinical Trials

High dropout rates can significantly impact the validity and statistical power of clinical trials. The Phase 2b trial of this compound gel for nonsegmental vitiligo reported higher-than-expected dropout rates in the active treatment arms compared to the vehicle. Understanding the reasons for discontinuation and implementing proactive strategies is crucial for trial success.

Data from this compound Phase 2b Vitiligo Trial
Treatment Arm (Once Daily)Dropout Rate (%)
This compound 3%36.6%[1][2]
This compound 2%30.2%[1]
This compound 1%26.1%[1]
Vehicle10.6%[1]

Caption: Dropout rates in the Phase 2b trial of this compound gel in nonsegmental vitiligo.

The most common treatment-emergent adverse event was application site pain. A total of eight participants receiving this compound discontinued (B1498344) the trial due to an adverse event, compared to none in the vehicle group.

Adverse EventThis compound 3%Vehicle
Application Site Pain14%3.8%

Caption: Incidence of application site pain in the Phase 2b trial of this compound gel.

Frequently Asked Questions (FAQs) for Clinical Researchers

Q1: What are the primary reasons for patient dropout in topical drug studies like those for this compound?

A1: Patient dropout in topical drug trials can be multifactorial. Key reasons include:

  • Application Site Reactions: As seen with this compound, pain, irritation, or other local reactions at the application site can be a significant deterrent for continued participation.

  • Perceived Lack of Efficacy: If participants do not observe the desired therapeutic effect within a timeframe they deem reasonable, they may lose motivation to continue.

  • Burdensome Application Regimen: Complex or frequent application schedules can be difficult for participants to adhere to in their daily lives.

  • Misunderstanding of the Protocol or Expectations: Unclear communication about the study's purpose, duration, and potential side effects can lead to frustration and dropout.

Q2: How can we proactively manage application site reactions to prevent dropout?

A2: Managing application site reactions is critical. Consider the following strategies:

  • Thorough Patient Education: Before the trial begins, educate participants about the possibility of application site reactions. Provide clear instructions on what to expect, how to manage mild reactions (e.g., cool compresses, if appropriate), and when to contact the study team.

  • Standardized Management Protocol: Develop a clear protocol for clinical staff to manage application site reactions, including a severity grading scale and corresponding interventions.

  • Provide Supportive Care Items: Consider providing participants with gentle cleansers and moisturizers to help maintain skin health at the application site.

  • Regular Follow-up: Frequent check-ins with participants can help identify and address application site reactions early before they become severe enough to cause discontinuation.

Q3: What are effective patient education strategies to improve adherence and retention?

A3: Comprehensive patient education is a cornerstone of successful clinical trials.

  • Clear and Simple Instructions: Provide clear, concise, and easy-to-understand instructions for drug application, preferably with visual aids.

  • Set Realistic Expectations: Be transparent about the expected timeline for seeing therapeutic effects and the potential for side effects.

  • Establish a Strong Patient-Investigator Relationship: A trusting relationship can encourage participants to report issues and feel more engaged in the study.

  • Regular Reinforcement: Reinforce key messages at each study visit and provide take-home materials for reference.

Q4: How can we design a more patient-centric trial to reduce the participation burden?

A4: A patient-centric approach can significantly improve the participant experience and reduce dropout rates.

  • Simplify the Protocol: Where possible, simplify the treatment regimen and reduce the number of study visits.

  • Flexible Scheduling: Offer flexible appointment times to accommodate participants' schedules.

  • Remote Monitoring: Utilize digital health technologies for remote monitoring of side effects and adherence, reducing the need for in-person visits.

  • Gather Patient Feedback: Involve patients in the trial design process to understand and address potential barriers to participation.

II. Troubleshooting Guide for Preclinical In Vitro Studies

In vitro experiments with BET inhibitors like this compound are fundamental for understanding their mechanism of action and identifying potential therapeutic targets. However, researchers may encounter challenges that can affect the reliability and reproducibility of their results.

Experimental Protocols: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of BET inhibitors on cell lines.

Materials:

  • Target cell lines

  • Complete culture medium

  • 96-well plates

  • BET inhibitor (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of the BET inhibitor in culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing different concentrations of the BET inhibitor or vehicle control (e.g., DMSO).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Frequently Asked Questions (FAQs) for Preclinical Researchers

Q1: My BET inhibitor shows lower-than-expected potency in my cell viability assay. What could be the issue?

A1: Several factors can contribute to lower-than-expected potency:

  • Compound Stability: Ensure the BET inhibitor is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.

  • Cell Line Sensitivity: Not all cell lines are equally sensitive to BET inhibitors. Sensitivity is often context-dependent and can be influenced by the expression levels of BET proteins and the specific oncogenic pathways active in the cells. Consider screening a panel of cell lines to identify a sensitive model.

  • Off-Target Effects: At high concentrations, off-target effects can confound results. It is crucial to use a concentration range that is relevant to the inhibitor's known IC50 for BET bromodomains.

  • Assay Interference: Some compounds can interfere with the MTT assay. Consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo), to confirm your results.

Q2: I am not observing the expected downregulation of MYC expression after treating my cells with a BET inhibitor. What should I do?

A2: While MYC is a well-established target of BET inhibitors, its regulation can be complex:

  • Time-Course and Dose-Response: The effect of BET inhibitors on gene expression is often transient. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) and a dose-response experiment to identify the optimal conditions for observing MYC downregulation.

  • Cell-Type Specificity: The transcriptional effects of BET inhibitors are highly cell-type specific. In some cell types, the impact on MYC may be minimal.

  • Alternative Mechanisms of Resistance: Cells can develop resistance to BET inhibitors through the activation of alternative signaling pathways that maintain MYC expression or bypass the need for it.

  • Experimental Technique: Ensure your qPCR or Western blot protocol is optimized and that your antibodies are specific and validated for the target protein.

Q3: I am observing significant cell death at very low concentrations of the BET inhibitor, which seems inconsistent with its reported IC50. What could be happening?

A3: This could be due to several factors:

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle-only control.

  • Compound Purity: Impurities in the compound batch could be causing non-specific toxicity.

  • "On-Target" Toxicity: In some cell lines that are highly dependent on BET protein function for survival, even low concentrations of a potent inhibitor can induce rapid apoptosis.

  • Assay Artifact: The chosen viability assay might be sensitive to the compound itself. Confirm the results with a different assay method.

Q4: How can I investigate potential mechanisms of resistance to BET inhibitors in my cell line?

A4: Investigating resistance is a critical area of research. Consider the following approaches:

  • Long-Term Culture with Inhibitor: Gradually increase the concentration of the BET inhibitor in the culture medium over several weeks to select for a resistant cell population.

  • Genomic and Transcriptomic Analysis: Perform RNA-sequencing or other high-throughput analyses on the resistant cells to identify changes in gene expression and signaling pathways compared to the parental cells.

  • Combination Therapies: Based on the identified resistance mechanisms, explore combination therapies with other targeted agents to overcome resistance.

III. Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Designs

BET_Inhibitor_Mechanism Mechanism of Action of BET Inhibitors cluster_0 BET Protein Function cluster_1 Effect of this compound BET_Proteins BET Proteins (BRD2, BRD3, BRD4) Acetylated_Histones Acetylated Histones BET_Proteins->Acetylated_Histones bind to Transcription_Factors Transcription Factors (e.g., NF-κB) BET_Proteins->Transcription_Factors recruit Suppressed_Transcription Suppressed Gene Transcription BET_Proteins->Suppressed_Transcription leads to Gene_Transcription Gene Transcription (e.g., MYC, Inflammatory Genes) Transcription_Factors->Gene_Transcription activate This compound This compound (BET Inhibitor) This compound->BET_Proteins inhibits binding Troubleshooting_Workflow In Vitro Experiment Troubleshooting Start Experiment Start Unexpected_Result Unexpected Result Observed (e.g., low potency, no effect) Start->Unexpected_Result Check_Reagents Check Reagent Stability and Purity Unexpected_Result->Check_Reagents Yes Data_Interpretation Re-evaluate Data and Hypothesis Unexpected_Result->Data_Interpretation No Optimize_Protocol Optimize Protocol (Dose, Time-course) Check_Reagents->Optimize_Protocol Validate_Assay Validate Assay with Positive Control Optimize_Protocol->Validate_Assay Alternative_Assay Use Alternative Assay Validate_Assay->Alternative_Assay If issues persist Investigate_Resistance Investigate Resistance Mechanisms Alternative_Assay->Investigate_Resistance Investigate_Resistance->Data_Interpretation Dropout_Reduction_Strategy Strategies for Dropout Rate Reduction Goal Reduce Dropout Rate Patient_Centricity Patient-Centric Approach Goal->Patient_Centricity Effective_Communication Effective Communication Patient_Centricity->Effective_Communication Proactive_Management Proactive Side Effect Management Patient_Centricity->Proactive_Management Reduced_Burden Reduce Participant Burden Patient_Centricity->Reduced_Burden

References

Technical Support Center: Mitigating Off-Target Effects of pan-BET Inhibition with Repibresib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the pan-BET inhibitor, Repibresib.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as VYN201) is a small molecule, pan-bromodomain and extra-terminal domain (BET) inhibitor.[1][2] Its primary mechanism of action is to competitively bind to the acetyl-lysine binding pockets (bromodomains) of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[3] This prevents BET proteins from binding to acetylated histones and transcription factors, thereby inhibiting the transcription of target genes, including key oncogenes and pro-inflammatory cytokines.[3][4]

Q2: What are the known on-target and potential off-target effects of pan-BET inhibitors like this compound?

On-target effects are primarily related to the inhibition of BET protein function, leading to the downregulation of genes involved in cell proliferation, survival, and inflammation. A key on-target effect is the suppression of the MYC oncogene.[3]

Off-target effects of pan-BET inhibitors can arise from several factors:

  • Inhibition of non-BET bromodomain-containing proteins: There are over 60 bromodomain-containing proteins in the human proteome, and pan-BET inhibitors may bind to some of these with lower affinity, leading to unintended biological consequences.[3]

  • Disruption of the broader BET interactome: BET proteins act as scaffolds for numerous protein complexes. Inhibiting their primary function can have cascading effects on these interactions.[3]

  • Impact on diverse signaling pathways: Pan-BET inhibitors have been shown to affect key cellular signaling pathways beyond direct transcriptional regulation, including the NF-κB, PI3K/Akt, and MAPK pathways.[5][6]

Q3: What are the most commonly observed toxicities associated with pan-BET inhibitors in preclinical and clinical studies?

The most frequently reported toxicities are generally mild to moderate and include:

  • Thrombocytopenia: A decrease in platelet count is a common on-target toxicity.[7]

  • Gastrointestinal issues: Nausea, vomiting, and diarrhea are frequently observed.[7]

  • Fatigue [7] In a clinical trial of a topical formulation of this compound, application site pain was the most common adverse event.[8][9]

Q4: How can I assess the target engagement of this compound in my cellular model?

Several methods can be used to confirm that this compound is engaging with BET proteins in your experimental system:

  • Western Blotting: Assess the downstream effects of BET inhibition, such as a decrease in the protein levels of MYC.

  • Chromatin Immunoprecipitation (ChIP-qPCR or ChIP-Seq): Demonstrate the displacement of BRD4 from the promoter or enhancer regions of target genes like MYC.

  • Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a target protein upon ligand binding.

  • NanoBRET™ Target Engagement Assays: A live-cell method to quantify compound binding to a target protein.

Section 2: Troubleshooting Guides

This section provides practical guidance for common issues encountered during in vitro experiments with this compound.

Cell Viability and Proliferation Assays
Problem Possible Cause(s) Troubleshooting Steps
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates- Inhibitor precipitation- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Visually inspect for precipitation after adding this compound to the media. If observed, try pre-warming the media or using a lower final solvent concentration.
Unexpectedly low or no cytotoxic effect - Insufficient inhibitor concentration or incubation time- Cell line is resistant to pan-BET inhibition- Inhibitor degradation- Perform a dose-response and time-course experiment to determine the optimal conditions.- Confirm target expression (BRD4) in your cell line. Consider using a positive control cell line known to be sensitive to BET inhibitors.- Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at the recommended temperature).
Discrepancies between different viability assays (e.g., MTT vs. CellTiter-Glo) - Different assays measure different cellular parameters (metabolic activity vs. ATP content).- Interference of the compound with the assay reagents.- Use at least two different viability assays based on different principles to confirm results.- Run a control with this compound in cell-free media with the assay reagents to check for direct interference.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem Possible Cause(s) Troubleshooting Steps
High percentage of necrotic cells (Annexin V+/PI+) in control group - Harsh cell handling during harvesting (for adherent cells)- Over-confluent or unhealthy cell culture- Use a gentle cell detachment method, such as Accutase or scraping in cold PBS, instead of harsh trypsinization.[10] - Ensure cells are in the logarithmic growth phase and not over-confluent before starting the experiment.
No significant increase in apoptosis after treatment - Insufficient treatment duration or concentration- The primary effect of this compound in your cell line might be cell cycle arrest rather than apoptosis.- Delayed analysis after staining- Perform a time-course experiment (e.g., 24, 48, 72 hours) to capture the apoptotic window.- Analyze cell cycle distribution using propidium (B1200493) iodide staining and flow cytometry.- Analyze cells by flow cytometry as soon as possible after staining.
High background or non-specific staining - Inadequate washing- Dead cells binding non-specifically to antibodies- Follow the washing steps in the protocol carefully.- Use a viability dye to exclude dead cells from the analysis.[6]
Western Blotting for Downstream Targets (e.g., MYC)
Problem Possible Cause(s) Troubleshooting Steps
No change in MYC protein levels after treatment - Insufficient treatment time (MYC protein has a short half-life)- Ineffective cell lysis- Antibody issues- Harvest cells at earlier time points (e.g., 4, 8, 12 hours) to observe changes in MYC expression.- Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete lysis by sonication if necessary.- Validate your MYC antibody with a positive control lysate.
Inconsistent band intensities - Uneven protein loading- Inconsistent transfer- Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein.- Use a loading control (e.g., GAPDH, β-actin) to normalize your data.- Ensure proper gel-to-membrane contact during transfer and check transfer efficiency with Ponceau S staining.[11]
High background - Inadequate blocking- Non-specific antibody binding- Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST.- Optimize the primary and secondary antibody concentrations and incubation times.[12]
Chromatin Immunoprecipitation (ChIP)
Problem Possible Cause(s) Troubleshooting Steps
Low ChIP signal (low DNA yield) - Insufficient crosslinking- Inefficient cell lysis or chromatin shearing- Poor antibody quality- Optimize formaldehyde (B43269) crosslinking time (typically 10-15 minutes).- Optimize sonication or enzymatic digestion to achieve chromatin fragments in the 200-1000 bp range.[13] - Use a ChIP-validated BRD4 antibody.
High background signal (high signal in IgG control) - Incomplete cell lysis leading to non-specific DNA trapping- Insufficient washing- Too much antibody- Ensure complete cell lysis before proceeding.- Increase the number and stringency of wash steps.- Titrate the amount of antibody used for immunoprecipitation.
No difference in BRD4 occupancy after this compound treatment - Insufficient treatment time or concentration- Inefficient reversal of crosslinks- Pre-treat cells with this compound for an adequate duration (e.g., 1-4 hours) before formaldehyde crosslinking.- Ensure complete reversal of crosslinks by incubating at 65°C overnight.

Section 3: Data Presentation

In Vitro Activity of Pan-BET Inhibitors
Compound Cell Line Assay Type IC50 Reference
This compound (3%)Nonsegmental Vitiligo (Clinical Trial)F-VASI Score (% change from baseline)-43.6%[5][8]
Pan-BET Inhibitor (generic)MDA-MB-231 (Triple-Negative Breast Cancer)Proliferation Assay36 µM (96h)[3]
JQ1MCF7-R100 (Breast Cancer)Viability Assay168.3 nM[14]
Generic BETiSFT cell modelsProliferation AssayMivebresib and BMS-986158 showed efficacy[15]

Note: Preclinical IC50 values for this compound in specific cancer cell lines are not widely available in the public domain. The data presented for other pan-BET inhibitors can be used as a general reference.

Selectivity Profile of Pan-BET Inhibitors
Compound Target Selectivity Reference
Pan-BET Inhibitors (general)BET Bromodomains (BD1 and BD2)Bind to both BD1 and BD2 of BRD2, BRD3, and BRD4.
BD2-selective inhibitors (e.g., GSK040)BET BD2>5000-fold selectivity for BD2 over BD1.[9]
BD1-selective inhibitors (e.g., CDD-956)BET BD1High selectivity for BD1 over BD2.[7]

Note: A detailed, publicly available selectivity profile for this compound against a broad panel of bromodomains is not available at this time.

Section 4: Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or by scraping. Collect both the detached and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot for MYC Downregulation
  • Sample Preparation: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MYC (and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Section 5: Visualizations

BET_Inhibition_Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated Histones BET BET Proteins (BRD2/3/4) Histone->BET binds PolII RNA Polymerase II BET->PolII recruits Oncogenes Oncogenes (e.g., MYC) & Pro-inflammatory Genes PolII->Oncogenes transcribes Transcription Transcription Oncogenes->Transcription This compound This compound (pan-BET inhibitor) This compound->Inhibition Inhibition->BET caption Mechanism of Action of this compound.

Caption: Mechanism of Action of this compound.

Experimental_Workflow_ChIP A 1. Cell Treatment (this compound vs. Vehicle) B 2. Crosslinking (Formaldehyde) A->B C 3. Cell Lysis & Chromatin Shearing (Sonication/Enzymatic) B->C D 4. Immunoprecipitation (with BRD4 antibody) C->D E 5. Reverse Crosslinks & Purify DNA D->E F 6. DNA Analysis (qPCR or Sequencing) E->F caption Experimental Workflow for ChIP.

Caption: Experimental Workflow for ChIP.

Off_Target_Pathways cluster_pathways Potential Off-Target Signaling Pathways This compound This compound (pan-BETi) NFkB NF-κB Pathway This compound->NFkB Modulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulates MAPK MAPK Pathway This compound->MAPK Modulates caption Potential Off-Target Signaling Pathways.

Caption: Potential Off-Target Signaling Pathways.

References

Technical Support Center: Refining Protocols to Enhance Repibresib's Therapeutic Window

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Repibresib. The information is designed to address specific issues that may be encountered during experiments aimed at enhancing its therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly VYN201) is a pan-bromodomain and extraterminal (BET) inhibitor.[1][2] BET proteins (including BRD2, BRD3, and BRD4) are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription.[3] By inhibiting these proteins, this compound can modulate the expression of genes involved in inflammation and cell proliferation. Preclinical studies have shown that this compound can reduce pro-inflammatory and disease-related biomarkers.[2][4]

Q2: What are the known challenges with the therapeutic window of BET inhibitors like this compound?

Systemic administration of pan-BET inhibitors has been associated with dose-limiting toxicities, most commonly hematologic (thrombocytopenia) and gastrointestinal side effects. This compound was developed as a topical "soft" drug to minimize systemic exposure and thereby reduce the risk of these adverse events. However, even with topical application, local adverse events such as application site pain have been observed. The Phase 2b clinical trial of this compound gel for nonsegmental vitiligo did not meet its primary endpoint, and a higher rate of treatment-emergent adverse events was observed in the this compound cohorts compared to the vehicle.

Q3: What are the main strategies to enhance the therapeutic window of this compound?

Several strategies can be explored to improve the therapeutic index of this compound:

  • Dose Optimization: Further dose-finding studies could identify a concentration of this compound that maximizes efficacy while minimizing local and systemic toxicity.

  • Combination Therapy: Combining this compound with other agents may allow for synergistic effects at lower, less toxic concentrations of each drug.

  • Formulation Enhancement: Modifying the gel formulation could improve drug delivery to the target cells while reducing off-target effects in the surrounding tissue.

  • Selective BET Inhibition: While this compound is a pan-BET inhibitor, developing inhibitors with selectivity for specific bromodomains (BD1 vs. BD2) may offer a better-tolerated therapeutic approach. For example, evidence suggests that BD2 regulates pro-inflammatory gene expression, while BD1 is involved in cell cycle modulation.

Q4: Are there any known biomarkers to monitor this compound's activity and potential toxicity?

Yes, several biomarkers have been identified for monitoring the pharmacodynamic effects and toxicity of BET inhibitors:

  • Target Engagement: HEXIM1 is a known pharmacodynamic biomarker for BET inhibitor activity. Its upregulation indicates target engagement.

  • Toxicity: Downregulation of the transcription factors GATA1, NFE2, and PF4 has been linked to BET inhibitor-induced thrombocytopenia. Monitoring the expression of these genes in preclinical models could help predict potential hematologic toxicity.

Troubleshooting Guides

In Vitro Experiments
IssuePossible Cause(s)Suggested Solution(s)
High variability in cell viability assays - Inconsistent cell seeding density- Edge effects in multi-well plates- this compound precipitation at high concentrations- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Check the solubility of this compound in your culture medium and consider using a lower concentration range or a different solvent.
Difficulty in detecting changes in protein expression by Western blot - Low antibody affinity or specificity- Inefficient protein transfer- Insufficient protein loading- Use a validated antibody for your target protein.- Confirm protein transfer by Ponceau S staining.- Increase the amount of protein loaded per lane.
Unexpected cell morphology changes - Off-target effects of this compound- Solvent toxicity- Perform a literature search for known off-target effects of pan-BET inhibitors.- Run a vehicle control with the same concentration of solvent used for this compound.
In Vivo Experiments (Topical Application)
IssuePossible Cause(s)Suggested Solution(s)
Signs of skin irritation at the application site - High concentration of this compound- Irritating components in the vehicle formulation- Mechanical irritation from the application process- Perform a dose-response study to find the maximum non-irritating concentration.- Test the vehicle alone to rule out its contribution to irritation.- Refine the application procedure to be as gentle as possible.
Lack of efficacy in animal models - Poor skin penetration of the formulation- Inappropriate animal model- Insufficient dosing frequency or duration- Consider using penetration enhancers in the formulation.- Ensure the chosen animal model recapitulates the key aspects of the human disease.- Optimize the treatment schedule based on pharmacokinetic and pharmacodynamic data.
Systemic toxicity observed despite topical application - Unexpectedly high systemic absorption- Hypersensitivity of the animal model- Conduct pharmacokinetic studies to determine the extent of systemic exposure.- Consider using a different animal strain or species.

Experimental Protocols

Protocol 1: In Vitro Assessment of Combination Synergy

This protocol outlines a method to assess the synergistic effects of this compound with another compound using a cell viability assay.

Materials:

  • This compound

  • Compound of interest

  • Relevant skin cell line (e.g., keratinocytes, melanocytes)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series of this compound and the compound of interest, both alone and in combination at fixed ratios.

  • Treatment: Treat the cells with the single agents and combinations for a specified period (e.g., 72 hours). Include vehicle-treated cells as a control.

  • Cell Viability Assay: At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.

    • Use software such as Combenefit to calculate synergy scores (e.g., Bliss independence model). A positive Bliss score indicates a synergistic effect.

Protocol 2: In Vivo Assessment of Topical Efficacy and Skin Irritation in a Mouse Model

This protocol describes a general procedure for evaluating the efficacy and local tolerance of a topical this compound formulation in a relevant mouse model.

Materials:

  • This compound gel formulation

  • Vehicle control gel

  • Appropriate mouse model (e.g., a model for inflammatory skin disease)

  • Calipers for measuring skin thickness

  • Scoring system for erythema and edema

  • Tissue collection supplies

Methodology:

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Treatment Groups: Divide the animals into treatment groups (e.g., vehicle control, different concentrations of this compound gel).

  • Treatment Application: Apply a defined amount of the topical formulation to a specific area of the skin daily for the duration of the study.

  • Efficacy Assessment:

    • Monitor relevant disease parameters throughout the study (e.g., skin thickness, lesion scores).

    • At the end of the study, collect skin tissue for histological analysis and biomarker assessment (e.g., qPCR for inflammatory cytokines).

  • Toxicity Assessment:

    • Visually score the application site daily for signs of irritation (erythema, edema) using a standardized scoring system.

    • Monitor the body weight and general health of the animals throughout the study.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis to assess systemic toxicity.

Quantitative Data Summary

Table 1: this compound Clinical Trial Data (Phase 2b in Nonsegmental Vitiligo)

ParameterThis compound 1%This compound 2%This compound 3%Vehicle
Application Site Pain --14%3.8%
Discontinuation due to Adverse Events --8 subjects (across all this compound arms)0 subjects
Serious Adverse Events (Drug-Related) 1 (asymptomatic gallstones, not considered treatment-related)---

Data compiled from Fierce Biotech.

Visualizations

BET_Inhibitor_Mechanism cluster_0 Cell Nucleus Histone Histone Tail with Acetylated Lysine (Ac) BET_Protein BET Protein (e.g., BRD4) Histone->BET_Protein Binds to Transcription_Machinery Transcription Machinery BET_Protein->Transcription_Machinery Recruits Gene Target Gene (e.g., Pro-inflammatory Cytokine) Transcription_Machinery->Gene Activates Transcription This compound This compound This compound->BET_Protein Inhibits Binding

Caption: Mechanism of action of this compound as a BET inhibitor.

Experimental_Workflow_Combination_Therapy start Start: Hypothesis (Synergistic Effect) in_vitro In Vitro Studies (Cell Lines) start->in_vitro synergy_analysis Synergy Analysis (e.g., Bliss Score) in_vitro->synergy_analysis synergy_analysis->in_vitro No Synergy (Re-evaluate Combination) in_vivo In Vivo Studies (Animal Models) synergy_analysis->in_vivo Synergy Confirmed efficacy_toxicity Assess Efficacy and Toxicity in_vivo->efficacy_toxicity efficacy_toxicity->in_vivo Unfavorable Window (Adjust Doses/Ratio) end End: Optimized Protocol efficacy_toxicity->end Improved Therapeutic Window

Caption: Workflow for evaluating combination therapies with this compound.

References

Validation & Comparative

Repibresib in Vitiligo: A Comparative Analysis of BET Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BRIDGEWATER, NJ – December 2, 2025 – In the landscape of vitiligo therapeutics, the role of Bromodomain and Extra-Terminal (BET) inhibitors is an area of emerging research. This guide provides a comparative analysis of Repibresib (formerly VYN201), a pan-BET inhibitor, with other investigational BET inhibitors for the treatment of vitiligo, supported by available preclinical and clinical data.

Executive Summary

This compound, a topically applied pan-BET inhibitor, has been evaluated in a Phase 2b clinical trial for nonsegmental vitiligo. While the trial did not meet its primary efficacy endpoints, it showed some potential for repigmentation at the highest dose. Preclinical studies suggest a mechanism of action involving the reduction of inflammatory biomarkers and preservation of melanocytes. Comparison with other BET inhibitors is challenging due to the limited number of agents investigated specifically for vitiligo. This guide synthesizes the available data to offer a comparative perspective for researchers and drug development professionals.

This compound: Clinical Efficacy and Safety Profile

This compound was investigated in a Phase 2b, randomized, double-blind, vehicle-controlled trial involving 177 patients with nonsegmental vitiligo.[1][2][3] The trial evaluated the efficacy and safety of this compound gel at concentrations of 1%, 2%, and 3% applied once daily.[2]

The study did not achieve its primary endpoint, which was the proportion of subjects achieving at least a 50% improvement in the Facial Vitiligo Area Scoring Index (F-VASI50) at week 24 compared to vehicle.[1] The key secondary endpoint of F-VASI75 (a 75% improvement) was also not met.

Despite missing the primary and key secondary endpoints, a nominally statistically significant treatment effect was observed for the 3% dose in the percent change from baseline in F-VASI and Total Vitiligo Area Scoring Index (T-VASI) at week 24. The trial results were reportedly impacted by a high vehicle (placebo) response and a higher-than-expected dropout rate in the active treatment arms.

Table 1: Summary of this compound Phase 2b Clinical Trial Results

EndpointThis compound 1%This compound 2%This compound 3%Vehicle
F-VASI50 at Week 24 Not statistically significant vs. vehicleNot statistically significant vs. vehicleNot statistically significant vs. vehicle-
F-VASI75 at Week 24 Not statistically significant vs. vehicleNot statistically significant vs. vehicleNot statistically significant vs. vehicle-
% Change from Baseline in F-VASI at Week 24 ---43.6%-25.6%
% Change from Baseline in T-VASI at Week 24 ---28.3%-16.2%

Data compiled from publicly available trial results announcements.

In terms of safety, this compound was generally well-tolerated. The most common treatment-emergent adverse event was application site pain, which was reported more frequently in the higher concentration groups compared to the vehicle.

Preclinical Evidence for BET Inhibitors in Vitiligo

The therapeutic rationale for using BET inhibitors in vitiligo stems from their role in regulating gene transcription, including genes involved in inflammation and melanocyte function.

This compound (VYN201) Preclinical Data

Preclinical studies on this compound have been conducted using an ex vivo human skin model of vitiligo. In this model, treatment with this compound (0.1% and 1%) led to a statistically significant reduction in melanocyte loss and key inflammatory biomarkers. Specifically, this compound was shown to:

  • Downregulate the expression of inflammatory cytokines IL-1α and IL-1β.

  • Reduce the secretion of Matrix Metalloproteinase-9 (MMP-9), which is involved in melanocyte detachment.

  • Upregulate the WNT signaling pathway, which is important for melanocyte regeneration.

JQ1: A Preclinical Pan-BET Inhibitor Model

While not developed for vitiligo, the pan-BET inhibitor JQ1 has been used in preclinical studies to understand the role of BET proteins in melanocyte biology. These studies have shown that BET inhibition can prevent the differentiation of melanoblasts into pigmented melanocytes and can lead to the de-pigmentation of existing melanocytes. This is achieved by decreasing the expression of genes crucial for pigment production.

This finding presents a potential contradiction to the therapeutic goal in vitiligo, which is to promote repigmentation. However, the inflammatory component of vitiligo is a key driver of the disease. It is hypothesized that the anti-inflammatory effects of BET inhibitors in the skin may create a more favorable environment for melanocyte survival and function, potentially outweighing the direct inhibitory effect on melanogenesis observed in non-inflammatory contexts.

Other BET Inhibitors in Development

VYN202: A Selective BET Inhibitor

VYNE Therapeutics is also developing VYN202, an oral, selective inhibitor of the second bromodomain (BD2) of BET proteins. By selectively targeting BD2, VYN202 aims to minimize the side effects associated with pan-BET inhibition, such as those affecting cell cycle and homeostatic functions, which are primarily modulated by the first bromodomain (BD1). Preclinical testing of VYN202 has shown improvements in disease severity and reductions in pro-inflammatory biomarkers in various inflammatory and fibrotic models. The development of VYN202 for vitiligo was planned to be informed by the results of the this compound trial.

Table 2: Comparison of this compound and Other Investigational BET Inhibitors

FeatureThis compound (VYN201)JQ1VYN202
Target Pan-BET (BD1 and BD2)Pan-BET (BD1 and BD2)Selective BET (BD2)
Administration Topical GelN/A (Preclinical tool)Oral
Vitiligo Development Stage Phase 2b CompletedPreclinical (Mechanistic)Preclinical/Phase 1 (Other Indications)
Reported Vitiligo Efficacy Did not meet primary endpoints in Phase 2b; some positive signals on secondary endpoints.Inhibits melanocyte differentiation and pigmentation in preclinical models.Data not yet available for vitiligo.
Key Preclinical Findings Reduces inflammatory biomarkers and melanocyte loss in an ex vivo vitiligo model.Decreases expression of pigment-specific genes.Improvements in various inflammatory and fibrotic models.

Experimental Protocols

This compound (VYN201) Ex Vivo Vitiligo Model Study
  • Model: Reconstituted human epithelial skin cultures were stimulated with Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) to induce a vitiligo-like phenotype, characterized by melanin (B1238610) loss and increased secretion of MMP-9 and soluble E-cadherin.

  • Treatment: The stimulated skin cultures were topically treated with a vehicle, varying concentrations of VYN201 (0.001% - 1%), or an active control (ruxolitinib cream, 1.5%).

  • Analysis: The effects of the treatments were assessed by quantifying melanocyte loss, melanin content, and the expression of genes and proteins related to inflammation and melanogenesis.

JQ1 Melanocyte Differentiation Study
  • Cell Culture: Mouse melan-a (Melb-a) melanoblasts were used as a model system for melanocyte differentiation.

  • Treatment: Cells were treated with varying concentrations of the active enantiomer of JQ1, (+)-JQ1, to assess its effect on melanogenesis.

  • Analysis: The impact of JQ1 on melanocyte differentiation was evaluated by visually assessing pigmentation, quantifying melanin content, and analyzing the expression of pigment-specific genes through techniques such as RNA sequencing and quantitative real-time PCR.

Signaling Pathways and Experimental Workflows

BET_Inhibition_in_Vitiligo cluster_inflammation Inflammatory Cascade in Vitiligo cluster_bet_protein BET Protein Action cluster_melanocyte Melanocyte Function T_Cell Activated T-Cells Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α) T_Cell->Cytokines Release BET BET Proteins (BRD2, BRD3, BRD4) Cytokines->BET Upregulate Melanocyte Melanocyte Cytokines->Melanocyte Induce Stress & Apoptosis BET->Cytokines Regulates Transcription Acetyl_Histones Acetylated Histones BET->Acetyl_Histones Bind to Transcription Gene Transcription BET->Transcription Promote Transcription->Cytokines Apoptosis Apoptosis Melanocyte->Apoptosis Melanogenesis Melanogenesis Melanocyte->Melanogenesis This compound This compound (Pan-BET Inhibitor) This compound->BET Inhibits VYN202 VYN202 (Selective BET Inhibitor) VYN202->BET Inhibits (Selective) Repibresib_Phase2b_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_endpoints Efficacy Assessment P1 177 Patients with Nonsegmental Vitiligo R1 This compound 1% Gel P1->R1 R2 This compound 2% Gel P1->R2 R3 This compound 3% Gel P1->R3 R4 Vehicle Gel P1->R4 T1 Once Daily Application for 24 Weeks R1->T1 R2->T1 R3->T1 R4->T1 E1 Primary Endpoint: F-VASI50 T1->E1 E2 Secondary Endpoints: F-VASI75, % Change in F-VASI & T-VASI T1->E2

References

Repibresib vs. VYN202: A Comparative Analysis of BET Inhibitors in Immuno-inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a pan-BET inhibitor and a BD2-selective BET inhibitor reveals distinct therapeutic strategies and performance profiles in the management of immune-mediated inflammatory conditions. This guide offers an objective comparison of Repibresib (formerly VYN201) and VYN202, two Bromodomain and Extra-Terminal (BET) domain inhibitors developed by VYNE Therapeutics, supported by available preclinical and clinical data.

The BET family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription, particularly genes involved in inflammation and cell proliferation.[1] By binding to acetylated lysine (B10760008) residues on histones, they recruit transcriptional machinery to drive the expression of pro-inflammatory cytokines.[1] Inhibition of these proteins has emerged as a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders.

This compound is a pan-BET inhibitor, meaning it binds to both the first (BD1) and second (BD2) bromodomains of BET proteins.[1] It has been developed as a topical "soft drug" to minimize systemic exposure and is being investigated for localized inflammatory conditions like nonsegmental vitiligo.[2][3] In contrast, VYN202 is an orally administered, highly potent and selective inhibitor of the BD2 bromodomain.[4][5] This selectivity is designed to offer a more targeted approach to treating systemic immuno-inflammatory diseases, potentially with an improved safety profile compared to pan-BET inhibitors.[4]

Mechanism of Action: Pan-Inhibition vs. Selective Inhibition

The fundamental difference between this compound and VYN202 lies in their interaction with the BET protein family. This compound, as a pan-inhibitor, is designed for broad activity against both BD1 and BD2 domains.[1] VYN202, on the other hand, exhibits high selectivity for the BD2 domain.[4][5] This distinction is critical, as emerging evidence suggests that the two bromodomains may have different functions. BD1 is thought to be more involved in the regulation of genes related to cell cycle and homeostasis, while BD2 is more specifically implicated in the expression of pro-inflammatory mediators.[6][7] Therefore, selective inhibition of BD2, as with VYN202, may offer a more targeted anti-inflammatory effect while minimizing potential side effects associated with BD1 inhibition.[6][7]

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cluster_0 BET Protein Inhibition cluster_1 Inhibitor Action BET_Protein BET Protein (BRD2/3/4) Transcriptional_Machinery Transcriptional Machinery (e.g., P-TEFb) BET_Protein->Transcriptional_Machinery recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BET_Protein recruits Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., NF-κB, STAT targets) Transcriptional_Machinery->Pro_inflammatory_Genes activates transcription of Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α, IL-17) Pro_inflammatory_Genes->Cytokine_Production leads to This compound This compound (Pan-BETi) BET_Inhibition BET Inhibition This compound->BET_Inhibition non-selective VYN202 VYN202 (BD2-selective BETi) VYN202->BET_Inhibition BD2-selective BET_Inhibition->BET_Protein blocks recruitment to acetylated histones

Caption: Mechanism of BET Inhibition.

Performance and Efficacy

Preclinical Data

VYN202 has demonstrated significant efficacy in preclinical models of psoriasis and rheumatoid arthritis.[8] In a mouse model of psoriasis, VYN202 treatment resulted in an approximately 95% mean reduction in the Psoriasis Area and Severity Index (PASI) score.[8] Furthermore, it led to a greater than 93% reduction in the expression of IL-17A, a key cytokine in psoriasis pathogenesis, and also reduced levels of other pro-inflammatory cytokines including IL-1β, IL-6, IL-22, IL-23, and TNF-α.[8][9] In a rat model of collagen-induced arthritis, VYN202 treatment led to a 71% reduction in the overall signs and symptoms of arthritis and a 79% lower paw volume compared to placebo.[8][9]

Preclinical data for this compound has shown consistent reductions in pro-inflammatory and disease-related biomarkers in several models.[2][3]

Clinical Data

This compound (as VYN201 gel) was evaluated in a Phase 2b clinical trial for nonsegmental vitiligo. The trial did not meet its primary endpoint of a 50% or greater improvement in the Facial Vitiligo Area Scoring Index (F-VASI50) at 24 weeks.[6][7] The study was also impacted by a high dropout rate in the active treatment arms.[7]

VYN202 has completed a Phase 1a single and multiple ascending dose trial in healthy volunteers, where it was generally well-tolerated and demonstrated a favorable pharmacokinetic profile.[10][11] A Phase 1b trial in patients with moderate-to-severe plaque psoriasis was initiated but subsequently halted for new enrollment following an observation of testicular toxicity in a non-clinical toxicology study in dogs, leading to a partial clinical hold by the FDA.[4] The hold was lifted for female patients at lower doses.[4] Unblinded data from the enrolled subjects showed improvements in psoriasis signs and symptoms.[7]

Quantitative Data Summary

ParameterThis compound (Pan-BET inhibitor)VYN202 (BD2-selective BET inhibitor)
Target BD1 and BD2 bromodomains of BET proteins[1]BD2 bromodomain of BET proteins[4][5]
BD2 Potency (IC50) Not publicly available< 1 nM[12]
Selectivity (BD1/BD2) Pan-inhibitor (not selective)[1]>>>> 1000x[12]
Administration Topical gel[2]Oral[4]
Preclinical Efficacy Reduction in pro-inflammatory biomarkers[2][3]~95% reduction in PASI score (psoriasis mouse model)[8] 71% reduction in arthritis symptoms (arthritis rat model)[8]
Clinical Development Phase 2b trial in nonsegmental vitiligo (failed to meet primary endpoint)[6][7]Phase 1b trial in psoriasis (partially on clinical hold)[4]
Reported Adverse Events Application site pain[6]Testicular toxicity observed in non-clinical dog study[4]

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model (for VYN202 evaluation)
  • Model Induction: A psoriasis-like phenotype was induced in BALB/c mice by the daily topical application of imiquimod (B1671794) (IMQ) cream (typically 5%) to a shaved area on the back and sometimes the ear.[8][9][13][14][15] IMQ is a Toll-like receptor 7/8 agonist that stimulates an inflammatory cascade involving the IL-23/IL-17 axis, mimicking key aspects of human psoriasis.[9][15]

  • Treatment: VYN202 was administered intraperitoneally at specified doses (e.g., 3mg/kg).[8][9] A placebo group and often a positive control group (e.g., treated with a known psoriasis therapeutic like deucravacitinib) are included for comparison.[8][9]

  • Efficacy Assessment: The severity of the skin inflammation is typically assessed using a modified Psoriasis Area and Severity Index (PASI) score, which evaluates erythema (redness), scaling, and thickness of the skin lesion.[9] Histological analysis of skin biopsies can be performed to assess for epidermal thickening (acanthosis) and inflammatory cell infiltration.[14] Cytokine levels in the skin or blood are measured using techniques like ELISA or qPCR to quantify the expression of key inflammatory mediators such as IL-17A, IL-23, and TNF-α.[9]

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Start Start Shave_Mice Shave back of BALB/c mice Start->Shave_Mice Apply_IMQ Daily topical application of 5% Imiquimod cream Shave_Mice->Apply_IMQ Treatment_Groups Randomize into treatment groups: - VYN202 (e.g., 3mg/kg IP) - Placebo - Positive Control Apply_IMQ->Treatment_Groups Daily_Treatment Administer daily treatment Treatment_Groups->Daily_Treatment Assess_PASI Daily assessment of PASI score (redness, scaling, thickness) Daily_Treatment->Assess_PASI Endpoint Endpoint (e.g., Day 7) Assess_PASI->Endpoint Tissue_Collection Collect skin and blood samples Endpoint->Tissue_Collection Analysis Analyze samples: - Histology (acanthosis) - Cytokine levels (ELISA/qPCR) Tissue_Collection->Analysis End End Analysis->End

Caption: Imiquimod-Induced Psoriasis Model Workflow.

Collagen-Induced Arthritis (CIA) Rat Model (for VYN202 evaluation)
  • Model Induction: Arthritis is induced in Lewis rats by immunization with an emulsion of bovine type II collagen and an adjuvant (typically Incomplete Freund's Adjuvant).[16][17][18][19] A booster immunization is often given after an interval (e.g., 7 days) to ensure a high incidence and severity of arthritis.[16][19] This model shares many immunological and pathological features with human rheumatoid arthritis.[16]

  • Treatment: VYN202 was administered orally at various doses (e.g., 1, 3, or 10 mg/kg) for a specified period (e.g., 21 days).[8][9] A placebo group and sometimes a comparator group (e.g., treated with another BET inhibitor like GSK620) are included.[8][9]

  • Efficacy Assessment: The development and severity of arthritis are monitored by clinically scoring the paws for signs of inflammation (redness, swelling). Paw volume is measured, often using a plethysmometer, as a quantitative measure of swelling.[8][9] At the end of the study, joints are collected for histopathological analysis to assess for inflammation, pannus formation, cartilage damage, and bone erosion.[8][9] Biomarkers associated with rheumatoid arthritis, such as Immunoglobulin G1, can be measured in the serum.[8][9]

dot

Start Start Immunize_Rats Immunize Lewis rats with bovine type II collagen and adjuvant (Day 0) Start->Immunize_Rats Booster Booster immunization (Day 7) Immunize_Rats->Booster Treatment_Groups Randomize into treatment groups: - VYN202 (e.g., 1, 3, 10 mg/kg PO) - Placebo - Comparator Booster->Treatment_Groups Daily_Treatment Daily oral administration of treatment Treatment_Groups->Daily_Treatment Monitor_Arthritis Monitor clinical signs: - Arthritis score - Paw volume Daily_Treatment->Monitor_Arthritis Endpoint Endpoint (e.g., Day 21) Monitor_Arthritis->Endpoint Tissue_Collection Collect joints and blood samples Endpoint->Tissue_Collection Analysis Analyze samples: - Histopathology - Serum biomarkers Tissue_Collection->Analysis End End Analysis->End

Caption: Collagen-Induced Arthritis Rat Model Workflow.

Conclusion

This compound and VYN202 represent two distinct strategies in the development of BET inhibitors for immuno-inflammatory diseases. This compound, as a topical pan-BET inhibitor, was designed for localized treatment with minimal systemic effects, though its clinical development has faced a significant setback. VYN202, with its high potency and selectivity for BD2, represents a more targeted, systemic approach. While its preclinical data in models of psoriasis and rheumatoid arthritis are promising, its clinical development is currently challenged by a partial clinical hold. The future trajectory of VYN202 will depend on the resolution of these safety concerns and further clinical evaluation. For researchers and drug developers, the comparison of these two agents underscores the evolving understanding of BET protein biology and the ongoing efforts to optimize the therapeutic window of this class of inhibitors.

References

Cross-Validation of Repibresib's Anti-Inflammatory Efficacy in Diverse Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical anti-inflammatory profile of Repibresib (VYN201), a novel pan-BET inhibitor, reveals promising, albeit early-stage, data. This guide provides a comparative analysis of this compound's performance against other anti-inflammatory agents, supported by available experimental data from in vitro and ex vivo studies. The focus is on its potential to modulate key inflammatory pathways in cell lines relevant to dermatological and other inflammatory conditions.

This compound is a locally administered "soft" drug designed to inhibit the Bromodomain and Extra-Terminal domain (BET) family of proteins. By doing so, it aims to disrupt the transcriptional activation of pro-inflammatory genes, offering a targeted approach to treating inflammatory diseases with minimal systemic exposure.[1][2] Preclinical and early clinical studies have primarily focused on its potential in treating nonsegmental vitiligo, an autoimmune skin disorder.[1][3]

Comparative Analysis of Anti-Inflammatory Effects

To contextualize the anti-inflammatory potential of this compound, this guide compares its effects with Ruxolitinib (B1666119), a Janus kinase (JAK) 1/2 inhibitor. While direct comparative studies in multiple cell lines are limited, data from an ex vivo human skin model provides a preliminary basis for comparison.

Table 1: this compound vs. Ruxolitinib in an Ex Vivo Human Skin Model of Vitiligo
BiomarkerThis compound (1% concentration)Ruxolitinib (1.5% cream)Cell/Tissue Model
MMP-9 Secretion 94.7% reduction (p<0.0001)Numerically inferior to this compoundReconstituted Human Epithelial Skin Cultures (stimulated with TNF-α and IFN-γ)
Soluble E-cadherin 32.6% reduction (p<0.01)Numerically inferior to this compoundReconstituted Human Epithelial Skin Cultures (stimulated with TNF-α and IFN-γ)
IL-1α and IL-1β Expression Statistically significant reduction (p<0.0005)Not reportedReconstituted Human Epithelial Skin Cultures (stimulated with TNF-α and IFN-γ)
CD8+ T-cell Expansion InhibitedNot directly comparedPreclinical studies

Data for this compound and its comparison to Ruxolitinib are derived from press releases from VYNE Therapeutics.[1]

Experimental Protocols

Detailed experimental protocols for the anti-inflammatory effects of this compound in specific cell lines are not yet publicly available in peer-reviewed literature. However, a general methodology for the ex vivo human skin model has been described.

Protocol 1: Ex Vivo Human Skin Model of Vitiligo
  • Model Preparation: Reconstituted human epithelial skin cultures are prepared.

  • Induction of Vitiligo Phenotype: The skin cultures are stimulated with Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) to induce a vitiligo-like state, characterized by melanin (B1238610) loss and increased inflammatory biomarkers.

  • Treatment Application: The cultures are topically treated with a vehicle control, varying concentrations of this compound, or an active control such as Ruxolitinib cream. Treatments are applied 24 hours prior to and concurrently with the cytokine stimulation.

  • Biomarker Analysis: After the treatment period, the culture supernatants and skin tissue are collected for analysis.

    • MMP-9 and Soluble E-cadherin: Levels in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).

    • Cytokine Expression: The expression of inflammatory cytokine genes (e.g., IL-1α, IL-1β) in the skin tissue is measured by quantitative real-time polymerase chain reaction (qRT-PCR).

    • Melanin Content: Melanin levels in the basal layers of the skin cultures are quantified to assess melanocyte loss.

Signaling Pathways and Experimental Workflows

This compound, as a pan-BET inhibitor, is understood to exert its anti-inflammatory effects by modulating the transcription of inflammatory genes. The NF-κB signaling pathway is a key regulator of inflammation and a likely target of BET inhibitors.

Repibresib_Mechanism_of_Action This compound's Proposed Anti-Inflammatory Mechanism cluster_stimulation Inflammatory Stimuli cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Events TNFa TNF-α Receptor Cell Surface Receptors TNFa->Receptor IFNg IFN-γ IFNg->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB_complex NF-κB/IκB Complex (Inactive) NFkB_p65_p50->NFkB_IkB_complex IkB->NFkB_IkB_complex NFkB_active Active NF-κB NFkB_IkB_complex->NFkB_active releases Gene_Transcription Inflammatory Gene Transcription NFkB_active->Gene_Transcription promotes BET_proteins BET Proteins (BRD2/3/4) BET_proteins->Gene_Transcription enables Acetyl_Histones Acetylated Histones Acetyl_Histones->BET_proteins recruits Cytokines Pro-inflammatory Cytokines (IL-1α, IL-1β, etc.) Gene_Transcription->Cytokines This compound This compound This compound->BET_proteins inhibits binding to acetylated histones

Caption: Proposed mechanism of this compound in inhibiting inflammatory gene transcription.

The diagram above illustrates the putative mechanism of action for this compound. Inflammatory stimuli like TNF-α and IFN-γ activate intracellular signaling cascades, leading to the activation of the NF-κB transcription factor. BET proteins are crucial for reading the epigenetic landscape and enabling the transcription of NF-κB target genes, which include a host of pro-inflammatory cytokines. By competitively binding to the bromodomains of BET proteins, this compound is thought to prevent their association with acetylated histones, thereby disrupting the transcriptional machinery and reducing the production of inflammatory mediators.

Future Directions and a Look at Alternatives

While the current data for this compound is promising, further studies in well-characterized cell lines are necessary to fully elucidate its anti-inflammatory profile. Future research should focus on:

  • Keratinocytes (e.g., HaCaT): To assess the direct impact of this compound on the primary cells of the epidermis and their cytokine production in response to inflammatory triggers.

  • Melanocytes: To understand the effect of this compound on melanocyte function and survival in an inflammatory environment, which is particularly relevant for vitiligo.

  • Immune Cells (e.g., Jurkat T-cells, THP-1 monocytes): To directly measure the effect of this compound on immune cell activation, proliferation, and cytokine release.

Alternative Therapeutic Strategies

Several other therapeutic agents with different mechanisms of action are also being investigated for inflammatory skin conditions. A brief overview of some of these alternatives is provided below.

  • Ruxolitinib (JAK1/2 Inhibitor): As a JAK inhibitor, ruxolitinib blocks the signaling of multiple cytokines involved in inflammation. Preclinical studies have shown its ability to inhibit the production of TNF-α, IL-6, IL-10, CCL2, and CXCL10 in human lung macrophages.[4]

  • ATI-1777 (JAK1/3 Inhibitor): A "soft" JAK inhibitor designed for topical application to limit systemic exposure. Preclinical data suggests it selectively inhibits JAK1/3.

  • BNZ-1 (Multi-cytokine Inhibitor): A peptide-based inhibitor that targets the common gamma chain (γc) receptor, thereby blocking the signaling of IL-2, IL-9, and IL-15.[5]

  • AB1001 (T-cell Activation Inhibitor): A small molecule in development for vitiligo that is proposed to work by targeting the activation of T-cells. Preclinical studies in animal models have suggested its potential to halt disease progression and promote repigmentation.[6]

A comprehensive comparison of these alternatives with this compound will require more extensive and directly comparable preclinical data. As more research becomes available, a clearer picture of the relative strengths and weaknesses of each approach will emerge, guiding the development of more effective treatments for inflammatory diseases.

References

A Comparative Analysis of Topical Repibresib and Systemic BET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in epigenetic modulation is being explored with the development of Bromodomain and Extra-Terminal (BET) inhibitors. These molecules target BET proteins, which are key regulators of gene transcription, and have shown promise in a variety of diseases, particularly cancer and inflammatory conditions. This guide provides a comparative overview of two distinct approaches in harnessing the therapeutic potential of BET inhibition: topical Repibresib and systemic BET inhibitors.

While both strategies target the same fundamental cellular machinery, their routes of administration, safety profiles, and clinical applications differ significantly. This guide will delve into these differences, presenting available experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Target

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to specific gene promoters.[1][2] This process is crucial for the expression of genes involved in cell proliferation, inflammation, and oncogenesis.[1][3] BET inhibitors function by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin and preventing the transcription of target genes.[1] A key downstream effect of BET inhibition is the suppression of the MYC oncogene, a critical driver in many cancers.

Topical this compound: A Localized Approach for Inflammatory Skin Conditions

This compound (formerly VYN201) is a "soft" pan-BET inhibitor designed for topical administration. This design aims to deliver the therapeutic effects of BET inhibition directly to the skin while minimizing systemic exposure and associated side effects. The primary clinical development of this compound has been for the treatment of nonsegmental vitiligo, a chronic autoimmune disease characterized by the loss of skin pigmentation.

Preclinical and Clinical Insights

Preclinical studies demonstrated this compound's ability to reduce inflammatory biomarkers and improve disease severity in various models. In a Phase 1b trial for vitiligo, this compound showed a dose-dependent clinical response, with the highest concentration achieving a 39% improvement in the Facial Vitiligo Area Scoring Index (F-VASI) after 16 weeks.

The subsequent Phase 2b trial in 177 patients with nonsegmental vitiligo did not meet its primary endpoint of a ≥50% improvement in F-VASI (F-VASI50) at week 24. However, a nominally statistically significant improvement in the percent change from baseline in F-VASI was observed in the highest dose (3%) cohort.

Systemic BET Inhibitors: A Broad Strategy for Cancer and Beyond

Systemic BET inhibitors are administered orally or intravenously and are being investigated for a wide range of conditions, with a primary focus on oncology. Numerous systemic BET inhibitors have entered clinical trials for both hematological malignancies and solid tumors.

Preclinical and Clinical Landscape

Preclinical studies have consistently demonstrated the anti-tumor activity of systemic BET inhibitors in various cancer models. For instance, the BET inhibitor OTX015 has shown efficacy in pediatric ependymoma stem cell models both in vitro and in vivo. In the clinic, systemic BET inhibitors have shown some single-agent activity in a subset of patients with hematologic malignancies and NUT carcinoma. However, their efficacy as monotherapy has been limited in broader cancer populations.

Comparative Data Presentation

The following tables summarize the available quantitative data for topical this compound and representative systemic BET inhibitors. Due to the different diseases and trial designs, a direct head-to-head comparison of efficacy is not feasible. The data is presented to highlight the distinct characteristics of each approach.

Topical this compound (Vitiligo) Efficacy Endpoint Result Reference
Phase 2b Trial (24 weeks) Proportion of patients achieving F-VASI50Did not meet primary endpoint
Percent change from baseline in F-VASI (3% dose)-43.6% (vs. -25.6% for vehicle)
Phase 1b Trial (16 weeks) Improvement in F-VASI (2% dose)39%
Systemic BET Inhibitors (Various Cancers) Efficacy Endpoint Result Reference
OTX015 (Pediatric Ependymoma, preclinical) In vivo survivalSignificantly improved survival in 2/3 models
Various (Hematological Malignancies/Solid Tumors, Clinical Trials) Overall Response RateLimited single-agent activity

A critical point of differentiation lies in the safety profiles of topical versus systemic administration.

Topical this compound (Vitiligo) - Adverse Events (Phase 2b) Incidence (3% dose) Incidence (Vehicle) Reference
Application site pain14.0%3.8%
Discontinuation due to adverse events8 subjects (across all doses)0 subjects
Thrombocytopenia or serious GI-related adverse eventsNo increased risk observed-
Systemic BET Inhibitors - Common Adverse Events (Clinical Trials) Grade ≥3 Incidence Reference
Thrombocytopenia20.3%
Anemia9.8%
Neutropenia9.6%
Gastrointestinal toxicities (diarrhea, nausea)Common

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.

BET_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus Histones Acetylated Histones BET BET Proteins (BRD2/3/4/T) Histones->BET binds to TF Transcription Factors (e.g., NF-κB) BET->TF recruits PolII RNA Polymerase II TF->PolII recruits Gene Target Genes (e.g., MYC, BCL2, ILs) PolII->Gene transcribes DNA DNA Transcription Transcription Gene->Transcription BET_Inhibitor BET Inhibitor (this compound or Systemic) BET_Inhibitor->Inhibition Inhibition->BET displaces

BET Inhibitor Signaling Pathway

Experimental_Workflow_In_Vivo start Animal Model (e.g., Xenograft, Disease Model) treatment Treatment Administration (Topical this compound or Systemic BETi) start->treatment monitoring Tumor Growth / Disease Progression Monitoring treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor Volume, Biomarkers) monitoring->endpoint data Data Analysis & Interpretation endpoint->data Comparative_Modalities cluster_topical Topical this compound cluster_systemic Systemic BET Inhibitors Topical Localized Administration (e.g., Gel) LowSystemic Low Systemic Exposure Topical->LowSystemic DermIndications Dermatological Indications (e.g., Vitiligo) LowSystemic->DermIndications HighSystemic High Systemic Exposure Systemic Systemic Administration (Oral/IV) Systemic->HighSystemic BroadIndications Broad Indications (e.g., Cancer) HighSystemic->BroadIndications BET_Inhibition BET Inhibition BET_Inhibition->Topical via BET_Inhibition->Systemic via

References

Translating Repibresib: A Comparative Guide from Preclinical Promise to Clinical Reality

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Repibresib's performance against alternative therapies for nonsegmental vitiligo and idiopathic pulmonary fibrosis (IPF). By presenting available preclinical and clinical data, this guide aims to validate the translational journey of this novel pan-BET inhibitor.

This compound (formerly VYN201) is a small molecule, pan-bromodomain and extra-terminal domain (BET) inhibitor developed by VYNE Therapeutics. Designed as a locally administered "soft" drug, it aims to minimize systemic exposure while modulating multiple inflammatory signaling pathways.[1][2] This guide will delve into the preclinical data that formed the basis for its clinical development and compare its clinical trial outcomes with established and emerging therapies.

This compound in Nonsegmental Vitiligo: A Challenging Translation

The initial promise of this compound for treating nonsegmental vitiligo was supported by preclinical findings indicating its potential to inhibit key inflammatory pathways and support repigmentation. However, the translation to a clinically significant benefit proved to be challenging.

Preclinical Efficacy

Preclinical studies suggested that this compound could favorably modulate the inflammatory environment in vitiligo. Key findings included the inhibition of CD8+ T-cell expansion and the reduction of disease-related biomarkers such as MMP-9 and E-cadherin, which are involved in the destruction of melanocytes. These studies also indicated a potential for this compound to support melanocyte recovery.

Clinical Efficacy

The clinical development program for this compound in vitiligo included a Phase 1b and a larger Phase 2b trial.

A Phase 1b study showed a dose-dependent clinical response, with the highest dose (2% gel) achieving a notable 39% improvement in the Facial Vitiligo Area Scoring Index (F-VASI) after 16 weeks of treatment.

The subsequent Phase 2b trial (NCT06493578), a randomized, double-blind, vehicle-controlled study, evaluated once-daily application of 1%, 2%, and 3% this compound gel.[3] The trial unfortunately did not meet its primary endpoint, which was the proportion of patients achieving at least a 50% improvement in F-VASI (F-VASI50) at week 24.[2]

However, a key secondary endpoint, the percent change from baseline in F-VASI score at week 24, showed a nominally statistically significant treatment effect for the highest (3%) dose. Patients treated with 3% this compound gel experienced a 43.6% reduction in their F-VASI score compared to a 25.6% reduction in the vehicle group.[2] The trial was ultimately terminated, with the company citing an unusually high vehicle effect and a higher-than-expected dropout rate in the active treatment arms as contributing factors.[2]

Comparative Clinical Efficacy in Nonsegmental Vitiligo

To contextualize this compound's clinical performance, it is compared here with Ruxolitinib (Opzelura™), a Janus kinase (JAK) 1/2 inhibitor that has gained regulatory approval for the treatment of nonsegmental vitiligo.

FeatureThis compound (3% Gel)Ruxolitinib (1.5% Cream)
Mechanism of Action Pan-BET InhibitorJAK1/JAK2 Inhibitor
Trial Phase Phase 2b (Terminated)Phase 3 (Approved)
Primary Endpoint Met No (F-VASI50 at 24 weeks)Yes (F-VASI75 at 24 weeks)
Key Efficacy Data -43.6% mean change in F-VASI at 24 weeks~30% of patients achieved F-VASI75 at 24 weeks; ~50% at 52 weeks
Administration Once dailyTwice daily

This compound in Idiopathic Pulmonary Fibrosis (IPF): Promising Preclinical Signals

This compound has also been investigated as a potential treatment for IPF, a progressive and fatal lung disease. Preclinical data in a well-established animal model of IPF have shown encouraging results.

Preclinical Efficacy in an IPF Model

In a bleomycin-induced mouse model of IPF, intratracheal administration of this compound demonstrated a significant anti-fibrotic and anti-inflammatory effect.[4][5]

Preclinical EndpointThis compound (1 mg/mL) vs. Placebo
Lung Fibrosis (Ashcroft Score) 65.8% reduction
Functional Lung Volume 51.8% improvement
Blood Oxygen Saturation 8.8% improvement

These preclinical findings suggest that local administration of this compound to the lungs could be a viable therapeutic strategy for IPF.

Comparative Preclinical and Clinical Landscape in IPF

The current standard of care for IPF includes two approved antifibrotic agents, Nintedanib and Pirfenidone. The following table compares the preclinical and clinical data for this compound with these established therapies.

FeatureThis compoundNintedanibPirfenidone
Mechanism of Action Pan-BET InhibitorTyrosine Kinase InhibitorAntifibrotic, Anti-inflammatory
Preclinical Model Bleomycin-induced mouse modelBleomycin-induced rodent modelsBleomycin-induced rodent models
Key Preclinical Finding 65.8% reduction in lung fibrosis scoreSignificant reduction in lung fibrosisAttenuation of fibrosis
Clinical Trial Phase PreclinicalApproved (INPULSIS trials)Approved (ASCEND trial)
Key Clinical Outcome N/ASlowed rate of FVC decline by ~50% vs. placeboReduced disease progression and mortality

Experimental Protocols

This compound Phase 2b Trial in Nonsegmental Vitiligo (NCT06493578)

This was a randomized, double-blind, vehicle-controlled, multi-center trial. Approximately 180 participants with active or stable nonsegmental vitiligo were randomized in a 1:1:1:1 ratio to receive 1%, 2%, or 3% this compound gel or a vehicle gel applied once daily for 24 weeks. The primary efficacy endpoint was the proportion of subjects achieving F-VASI50 at week 24 compared to the vehicle.[3]

This compound Preclinical IPF Study

Lung fibrosis was induced in mice via a single intratracheal dose of bleomycin. After seven days to allow for fibrosis development, mice were treated with intratracheal doses of this compound (0.1, 0.2, 0.5, and 1.0 mg/mL) or placebo every other day for 14 days. Efficacy was assessed by measuring changes in blood oxygen saturation, Ashcroft scores for lung fibrosis, lung hydroxyproline (B1673980) levels, and volumetric lung function via thoracic tomography.[4][5]

Visualizing the Pathways and Processes

Signaling Pathway of BET Inhibition

BET_Inhibition_Pathway BET BET Proteins (BRD2, BRD3, BRD4) Chromatin Chromatin BET->Chromatin Reads This compound This compound This compound->BET Inhibits Acetyl_Histones Acetylated Histones Acetyl_Histones->BET Binds to Gene_Transcription Pro-inflammatory Gene Transcription Chromatin->Gene_Transcription Leads to TF Transcription Factors TF->Chromatin Binds to Cytokines Pro-inflammatory Cytokines & Chemokines Gene_Transcription->Cytokines Produces Inflammation Inflammation Cytokines->Inflammation Drives

Caption: Mechanism of Action of this compound as a BET Inhibitor.

Experimental Workflow for Preclinical IPF Study

IPF_Workflow Start Start: Induce Lung Fibrosis (Single Intratracheal Bleomycin Dose) Develop Allow Fibrosis to Develop (7 Days) Start->Develop Treatment Treatment Phase (14 Days) Intratracheal Dosing Every Other Day Develop->Treatment Groups Treatment Groups: - this compound (0.1, 0.2, 0.5, 1.0 mg/mL) - Placebo Treatment->Groups Endpoint Endpoint Assessment (Day 21) Treatment->Endpoint Analysis Analysis: - Ashcroft Score (Fibrosis) - Hydroxyproline Levels - Blood Oxygen Saturation - Functional Lung Volume (Tomography) Endpoint->Analysis

Caption: Workflow of the this compound Preclinical IPF Mouse Model Study.

Translational Logic: From Preclinical to Clinical

Translational_Logic Preclinical_Hypothesis Preclinical Hypothesis: BET inhibition reduces inflammation and fibrosis. In_Vitro In Vitro/Ex Vivo Evidence: (Data not publicly available for this compound) Preclinical_Hypothesis->In_Vitro In_Vivo_Vitiligo In Vivo Vitiligo Model: - Reduced CD8+ T-cell expansion - Decreased MMP-9, E-cadherin Preclinical_Hypothesis->In_Vivo_Vitiligo In_Vivo_IPF In Vivo IPF Model: - Reduced lung fibrosis - Improved lung function Preclinical_Hypothesis->In_Vivo_IPF Clinical_Trial_Vitiligo Phase 1b/2b Vitiligo Trials: - Dose-dependent response in Phase 1b - Missed primary endpoint in Phase 2b In_Vivo_Vitiligo->Clinical_Trial_Vitiligo Informs Clinical_Trial_IPF Clinical Trials in IPF: (Not yet initiated) In_Vivo_IPF->Clinical_Trial_IPF Supports Outcome Translational Outcome: - Vitiligo: Challenging translation - IPF: Potential remains based on preclinical data Clinical_Trial_Vitiligo->Outcome Clinical_Trial_IPF->Outcome

Caption: The Translational Path of this compound from Hypothesis to Clinical Findings.

References

Navigating the Preclinical Safety Landscape of BET Inhibitors: A Comparative Guide to Repibresib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals vested in the therapeutic potential of Bromodomain and Extra-Terminal (BET) inhibitors, understanding the long-term safety profile of these epigenetic modulators is paramount. This guide provides a comparative analysis of the preclinical safety of Repibresib, a novel "soft" pan-BET inhibitor, with other notable BET inhibitors, ZEN-3694 (a pan-BET inhibitor) and ABBV-744 (a BD2-selective inhibitor).

This compound, developed by VYNE Therapeutics, is designed for localized application, aiming to minimize the systemic adverse effects that have challenged the broader clinical application of some first-generation BET inhibitors.[1][2] This guide synthesizes available preclinical and clinical insights to offer a comparative perspective on the safety profiles of these compounds.

Comparative Safety Profile of BET Inhibitors

While specific long-term, quantitative preclinical toxicology data for this compound and its comparators are not extensively published in the public domain, a qualitative comparison based on available preclinical and clinical observations reveals key differences in their safety profiles.

FeatureThis compound (Topical Pan-BETi)ZEN-3694 (Oral Pan-BETi)ABBV-744 (Oral BD2-Selective BETi)
Primary Route of Administration TopicalOralOral
Systemic Exposure Designed to be low[1][2][3]SystemicSystemic
Key Preclinical Safety Findings Preclinical models have shown consistent reductions in pro-inflammatory and disease-related biomarkers with improvements in disease severity.[1][2] Favorable safety profile observed in preclinical and Phase 1b studies.[1]Well-tolerated in preclinical xenograft models at efficacious doses.[4] Clinical data indicates a more favorable toxicity profile compared to other BET inhibitors, with manageable gastrointestinal toxicities and less thrombocytopenia.[5]In preclinical models, exhibited less toxicity and a wider therapeutic index compared to the pan-BET inhibitor ABBV-075.[6][7] In vivo studies in mice showed no significant impact on weight or clinical signs of toxicity at efficacious doses.[8]
Clinically Observed Adverse Events Most common adverse event in a Phase 2b trial was application site pain.[9] No increased risk of thrombocytopenia or serious gastrointestinal events was observed.[9]In a Phase 1b/2a study, the most common Grade ≥ 3 toxicities included thrombocytopenia (4%).[5][10] Gastrointestinal toxicities were manageable.[5]In a Phase 1 study in AML patients, common treatment-emergent adverse events included nausea, fatigue, and diarrhea. Grade ≥3 events included anemia, febrile neutropenia, and pneumonia.[11]
Key Differentiator "Soft" drug design for localized action and minimal systemic side effects.[1][2]A second-generation pan-BET inhibitor with a potentially improved tolerability profile over first-generation compounds.[5]Selective for the second bromodomain (BD2), which may contribute to an improved therapeutic index.[6][7]

Experimental Protocols

Detailed experimental protocols for the long-term safety assessment of this compound are not publicly available. However, standard preclinical toxicology studies are conducted under Good Laboratory Practice (GLP) guidelines to support clinical development. Below are representative protocols for chronic toxicity and safety pharmacology studies.

Chronic Toxicity Study in Rodents (General Protocol)
  • Objective: To determine the potential toxicity of a test substance following repeated oral administration for a prolonged period (e.g., 6 or 12 months).

  • Test System: Typically, Sprague-Dawley rats (one rodent species).

  • Groups: At least three dose groups (low, mid, high) and a control group (vehicle). Each group consists of a minimum of 20 male and 20 female animals.

  • Administration: The test substance is administered daily via oral gavage at the same time each day.

  • Duration: 6 to 12 months.

  • Observations:

    • Clinical Signs: Daily observation for any signs of toxicity, morbidity, and mortality.

    • Body Weight: Recorded weekly for the first 13 weeks and monthly thereafter.

    • Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

    • Ophthalmology: Examination prior to the start of the study and at termination.

    • Hematology and Clinical Chemistry: Blood samples are collected at interim periods and at termination for analysis of a comprehensive panel of parameters.

    • Urinalysis: Conducted at interim periods and at termination.

  • Pathology:

    • Gross Necropsy: Full necropsy of all animals at termination.

    • Organ Weights: Major organs are weighed.

    • Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups may also be examined if treatment-related changes are observed in the high-dose group.

Safety Pharmacology Core Battery (General Protocol)
  • Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

  • Core Battery Studies:

    • Central Nervous System (CNS): A functional observational battery (e.g., modified Irwin test) is performed in rodents to assess behavioral and neurological changes.

    • Cardiovascular System: In vivo studies in a non-rodent species (e.g., beagle dogs or non-human primates) using telemetry to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.

    • Respiratory System: Evaluation of respiratory rate, tidal volume, and minute volume in rodents using whole-body plethysmography.

  • Test System: Varies by study (rodents and non-rodents).

  • Dose Levels: Typically includes a therapeutic dose, a supra-therapeutic dose, and a control.

  • Data Analysis: Statistical analysis is performed to compare the effects of the test substance to the vehicle control.

Signaling Pathways and Experimental Workflows

Mechanism of Action of BET Inhibitors

BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating gene transcription. They bind to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers of target genes, including key oncogenes like MYC and pro-inflammatory genes regulated by NF-κB.[12][13] BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and consequently downregulating the expression of these target genes.[13]

BET_Inhibitor_Mechanism cluster_nucleus Cell Nucleus Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates & Activates Transcription Gene Transcription (e.g., MYC, NF-κB targets) RNA_Pol_II->Transcription BETi BET Inhibitor (e.g., this compound) BETi->BRD4 Competitively Binds & Inhibits caption Mechanism of Action of BET Inhibitors

Caption: BET inhibitors competitively bind to BRD4, preventing its interaction with acetylated histones and subsequent gene transcription.

This compound's Impact on the NF-κB Inflammatory Pathway

In inflammatory conditions, the NF-κB pathway is often activated, leading to the transcription of pro-inflammatory cytokines and chemokines. BRD4 has been shown to be a key coactivator of NF-κB.[12] By inhibiting BRD4, this compound can suppress the transcription of NF-κB target genes, thereby exerting its anti-inflammatory effects.[1][14]

Repibresib_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_p65_p50_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_p65_p50_inactive Sequesters NFkB_p65_p50_active NF-κB (p65/p50) (Active) NFkB_p65_p50_inactive->NFkB_p65_p50_active Translocates to Nucleus BRD4 BRD4 NFkB_p65_p50_active->BRD4 Recruits Inflammatory_Genes Pro-inflammatory Gene Transcription BRD4->Inflammatory_Genes Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, PAMPs) Inflammatory_Stimuli->IKK Activates This compound This compound This compound->BRD4 Inhibits caption This compound inhibits the NF-κB signaling pathway.

Caption: this compound inhibits BRD4, a key coactivator of NF-κB, thereby suppressing inflammatory gene transcription.

Experimental Workflow for Preclinical In Vivo Toxicology Assessment

The following diagram outlines a typical workflow for a preclinical toxicology study.

Preclinical_Tox_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase Protocol_Design Protocol Design (Species, Dose, Duration) Ethical_Approval Ethical Review and Approval Protocol_Design->Ethical_Approval Dosing Test Substance Administration Ethical_Approval->Dosing Clinical_Observations Daily Clinical Observations Dosing->Clinical_Observations Measurements Body Weight & Food Intake Clinical_Observations->Measurements Sample_Collection Blood & Urine Collection Measurements->Sample_Collection Necropsy Necropsy & Organ Weights Sample_Collection->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Statistical Analysis Histopathology->Data_Analysis Final_Report Final Toxicology Report Data_Analysis->Final_Report caption Workflow for a preclinical in vivo toxicology study.

Caption: A generalized workflow for conducting a preclinical in vivo toxicology study, from planning to the final report.

References

Independent Replication of Repibresib's Effects on Cytokine Production: A Comparative Analysis with Alternative BET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repibresib (formerly VYN201) is a pan-bromodomain and extra-terminal (BET) inhibitor developed by VYNE Therapeutics. It is designed for local administration to mitigate inflammatory conditions by modulating gene expression. A key aspect of its mechanism of action is the suppression of pro-inflammatory cytokine production. This guide provides a comparative analysis of this compound's effects on cytokine production with other well-characterized BET inhibitors, namely JQ1, I-BET762, and Pelabresib. Due to the limited availability of independently replicated and peer-reviewed data on this compound, this guide synthesizes information from company disclosures and compares it with publicly available data for other BET inhibitors.

Mechanism of Action: BET Inhibition and Cytokine Suppression

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones and transcription factors. This interaction is crucial for the recruitment of transcriptional machinery to the promoters and enhancers of target genes, including many pro-inflammatory cytokines. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous cytokines. BET inhibitors, including this compound, function by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors like the NF-κB subunit RelA. This disruption of the transcriptional machinery leads to a downstream reduction in the expression of inflammatory genes.

Below is a diagram illustrating the general mechanism of how BET inhibitors modulate the NF-κB signaling pathway to suppress cytokine production.

BET_Inhibitor_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) Ub Ub IκBα->Ub ubiquitination NF-κB (p65/p50)_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_nuc translocation Proteasome Proteasome Ub->Proteasome degradation p300/CBP p300/CBP NF-κB (p65/p50)_nuc->p300/CBP recruits p300/CBP->NF-κB (p65/p50)_nuc acetylates (Ac) Ac Ac BRD4 BRD4 Ac->BRD4 binds Pol II RNA Pol II BRD4->Pol II recruits & activates BET_Inhibitor BET Inhibitor (this compound, JQ1, etc.) BET_Inhibitor->BRD4 inhibits binding Gene Inflammatory Genes (IL-1, IL-6, TNF-α) Pol II->Gene transcribes mRNA mRNA Gene->mRNA Cytokines Cytokines mRNA->Cytokines translation

Caption: General mechanism of BET inhibitor action on the NF-κB pathway.

Quantitative Comparison of Cytokine Inhibition

The following table summarizes the available quantitative data on the effects of this compound and other BET inhibitors on the production of key pro-inflammatory cytokines. It is important to note that the experimental conditions, including cell types, stimuli, and drug concentrations, vary between studies, which should be considered when comparing the data.

BET InhibitorCytokine(s) InhibitedCell Type / ModelStimulusConcentration% Inhibition / EffectSource
This compound IL-1α, IL-1βEx vivo human skin model of vitiligoTNF-α and IFN-γNot specifiedStatistically significant reductionVYNE Therapeutics Press Release
JQ1 TNF-αRAW 264.7 macrophagesLPSNot specified>50%[1]
IL-6RAW 264.7 macrophagesLPSNot specified~90%[1]
MCP-1RAW 264.7 macrophagesLPSNot specified>80%[1]
IL-1β, IL-6, TNF-αMurine periodontitis modelin vivoNot specifiedSignificantly reduced expression[2]
I-BET762 IL-6, IL-12, IL-10Human monocyte-derived dendritic cellsLPSNot specified89.7%, 99.9%, and 98.6% reduction, respectively[3]
Pelabresib IL-6Myelofibrosis patientsin vivoNot specifiedReduction observed
IL-8Myelofibrosis patientsin vivoNot specified-14.3% (vs +31.2% in placebo)
TNF-αMyelofibrosis patientsin vivoNot specifiedReduction observed

Experimental Protocols

Detailed, independently verified experimental protocols for this compound are not publicly available. The following are generalized protocols based on the available information for this compound and detailed methods from studies on other BET inhibitors.

This compound: Ex Vivo Human Skin Model (as inferred from press releases)
  • Model: Reconstituted human epidermal equivalents.

  • Stimulation: Co-stimulation with recombinant human Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) to induce an inflammatory, vitiligo-like phenotype.

  • Treatment: Topical application of a vehicle control or this compound-containing formulation.

  • Cytokine Measurement: Likely involves harvesting the culture medium and/or cell lysates for analysis of IL-1α and IL-1β levels, presumably by Enzyme-Linked Immunosorbent Assay (ELISA) or a similar immunoassay.

JQ1: Inhibition of Cytokine Production in Macrophages
  • Cell Line: RAW 264.7 murine macrophage-like cells.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 humidified incubator.

  • Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) from E. coli at a concentration of 10-100 ng/mL to induce an inflammatory response.

  • Treatment: Cells are co-treated with the active enantiomer JQ1(+) or the inactive enantiomer JQ1(-) as a control, at various concentrations.

  • Cytokine Measurement: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of secreted cytokines such as TNF-α, IL-6, and MCP-1 are quantified using commercially available ELISA kits.

I-BET762: Inhibition of Cytokine Production in Dendritic Cells
  • Cell Type: Human monocyte-derived dendritic cells (mdDCs).

  • Cell Differentiation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and monocytes are purified. Monocytes are then differentiated into immature DCs using granulocyte-macrophage colony-stimulating factor (GM-CSF) and Interleukin-4 (IL-4) over several days.

  • Maturation and Treatment: Immature DCs are stimulated with LPS to induce maturation. I-BET151 (a close analog of I-BET762) is added during the maturation process.

  • Cytokine Measurement: After 24-48 hours of maturation, the culture supernatants are collected, and the levels of cytokines such as IL-6, IL-12, and IL-10 are measured by ELISA or multiplex bead array.

Pelabresib: Clinical Trial in Myelofibrosis Patients
  • Study Design: Phase 3, randomized, double-blind, placebo-controlled clinical trial (MANIFEST-2).

  • Patient Population: JAK inhibitor-naïve patients with myelofibrosis.

  • Treatment: Patients receive either Pelabresib in combination with ruxolitinib (B1666119) or a placebo with ruxolitinib.

  • Cytokine Measurement: Plasma samples are collected from patients at baseline and at various time points during treatment. The levels of a panel of pro-inflammatory cytokines, including IL-6, IL-8, and TNF-α, are measured using immunoassays.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing the effect of a BET inhibitor on cytokine production and a more detailed view of the NF-κB signaling pathway targeted by these inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, Fibroblasts) Stimulation 2. Inflammatory Stimulus (e.g., LPS, TNF-α) Cell_Culture->Stimulation Treatment 3. Treatment (Vehicle vs. BET Inhibitor) Stimulation->Treatment Supernatant_Collection 4. Collect Supernatant Treatment->Supernatant_Collection ELISA 5. Cytokine Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis 6. Data Analysis (% Inhibition) ELISA->Data_Analysis

Caption: A generalized workflow for in vitro cytokine inhibition assays.

NFkB_Signaling_Detail TNFa_Receptor TNF-α Receptor IKK_Complex IKK Complex TNFa_Receptor->IKK_Complex activates IkBa_p P-IκBα IKK_Complex->IkBa_p phosphorylates IκBα NFkB_p65_p50 NF-κB (p65/p50) IkBa_p->NFkB_p65_p50 releases p300_CBP p300/CBP NFkB_p65_p50->p300_CBP recruits to nucleus p65_Ac p65-Ac p300_CBP->p65_Ac acetylates p65 BRD4 BRD4 p65_Ac->BRD4 recruits PolII_Complex RNA Pol II Complex BRD4->PolII_Complex activates BET_Inhibitor BET Inhibitor BET_Inhibitor->BRD4 blocks binding Cytokine_Genes Cytokine Gene Transcription (IL-1, IL-6, TNF-α) PolII_Complex->Cytokine_Genes

Caption: Detailed NF-κB pathway showing BET inhibitor interaction.

Conclusion

The available data, primarily from the developing company, suggests that this compound, like other pan-BET inhibitors, can reduce the production of pro-inflammatory cytokines such as IL-1α and IL-1β. This is consistent with the established mechanism of action for this class of drugs, which involves the disruption of NF-κB-mediated transcription. When compared to more extensively studied BET inhibitors like JQ1 and Pelabresib, this compound's anti-inflammatory profile appears to be in line with expectations. However, a direct and quantitative comparison is challenging due to the lack of independent, peer-reviewed studies on this compound that provide detailed dose-response data and experimental protocols. Further independent research is necessary to fully characterize and replicate the effects of this compound on cytokine production and to establish its relative potency and efficacy compared to other BET inhibitors.

References

Repibresib: A Comparative Analysis of its Impact on BD1 and BD2 Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Repibresib (formerly VYN201) is a topically administered, small molecule, pan-bromodomain and extra-terminal (BET) inhibitor developed by VYNE Therapeutics.[1][2][3] As a pan-BET inhibitor, this compound is designed to target both the first (BD1) and second (BD2) bromodomains of BET proteins, which are critical epigenetic readers involved in the regulation of gene transcription.[4][5] Understanding the differential impact of BET inhibitors on BD1 and BD2 is crucial for optimizing therapeutic strategies and minimizing potential side effects. While specific quantitative data on the binding affinity of this compound for BD1 versus BD2 are not publicly available, this guide provides a comparative framework using data from well-characterized pan-BET, BD1-selective, and BD2-selective inhibitors to illustrate the significance of domain-specific interactions.

The Dichotomy of BET Bromodomains: BD1 vs. BD2

The two tandem bromodomains of BET proteins, BD1 and BD2, share structural similarities but exhibit distinct functional roles. This functional divergence has significant implications for drug development:

  • BD1 (Bromodomain 1): Primarily associated with cell cycle regulation and the maintenance of homeostatic gene expression. Inhibition of BD1 is thought to be the main driver of the anti-proliferative and anti-cancer effects of BET inhibitors. However, this interaction is also linked to potential systemic side effects, which has led to the development of locally administered drugs like this compound to minimize systemic exposure.

  • BD2 (Bromodomain 2): More selectively involved in the regulation of inflammatory gene expression. Targeting BD2 is a key strategy for treating inflammatory and autoimmune diseases, with the potential for a better safety profile compared to pan-BET or BD1-selective inhibition.

Comparative Inhibitory Activity

To illustrate the concept of pan-inhibition versus selective inhibition, the following table presents inhibitory concentration (IC50) and binding affinity (Kd) data for representative BET inhibitors. This compound is a pan-BET inhibitor, and while its specific values are not disclosed, its profile would be expected to show activity against both BD1 and BD2.

InhibitorTypeTargetIC50 (nM) - BRD4 BD1IC50 (nM) - BRD4 BD2Selectivity (BD1/BD2)
This compound Pan-BETBD1/BD2Data not publicly availableData not publicly availableData not publicly available
JQ1 Pan-BETBD1/BD27733~2.3
iBET-BD1 (GSK778) BD1-selectiveBD1--≥130-fold for BD1
iBET-BD2 (GSK046) BD2-selectiveBD2-->300-fold for BD2

Note: IC50 values for JQ1 are from representative literature. Selectivity for iBET-BD1 and iBET-BD2 is based on surface plasmon resonance (SPR) data. A lower IC50 value indicates higher potency.

Experimental Protocols

The determination of a BET inhibitor's binding affinity and selectivity for BD1 and BD2 bromodomains is performed using various biochemical and biophysical assays. Below are detailed methodologies for two key experiments.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To measure the ability of a test compound to disrupt the interaction between a BET bromodomain and a known acetylated histone peptide ligand in a high-throughput format.

Methodology:

  • Reagent Preparation:

    • Recombinant, His-tagged BET bromodomain protein (e.g., BRD4-BD1 or BRD4-BD2) is diluted in assay buffer.

    • A biotinylated acetylated histone peptide (e.g., H4K5acK8ac) is diluted in the same assay buffer.

    • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads are prepared in the dark.

  • Assay Procedure:

    • The test compound (e.g., this compound) at various concentrations is pre-incubated with the His-tagged bromodomain protein in a microplate.

    • The biotinylated histone peptide is then added to the mixture.

    • A suspension of Donor and Acceptor beads is added, and the plate is incubated in the dark to allow for binding.

  • Detection:

    • The microplate is read using an AlphaScreen-capable plate reader. Laser excitation at 680 nm of the Donor bead generates singlet oxygen, which, if in proximity (<200 nm), activates the Acceptor bead to emit light at 520-620 nm.

  • Data Analysis:

    • A decrease in the AlphaScreen signal indicates that the test compound has displaced the histone peptide from the bromodomain, preventing the Donor and Acceptor beads from coming into close proximity.

    • IC50 values are calculated by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a BET inhibitor and a bromodomain.

Methodology:

  • Sample Preparation:

    • The purified BET bromodomain protein is placed in the sample cell of the calorimeter.

    • The inhibitor is loaded into the injection syringe. Both solutions must be in identical, degassed buffer to minimize heats of dilution.

  • Titration:

    • A series of small, precise injections of the inhibitor from the syringe into the sample cell is performed.

    • The heat change associated with each injection is measured by the instrument.

  • Data Acquisition:

    • The raw data is a series of peaks, with the area of each peak corresponding to the heat released or absorbed during that injection.

  • Data Analysis:

    • The integrated heat per injection is plotted against the molar ratio of inhibitor to protein.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a single set of sites model) to determine the thermodynamic parameters of the interaction.

Signaling Pathways and Experimental Workflows

The interaction of BET inhibitors with BD1 and BD2 bromodomains ultimately impacts downstream signaling pathways, particularly those involved in inflammation and cell proliferation.

BET Inhibition and the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. BET proteins, particularly BRD4, play a crucial role in the transcriptional activation of NF-κB target genes. By inhibiting the binding of BRD4 to acetylated histones and other transcription factors, BET inhibitors can suppress the expression of pro-inflammatory cytokines and chemokines.

BET_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_NFkB IκB NF-κB IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA BRD4 BRD4 (BD1/BD2) BRD4->DNA binds acetylated histones RNA_Pol_II RNA Pol II BRD4->RNA_Pol_II recruits Gene_Expr Pro-inflammatory Gene Expression RNA_Pol_II->Gene_Expr drives transcription This compound This compound This compound->BRD4 inhibits

Caption: BET inhibitors like this compound block BRD4 function, preventing the transcription of NF-κB target genes.

Experimental Workflow for BET Inhibitor Selectivity Profiling

The following diagram outlines a typical workflow for comparing the impact of a BET inhibitor on BD1 and BD2.

Experimental_Workflow Start Start: Synthesize/ Obtain BET Inhibitor Inhibitor Test Compound (e.g., this compound) Start->Inhibitor Assay Biochemical/Biophysical Assay (AlphaScreen, ITC) Inhibitor->Assay BD1 Recombinant BD1 Protein BD1->Assay BD2 Recombinant BD2 Protein BD2->Assay Data Determine IC50/Kd for BD1 and BD2 Assay->Data Analysis Compare Potency and Calculate Selectivity Data->Analysis Pan_BET Pan-BET Inhibitor (Similar activity on BD1/BD2) Analysis->Pan_BET Pan Selective Selective Inhibitor (Higher activity on one domain) Analysis->Selective Selective Downstream Cellular Assays (Gene Expression, etc.) Pan_BET->Downstream Selective->Downstream End End: Characterize Functional Impact Downstream->End

Caption: Workflow for determining the selectivity of a BET inhibitor for BD1 versus BD2 bromodomains.

Logical Relationship of BD1/BD2 Inhibition to Therapeutic Effect

The choice to target BD1, BD2, or both is a key consideration in the development of BET inhibitors and is based on the desired therapeutic outcome.

Logical_Relationship BET_Inhibitor BET Inhibitor BD1_Inhibition BD1 Inhibition BET_Inhibitor->BD1_Inhibition targets BD2_Inhibition BD2 Inhibition BET_Inhibitor->BD2_Inhibition targets Anti_Cancer Anti-Cancer Effects (Cell Cycle Arrest) BD1_Inhibition->Anti_Cancer Side_Effects Potential Systemic Side Effects BD1_Inhibition->Side_Effects Anti_Inflammatory Anti-Inflammatory Effects BD2_Inhibition->Anti_Inflammatory Pan_Inhibition Pan-BET Inhibition (BD1 + BD2) Pan_Inhibition->Anti_Cancer Pan_Inhibition->Anti_Inflammatory Pan_Inhibition->Side_Effects Repibresib_Strategy This compound Strategy: Topical Pan-Inhibition for Localized Anti-Inflammatory Effect Pan_Inhibition->Repibresib_Strategy

Caption: Rationale for targeting BD1, BD2, or both for different therapeutic outcomes.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Repibresib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Repibresib was publicly available at the time of this writing. The following guidance is based on best practices for handling potent pharmaceutical compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.

This compound is a pan-bromodomain and extra-terminal (BET) inhibitor. As with many potent small molecule inhibitors used in research and development, it is crucial to handle this compound with a high degree of caution to minimize exposure to researchers and scientists. The following procedural guidance provides essential safety and logistical information for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate selection and use of Personal Protective Equipment (PPE) are paramount to creating a safe work environment when handling potent compounds like this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of aerosol or dust generation. A PAPR with a full-face hood can offer a high assigned protection factor.
Reusable Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use to ensure a complete seal.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon any sign of contamination or at regular intervals.
Body Protection Disposable CoverallsCoveralls made from materials such as Tyvek® or microporous film are recommended to provide protection against chemical splashes and fine particulates.[1]
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing and must not be taken outside of the designated laboratory area.
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes.[2] For tasks with a higher splash risk, a face shield should be worn in conjunction with goggles.[3]
Foot Protection Shoe CoversDisposable shoe covers must be worn within the designated handling area and removed before exiting to prevent the tracking of contaminants.

Operational and Disposal Plans

A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound, from preparation to disposal.

Pre-Operational Plan
  • Designated Area: All handling of this compound should occur in a designated area with restricted access, such as a chemical fume hood, a Class II Biological Safety Cabinet, or a glove box.

  • Decontamination: Ensure that a validated decontamination solution is readily available in the work area. The choice of decontaminating agent should be based on the chemical properties of this compound and the materials to be cleaned.

  • Emergency Plan: Have an emergency plan in place that includes procedures for spills, accidental exposure, and equipment failure. All personnel must be trained on this plan.

  • Waste Containers: Prepare clearly labeled, sealed containers for all solid and liquid waste generated during the handling process.

Operational Plan
  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.

  • Compound Handling: Perform all manipulations, such as weighing and dissolving, within the designated containment device to minimize the risk of airborne exposure.

  • Cross-Contamination Prevention: Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If equipment is to be reused, it must be thoroughly decontaminated using a validated procedure.

Post-Operational Plan
  • Waste Disposal: All disposable items, including gloves, coveralls, and shoe covers, should be treated as hazardous waste and placed in the designated sealed containers. Liquid waste should be collected and disposed of according to institutional and local regulations for chemical waste.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene: Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.

Experimental Workflow

The following diagram illustrates the key stages of the safe handling workflow for a potent pharmaceutical compound like this compound.

G cluster_pre_op Pre-Operational Phase cluster_op Operational Phase cluster_post_op Post-Operational Phase pre_op1 Designate Handling Area pre_op2 Prepare Decontamination Solution pre_op3 Establish Emergency Plan pre_op4 Prepare Waste Containers op1 Don PPE pre_op4->op1 Proceed to Operation op2 Handle Compound in Containment op3 Prevent Cross-Contamination post_op1 Decontaminate Surfaces & Equipment op3->post_op1 Complete Operation post_op2 Segregate & Dispose of Waste post_op3 Doff PPE post_op4 Personal Hygiene

Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.